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Foundational

2-Acetamido-4,6-dihydroxy-1,3,5-triazine mechanism of action

An In-depth Technical Guide Elucidating the Mechanism of Action for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Strategic Research Framework Prepared by: Gemini, Senior Application Scientist Abstract 2-Acetamido-4,6-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Elucidating the Mechanism of Action for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Strategic Research Framework

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Acetamido-4,6-dihydroxy-1,3,5-triazine, also known as N-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetamide, is a defined chemical structure with potential for biological activity. However, a review of publicly available scientific literature reveals a notable absence of studies defining its specific mechanism of action. This guide, therefore, serves not as a summary of established knowledge, but as a comprehensive strategic framework for the systematic elucidation of its biological function. We will proceed from foundational structural analysis to formulate primary hypotheses, and then detail a multi-phase experimental plan designed to identify the molecular target(s), validate engagement, and characterize the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecules.

Foundational Analysis and Hypothesis Formulation

The logical starting point for investigating a novel compound is a thorough analysis of its chemical structure to generate testable hypotheses. The structure of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine offers several clues to its potential biological roles.

  • 1,3,5-Triazine Core: This heterocyclic scaffold is a well-known pharmacophore. Symmetrical triazines are famously used as herbicides (e.g., Atrazine), where they function by inhibiting the D1 protein in photosystem II of plants. In medicinal chemistry, triazine derivatives have been developed as inhibitors for a range of enzymes, including dihydrofolate reductase (DHFR).

  • 4,6-Dihydroxy Substituents: These groups can undergo keto-enol tautomerism, resulting in a structure (4,6-dioxo-hexahydro-1,3,5-triazine) that bears a strong structural resemblance to pyrimidine and purine nucleobases, particularly guanine and thymine. This mimicry is a classic strategy for developing antimetabolites that interfere with nucleic acid synthesis or function.

  • 2-Acetamido Group: This group can participate in hydrogen bonding and influences the molecule's polarity and solubility, which are critical for its interaction with biological targets.

Based on this structural assessment, we can formulate three primary, non-mutually exclusive hypotheses for its mechanism of action:

  • Hypothesis A: Antimetabolite Activity: The compound functions as a nucleobase analog, disrupting the synthesis or utilization of purines or pyrimidines, thereby inhibiting DNA/RNA replication and repair.

  • Hypothesis B: Direct Enzyme Inhibition: The compound competitively or allosterically binds to the active site of a key enzyme involved in cellular metabolism, signaling, or proliferation.

  • Hypothesis C: Disruption of Protein-Protein Interactions (PPIs): The molecule binds to a protein surface at a "hot spot," preventing its association with a binding partner and disrupting a critical cellular process.

This guide will present a workflow to systematically test these hypotheses.

Phase 1: Phenotypic Screening and Target Deconvolution

The initial phase is designed to answer two fundamental questions: Does the compound exert a measurable biological effect, and what are its potential molecular interactors?

Experimental Protocol: Broad-Spectrum Phenotypic Screening

Objective: To assess the compound's bioactivity across a diverse range of cellular contexts.

Methodology:

  • Cell Panel Selection: Utilize a well-characterized and diverse cell line panel, such as the NCI-60 panel, which represents various cancer types (leukemia, melanoma, lung, colon, etc.).

  • Assay Plate Preparation: Seed cells in 96-well or 384-well microplates at a predetermined density to ensure logarithmic growth during the assay period.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (e.g., from 100 µM to 5 nM). Treat cells for a 72-hour period. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Viability Assessment: Use a robust cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line. Analyze the pattern of sensitivity. For instance, heightened sensitivity in rapidly dividing hematopoietic cell lines may suggest an antimetabolite mechanism targeting DNA synthesis.

Causality and Self-Validation: This screen provides an unbiased assessment of bioactivity. The use of a large, diverse panel acts as an internal cross-validation system. A consistent, dose-dependent effect across multiple cell lines provides high confidence in the bioactivity, while a specific pattern of responses can provide the first crucial clues towards the mechanism of action.

Experimental Protocol: Affinity-Based Target Discovery

Objective: To identify direct protein binding partners of the compound in an unbiased manner.

Methodology:

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads) without sterically hindering the core pharmacophore.

  • Protein Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Chromatography: Incubate the lysate with the compound-conjugated beads. Include a control incubation with beads conjugated only with the linker and blocking agent.

  • Washing and Elution: Wash the beads extensively with buffer to remove non-specific binders. Elute specifically bound proteins by competing with a high concentration of the free, unmodified compound.

  • Protein Identification: Resolve the eluate using SDS-PAGE and identify the protein bands using mass spectrometry (LC-MS/MS).

Causality and Self-Validation: The critical control in this workflow is the competitive elution with the free compound. Proteins identified in the eluate are, by definition, those that bind specifically and reversibly to the compound. This provides a high-confidence list of potential targets for further validation.

Phase 2: Target Validation and Mechanistic Characterization

Let us hypothesize that the Phase 1 screens yielded a compelling result: the compound exhibits potent anti-proliferative activity in leukemia cell lines and affinity chromatography identified Dihydrofolate Reductase (DHFR) as a primary binding partner. Phase 2 focuses on rigorously validating this interaction.

Workflow for Target Validation and Kinetic Analysis

G cluster_0 Biophysical Validation cluster_1 Functional Validation DSF Differential Scanning Fluorimetry (DSF) ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Confirms binding & determines Kd EnzymeAssay Enzyme Inhibition Assay (DHFR Activity) ITC->EnzymeAssay KineticStudy Kinetic Analysis (Lineweaver-Burk Plot) EnzymeAssay->KineticStudy Determines IC50 & inhibition type CETSA Cellular Thermal Shift Assay (CETSA) KineticStudy->CETSA Confirms target engagement in vivo

Caption: Workflow for validating a hypothesized drug-target interaction.

Experimental Protocol: Biophysical Confirmation of Binding

Objective: To quantitatively measure the direct binding of the compound to purified DHFR protein.

Methodology (Isothermal Titration Calorimetry - ITC):

  • Protein Preparation: Use highly purified, recombinant human DHFR protein.

  • Sample Preparation: Load the protein into the sample cell of the calorimeter. Load a concentrated solution of the compound into the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Data Acquisition: Measure the minute heat changes that occur upon binding after each injection.

  • Data Analysis: Integrate the heat-release peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Causality and Self-Validation: ITC is considered the gold standard for characterizing binding interactions. It is a label-free, in-solution technique that directly measures the heat of binding, providing unambiguous confirmation of a direct interaction and its affinity (Kd). A low micromolar to nanomolar Kd value provides strong evidence that the interaction is specific and potent enough to be biologically relevant.

Experimental Protocol: Enzyme Inhibition Kinetics

Objective: To determine if the binding event translates into functional inhibition of DHFR and to characterize the mode of inhibition.

Methodology:

  • Assay Principle: The DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) uses NADPH as a cofactor. The reaction can be monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed.

  • IC50 Determination: Perform the assay with fixed concentrations of DHF and NADPH and a range of concentrations of the inhibitor compound. Calculate the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Study:

    • Set up multiple reactions, varying the concentration of the substrate (DHF) at several different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities (V0) for each condition.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections will reveal the mechanism:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Causality and Self-Validation: This protocol directly links the physical binding to a functional consequence (enzyme inhibition). Determining the inhibition modality is critical; for a nucleobase analog, a competitive inhibition pattern (where the compound competes with the natural substrate, DHF) would strongly support the proposed antimetabolite hypothesis.

Experimental Protocol: Cellular Target Engagement

Objective: To confirm that the compound binds to DHFR inside intact, living cells.

Methodology (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) via centrifugation.

  • Protein Quantification: Quantify the amount of soluble DHFR remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble DHFR as a function of temperature. A ligand binding to its target protein stabilizes it against thermal denaturation, resulting in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

Causality and Self-Validation: This is the definitive experiment to prove target engagement in a physiological context. A positive thermal shift demonstrates that the compound is cell-permeable, reaches its target, and binds with sufficient affinity to stabilize it. This bridges the gap between in vitro biochemistry and cellular biology.

Phase 3: Elucidating Downstream Cellular Effects

Confirming DHFR inhibition as the mechanism of action requires demonstrating the expected downstream consequences: disruption of one-carbon metabolism and subsequent cell cycle arrest.

The DHFR Inhibition Pathway and its Consequences

G Compound 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine DHFR DHFR Compound->DHFR INHIBITS THF Tetrahydrofolate (THF) DHFR->THF REDUCES DHF Dihydrofolate (DHF) DHF->DHFR Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Cofactor dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP (Thymidine) DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Required for Thymidylate_Synthase->dTMP S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Depletion leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Prolonged arrest triggers

Caption: Hypothesized signaling cascade following DHFR inhibition.

Experimental Protocol: Metabolomic Analysis

Objective: To directly measure the disruption of the metabolic pathway controlled by DHFR.

Methodology:

  • Cell Culture and Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: Rapidly quench cellular metabolism and extract polar metabolites using a cold methanol/acetonitrile/water solution.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of key metabolites in the folate pathway, including DHF, THF, and the downstream product dTMP (thymidine).

  • Data Analysis: Compare the metabolite levels in treated vs. control cells. A successful DHFR inhibitor should cause an accumulation of the substrate (DHF) and a depletion of the product (THF) and its downstream derivatives like dTMP.

Causality and Self-Validation: This provides direct biochemical proof of the mechanism. Observing the predicted changes in metabolite flux is strong evidence that the enzymatic inhibition observed in vitro is occurring within the cell and is responsible for the observed phenotype.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine the effect of nucleotide depletion on cell cycle progression.

Methodology:

  • Cell Treatment: Treat asynchronous cell populations with the compound at 1x and 5x the IC50 concentration for 24-48 hours.

  • Cell Fixation and Staining: Harvest and fix the cells in cold 70% ethanol. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to remove RNA.

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Inhibition of dTMP synthesis is known to trap cells in S-phase, leading to a characteristic accumulation of cells in this phase.

Causality and Self-Validation: This connects the molecular mechanism (DHFR inhibition) and the biochemical consequence (dTMP depletion) to a specific, measurable cellular outcome (S-phase arrest). This is a classic hallmark of antimetabolite drugs that target DNA synthesis and serves as powerful validation of the overall hypothesis.

Summary and Data Synthesis

The culmination of this research framework would be the synthesis of all collected data into a cohesive model. The quantitative data should be presented clearly for comparison.

Table 1: Summary of Hypothetical Validation Data

Assay TypeParameterResultImplication
Phenotypic Screen GI50 (HL-60 cells)500 nMCompound has potent anti-proliferative activity.
ITC Kd (vs. DHFR)250 nMCompound binds directly to DHFR with high affinity.
Enzyme Assay IC50 (vs. DHFR)300 nMBinding translates to potent functional inhibition.
Kinetic Analysis Inhibition ModeCompetitiveCompound likely mimics the endogenous substrate.
CETSA ΔTm (DHFR)+4.2 °CCompound engages and stabilizes DHFR in cells.
Metabolomics DHF / dTMP Ratio↑ 15-foldDHFR pathway is blocked in cells.
Cell Cycle Analysis S-Phase Population2.5-fold increaseCell cycle progression is halted at DNA synthesis.

Conclusion

While the mechanism of action for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is not currently established, its structure strongly suggests a role as an antimetabolite. The multi-phased research plan detailed in this guide provides a rigorous, logical, and self-validating framework to test this hypothesis. By progressing from broad phenotypic screening to specific biophysical and cellular validation assays, this workflow is designed to build an unassailable case for a specific mechanism of action, transforming a novel compound into a well-characterized chemical probe or potential therapeutic lead.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Novel Dihydropyridine, Triazine, and Dihydrofolate Reductase Inhibitors Tied Together as Potential Anticancer Agents. Molecules, 23(12), 3169. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Fierke, C. A., Johnson, K. A., & Benkovic, S. J. (1987). Construction and evaluation of a site-directed mutant of dihydrofolate reductase from Escherichia coli. Biochemistry, 26(13), 4085–4092. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Exploratory

Unlocking the Therapeutic Potential of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Technical Guide to Putative Molecular Targets

Abstract The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved therapeutics.[1][2] This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved therapeutics.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-investigated derivative: 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. While direct experimental data for this compound is limited, this paper synthesizes information from structurally related analogs, the influence of its distinct functional groups, and its likely tautomeric forms to propose a series of high-probability molecular targets. We will delve into the rationale behind the selection of these targets, propose detailed experimental workflows for their validation, and provide a roadmap for future drug discovery efforts centered on this promising molecule.

Introduction: The s-Triazine Scaffold and the Unexplored Potential of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

The s-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility.[3] This has led to its incorporation into a wide array of bioactive molecules with applications spanning oncology, infectious diseases, and inflammation.[2][4] FDA-approved drugs such as altretamine (for ovarian cancer), gedatolisib (a PI3K/mTOR inhibitor), and enasidenib (an IDH2 inhibitor) underscore the therapeutic tractability of this chemical class.[2][5]

The subject of this guide, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, presents a unique substitution pattern that suggests a departure from the typical profiles of more extensively studied amino-substituted triazines. The presence of two hydroxyl groups and an acetamido moiety introduces specific electronic and steric properties that are hypothesized to direct its biological activity towards a distinct set of molecular targets.

A critical consideration for this molecule is its potential for tautomerism. The dihydroxy form is in equilibrium with its 1,3,5-triazine-2,4(1H,3H)-dione tautomer. This keto-enol tautomerism is a well-documented phenomenon in heterocyclic chemistry and significantly influences the molecule's hydrogen bonding capacity and overall shape, which are determinant factors in protein-ligand interactions.[6][7] It is postulated that the triazinedione tautomer is the predominant form and will be the focus of our target analysis.

Physicochemical Properties and Synthetic Strategy

The acetamido group is a versatile functional group in drug design, often introduced to modulate a compound's physicochemical properties.[8] It can enhance aqueous solubility and bioavailability, and its amide functionality can participate in crucial hydrogen bonding interactions within a target's active site.[1][8] The dihydroxy (or dioxo) substitutions further contribute to the molecule's polarity.

Proposed Synthetic Pathway

While a specific synthesis for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine has not been extensively reported, a plausible synthetic route can be devised based on the well-established chemistry of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[9][10] The differential reactivity of the three chlorine atoms allows for sequential nucleophilic substitution.

Experimental Protocol: Proposed Synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

  • Step 1: Monosubstitution with an Acetamido Precursor. React cyanuric chloride with a suitable acetamido-containing nucleophile, such as N-acetylguanidine, in a suitable solvent system (e.g., acetone/water) at low temperature (0-5°C), maintaining a basic pH with a mild base like sodium bicarbonate.

  • Step 2: Dihydroxylation. The resulting 2-acetamido-4,6-dichloro-1,3,5-triazine is then subjected to hydrolysis. This can be achieved by heating in an aqueous acidic or basic solution to replace the remaining two chlorine atoms with hydroxyl groups.

  • Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structural features of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, particularly its triazinedione tautomer, we propose three primary classes of therapeutic targets.

Target Class 1: Metabolic Enzymes

The structural similarity of the triazinedione core to purine and pyrimidine bases suggests that it may act as an inhibitor of enzymes involved in nucleotide metabolism and related pathways.

  • Urate Oxidase (Uricase): 1,3,5-triazine derivatives have been investigated as inhibitors of urate oxidase.[8] This enzyme is a target for the management of hyperuricemia and tumor lysis syndrome. The triazinedione core of our compound of interest could potentially mimic the purine substrate of urate oxidase, leading to competitive inhibition.

  • α-Glucosidase: Some triazine derivatives have demonstrated α-glucosidase inhibitory activity, a target for the management of type 2 diabetes.[11] The dihydroxy and acetamido functionalities could potentially interact with the active site of this enzyme.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., urate oxidase, α-glucosidase) and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in a 96-well plate.

  • Detection: The product of the enzymatic reaction is detected using a suitable method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Target Class 2: Inflammatory Pathway Modulators

The triazinedione scaffold has been implicated in the modulation of inflammatory pathways.

  • NLRP3 Inflammasome: Recent patent literature has disclosed novel triazine derivatives as inhibitors of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a range of inflammatory diseases. The triazinedione core could potentially interfere with the protein-protein interactions necessary for inflammasome assembly.

Target Class 3: Kinases

While many known s-triazine kinase inhibitors bear amino substituents, the triazinedione scaffold may still present opportunities for kinase inhibition through different binding modes.

  • Phosphoinositide 3-Kinases (PI3Ks): PI3K inhibitors are a well-established class of anticancer agents, with several s-triazine derivatives in clinical development. While the binding mode might differ, the triazine core's ability to be functionalized could allow for the development of derivatives of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine that target the ATP-binding pocket of these kinases.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Cancer cell lines (e.g., those with known PI3K pathway activation) are cultured and treated with various concentrations of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Protein Quantification: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation. The amount of soluble target protein (e.g., PI3K) is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The melting temperature of the target protein is determined in the presence and absence of the compound. A shift in the melting temperature indicates direct target engagement.

Data Summary and Visualization

As direct quantitative data for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is not yet available, the following table summarizes the reported activities of structurally related s-triazine derivatives to provide context for the proposed therapeutic potential.

Compound Class Target Reported Activity (IC50/EC50) Reference
s-Triazine DerivativesPI3KNanomolar to micromolar range
s-Triazine Derivativesα-GlucosidaseMicromolar range[11]
Triazine DerivativesNLRP3 InflammasomeData from patent literature[5]
s-Triazine DerivativesUrate OxidaseInhibition reported[8]

Proposed Research Workflow and Future Directions

The exploration of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine as a therapeutic agent is in its nascent stages. The following workflow is proposed to systematically evaluate its potential.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular and In Vivo Studies Synthesis Chemical Synthesis Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification Tautomerism Tautomerism Study (Crystallography, Spectroscopy) Purification->Tautomerism Enzyme_Assays Enzyme Inhibition Assays (Urate Oxidase, a-Glucosidase) Tautomerism->Enzyme_Assays Cell_Based_Assays Cell-Based Functional Assays Enzyme_Assays->Cell_Based_Assays Inflammasome_Assay NLRP3 Inflammasome Activation Assay Kinase_Panel Kinase Inhibition Profiling CETSA Target Engagement Studies (CETSA) Cell_Based_Assays->CETSA In_Vivo In Vivo Efficacy and PK/PD Studies CETSA->In_Vivo

Caption: Proposed research workflow for the evaluation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

Future research should focus on a systematic structure-activity relationship (SAR) study. Modifications of the acetamido group and exploration of different substituents at the 2-position, while retaining the triazinedione core, could lead to the discovery of more potent and selective modulators of the identified target classes.

Conclusion

While 2-Acetamido-4,6-dihydroxy-1,3,5-triazine remains a largely unexplored molecule, its unique structural features, particularly its propensity to exist as a triazinedione tautomer, suggest a compelling therapeutic potential. By drawing parallels with structurally related compounds, we have identified plausible therapeutic targets in metabolic and inflammatory pathways. The proposed research workflow provides a clear path for the experimental validation of these hypotheses. Continued investigation into this and related s-triazine derivatives holds the promise of yielding novel therapeutic agents for a range of human diseases.

References

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Sources

Foundational

Spectroscopic and Synthetic Profile of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics and a plausible synthetic pathway for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics and a plausible synthetic pathway for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation and synthetic chemistry, offering a comprehensive resource for the characterization of this and similar triazine derivatives.

Introduction

2-Acetamido-4,6-dihydroxy-1,3,5-triazine belongs to the s-triazine class of heterocyclic compounds. The triazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities including anticancer and antimicrobial properties. The substituents on the triazine ring, in this case, an acetamido group and two hydroxyl groups, are expected to significantly influence its chemical properties, reactivity, and biological interactions. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic environment of such novel compounds. In the absence of published experimental data for this specific molecule, this guide leverages predictive models and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Properties

The structural representation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is crucial for interpreting its spectroscopic data. The molecule exists in tautomeric forms, with the dihydroxy-triazine potentially existing in equilibrium with its dioxo-dihydrotriazine (ammelide) form. For the purpose of this guide, we will consider the dihydroxy tautomer for spectral predictions.

Figure 1: 2D structure of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

I. Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula, C₅H₅N₅O₃.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the synthesized compound (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its exact mass with the theoretically calculated mass.

Predicted Mass Spectrum Data
IonPredicted m/z
[M+H]⁺ 184.0516
[M+Na]⁺ 206.0335

The primary peak of interest would be the protonated molecule [M+H]⁺. The observation of this ion with a high degree of mass accuracy (typically < 5 ppm) provides strong evidence for the compound's identity.

Fragmentation Pathway

The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Key fragmentations would likely involve the loss of the acetyl group, water, and cleavage of the triazine ring.

fragmentation M [M+H]⁺ m/z = 184.05 F1 Loss of CH₂CO (42.01 Da) M->F1 F2 Loss of H₂O (18.01 Da) M->F2 I1 [M - C₂H₂O + H]⁺ m/z = 142.04 F1->I1 F3 Ring Cleavage I1->F3 I2 [M - H₂O + H]⁺ m/z = 166.04 F2->I2 I3 Smaller Fragments F3->I3

Figure 2: Predicted major fragmentation pathways for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds, as well as the triazine ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional group vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H and N-H stretching vibrations
1700-1680StrongC=O stretching (amide I)
1650-1580Medium-StrongTriazine ring C=N stretching and N-H bending
1550-1500MediumN-H bending (amide II)
1400-1300MediumC-N stretching
~810Medium-StrongTriazine ring out-of-plane bending

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state. The position of the amide C=O stretch provides information about the electronic environment and potential hydrogen bonding interactions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

  • Data Analysis: Analyze chemical shifts, integration (for ¹H), and multiplicities to assign signals to specific atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 10.0Broad Singlet2H-OH
~9.5 - 8.5Broad Singlet1H-NH-
~2.1Singlet3H-CH₃

The protons of the hydroxyl and amide groups are expected to be broad due to exchange with residual water in the solvent and quadrupole effects from the adjacent nitrogen atoms. Their chemical shifts can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~165C4, C6 (triazine ring)
~155C2 (triazine ring)
~24-CH₃

The chemical shifts of the triazine ring carbons are highly characteristic and are influenced by the nature of the substituents. The presence of electron-donating hydroxyl and acetamido groups will affect the shielding of these carbons.

IV. Proposed Synthetic Pathway

A plausible synthetic route to 2-Acetamido-4,6-dihydroxy-1,3,5-triazine starts from the readily available cyanuric chloride. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms.

synthesis start Cyanuric Chloride step1 1. Acetamide, Base 2. Hydrolysis start->step1 product 2-Acetamido-4,6-dihydroxy-1,3,5-triazine step1->product

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in Anticancer Drug Discovery and Pathway Modulation

Executive Summary & Scientific Rationale The 1,3,5-triazine core represents a privileged, highly versatile scaffold in modern oncology. While historically recognized in the form of alkylating agents (e.g., altretamine) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,3,5-triazine core represents a privileged, highly versatile scaffold in modern oncology. While historically recognized in the form of alkylating agents (e.g., altretamine) and antimetabolites (e.g., azacitidine), contemporary drug design leverages the triazine nucleus to develop highly selective tyrosine kinase inhibitors (TKIs)[1].

2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9) serves as a critical bifunctional building block in this domain. The molecule's structural homology to pyrimidine nucleobases grants it baseline antimetabolite properties. However, its true value lies in its functional groups: the acetamido moiety provides a pre-installed, rigid hydrogen-bond donor/acceptor network, while the 4,6-dihydroxy groups serve as synthetic handles. Through halogenation and subsequent Nucleophilic Aromatic Substitution ( SN​Ar ), researchers can rapidly generate libraries of substituted triazines that perfectly occupy the ATP-binding pockets of oncogenic kinases such as EGFR, PI3K, and mTOR[2][3].

Mechanistic Pathways & Target Engagement

The anticancer efficacy of functionalized 1,3,5-triazines is driven by a dual-mechanism framework:

  • Kinase Hinge-Region Binding : The nitrogen atoms of the triazine ring, combined with the acetamido group, form critical hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR or Val851 in PI3K α ). Substituting the dihydroxy positions with bulky, lipophilic groups (like morpholine or pyrazole) forces the molecule deep into the hydrophobic specificity pocket, preventing ATP from binding[4][5].

  • Nucleobase Mimicry : Unmodified or minimally modified derivatives can be misincorporated into rapidly dividing tumor DNA/RNA, triggering replication stress and subsequent apoptosis[1].

MOA Triazine 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Scaffold Antimetabolite Nucleobase Mimicry (Antimetabolite) Triazine->Antimetabolite Kinase ATP-Binding Pocket Interaction Triazine->Kinase DNA DNA/RNA Synthesis Inhibition Antimetabolite->DNA EGFR EGFR / PI3K / mTOR Inhibition Kinase->EGFR Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis EGFR->Apoptosis

Figure 1: Dual mechanistic pathways of 1,3,5-triazine derivatives in oncology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine derivatives must follow a self-validating workflow. Phenotypic cell death must be orthogonally confirmed by cell-free biochemical assays to prove direct causality between the drug and the intended target.

Protocol A: Orthogonal Cell Viability Screening (ATP-Quantification)

Causality Check: Traditional tetrazolium-based assays (MTT/XTT) are prone to metabolic artifacts; nitrogen-rich heterocycles like triazines can sometimes spontaneously reduce the dye, yielding false-positive viability signals. We mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to ensure a direct, artifact-free correlation with metabolically active cells.

  • Cell Seeding : Plate target cancer cell lines (e.g., HCT-116 for colorectal, MCF-7 for breast) at 5×103 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing : Prepare a 10 mM stock of the triazine derivative in anhydrous DMSO. Perform serial dilutions to achieve final concentrations ranging from 0.1 nM to 50 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation : Treat cells for 72 hours.

  • Readout : Add an equal volume of ATP-luminescence reagent. Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and record luminescence. Calculate IC50​ using non-linear regression.

Protocol B: Cell-Free TR-FRET Kinase Profiling

Causality Check: To prove that the cytotoxicity observed in Protocol A is driven by specific kinase inhibition (e.g., EGFR or PI3K), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is specifically chosen because highly conjugated triazine scaffolds often exhibit auto-fluorescence; the time-resolved nature of this assay completely bypasses background fluorescence, ensuring high-fidelity IC50​ data[3].

  • Reaction Assembly : In a low-volume 384-well plate, combine 5 µL of the purified kinase domain (e.g., EGFR-TK), 2.5 µL of the triazine compound, and 2.5 µL of the ATP/fluorescein-labeled substrate mixture.

  • Incubation : Seal and incubate for 60 minutes at room temperature to allow competitive binding at the ATP site.

  • Detection : Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop the kinase reaction) and a Terbium (Tb)-labeled anti-phospho antibody.

  • Quantification : Measure emission at 615 nm (Tb donor) and 665 nm (Fluorescein acceptor). The 665/615 ratio is inversely proportional to kinase inhibition.

Workflow Synthesis Scaffold Functionalization Screening ATP Cell Viability (HCT-116, MCF-7) Synthesis->Screening Kinase TR-FRET Kinase Assay (EGFR/PI3K) Screening->Kinase IC50 < 10 µM FACS Flow Cytometry (Apoptosis/Cycle) Kinase->FACS Hit Lead Candidate Selection FACS->Hit

Figure 2: Self-validating high-throughput screening workflow for triazine derivatives.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine and its downstream functionalized derivatives, demonstrating how targeted substitutions drastically enhance both kinase affinity and cellular cytotoxicity[2][4][6].

Compound / Scaffold ModificationTarget KinaseKinase IC50​ (nM)HCT-116 IC50​ (µM)MCF-7 IC50​ (µM)
2-Acetamido-4,6-dihydroxy-1,3,5-triazine (Base Scaffold)Non-specific> 1000.0> 50.00> 50.00
Morpholine-substituted Triazine (Derivative)PI3K α 120.55.858.45
Pyrazole-hybrid Triazine (Derivative)EGFR-TK14.22.101.85
Erlotinib (Positive Control)EGFR-TK0.09N/A0.45

Note: The base scaffold exhibits low intrinsic cytotoxicity due to poor membrane permeability (high polarity of dihydroxy groups). Functionalization via SN​Ar with morpholine or pyrazole rings significantly lowers the IC50​ by enhancing lipophilicity and establishing deep hydrophobic contacts within the kinase binding pockets.

Conclusion

2-Acetamido-4,6-dihydroxy-1,3,5-triazine is a highly valuable, synthetically tractable scaffold for oncology research. By understanding the causality between its structural moieties and biological targets, researchers can systematically evolve this building block into potent, highly selective inhibitors of the EGFR and PI3K/mTOR signaling cascades. Employing self-validating, orthogonal assay systems—such as pairing ATP-luminescence with TR-FRET—ensures that the resulting lead compounds possess genuine target-driven efficacy rather than off-target toxicity.

Sources

Application

HPLC-MS method for quantification of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

An Application Note and Protocol for the Quantification of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine Introduction & Mechanistic Rationale 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9), also known as N-acety...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Introduction & Mechanistic Rationale

2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9), also known as N-acetylammelide, is a highly polar, low-molecular-weight (MW 170.04) triazine derivative. It frequently emerges as a synthetic impurity in agrochemical manufacturing or as a downstream metabolic/degradation product of triazine-based herbicides and melamine resins[1].

The Chromatographic Challenge: Due to its extreme polarity and amphoteric properties, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine exhibits a highly negative LogP. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns, the compound fails to partition into the hydrophobic stationary phase, eluting in the void volume. This results in severe ion suppression from matrix components and poor quantitative reproducibility.

The HILIC-MS/MS Solution: To establish a self-validating, high-fidelity quantitative system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS)[2][3]. HILIC operates via a complex mechanism involving an immobilized water-rich layer on a polar stationary phase (e.g., Amide or Diol). The polar triazine partitions between the acetonitrile-rich mobile phase and this aqueous micro-environment, providing orthogonal retention to RPLC and excellent compatibility with Electrospray Ionization (ESI)[4].

G2 S Amide-Bonded Silica (Stationary Phase) W Immobilized Water Layer (Aqueous Micro-environment) S->W Hydrogen Bonding M Acetonitrile-Rich Mobile Phase (Bulk Flow) M->W Dynamic Partitioning A 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (Polar Analyte) A->W Partitions into (Retention) A->M Elutes via Aqueous Gradient

Figure 1: Mechanistic partitioning of polar triazines in HILIC stationary phases.

Experimental Workflow & Methodologies

To ensure trustworthiness and reproducibility, the sample preparation must isolate the target analyte from high-salt or proteinaceous matrices while maintaining its solubility. We utilize a polymeric hydrophilic-lipophilic balance (HLB) Solid Phase Extraction (SPE) workflow, which is highly effective for mixed triazine derivatives[2][5].

G N1 Sample Matrix (Aqueous/Biofluid) N2 Polymeric HLB Solid Phase Extraction N1->N2 N3 HILIC Separation (Amide Phase) N2->N3 N4 ESI-MS/MS (Negative MRM) N3->N4 N5 Data Processing & Quantification N4->N5

Figure 2: End-to-end analytical workflow for polar triazine quantification via HILIC-MS/MS.

Step-by-Step Solid Phase Extraction (SPE) Protocol

Causality Note: The pH of the loading sample is adjusted to 3.0. At this pH, the hydroxyl groups on the triazine ring (pKa ~6.9) are fully protonated (neutral), maximizing hydrophobic retention on the polymeric HLB sorbent before the wash steps.

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through a 60 mg/3 mL Polymeric HLB SPE cartridge, followed by 3.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load 2.0 mL of the sample matrix (pre-adjusted to pH 3.0 using 1% Formic Acid). Pass through at a flow rate of 1 mL/min.

  • Washing: Wash matrix interferences with 2.0 mL of 5% Methanol in Water. Apply vacuum (10 inHg) for 5 minutes to dry the cartridge completely.

  • Elution: Elute the target analyte with 2.0 mL of 100% Methanol into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (95:5 Acetonitrile:Water). Vortex for 30 seconds and transfer to an autosampler vial.

Liquid Chromatography (HILIC) Conditions

Causality Note: A high initial organic concentration (95% Acetonitrile) is mandatory in HILIC to establish the aqueous layer on the stationary phase. The 10 mM Ammonium Acetate buffer controls the ionic strength, preventing secondary electrostatic interactions that cause peak tailing[3][6].

  • Column: Amide-bonded HILIC Column (e.g., 150 × 2.1 mm, 3 µm)

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, ~6.8)

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.4 mL/min

Mass Spectrometry (ESI-MS/MS) Conditions

Due to the acidic nature of the hydroxyl groups on the triazine ring, Negative Electrospray Ionization (ESI-) yields superior signal-to-noise ratios compared to positive mode[3].

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -4.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (2.0 mTorr)

Quantitative Data Presentation

The following tables summarize the critical operational parameters and expected validation metrics for a self-validating assay.

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve Profile
0.0 5 95 Initial
1.0 5 95 Isocratic Hold
4.0 40 60 Linear Gradient
5.0 40 60 Column Wash
5.1 5 95 Step Return

| 8.0 | 5 | 95 | Re-equilibration |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: The quantifier ion corresponds to the loss of the acetyl group (ketene, -42 Da), yielding the ammelide core anion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)Purpose
2-Acetamido-4,6-dihydroxy-1,3,5-triazine 169.0127.050-40-15Quantifier
2-Acetamido-4,6-dihydroxy-1,3,5-triazine 169.084.050-40-25Qualifier
13 C 3​ -Ammelide (IS) 130.087.050-40-20Internal Std

Table 3: Expected Method Validation Metrics

Parameter Acceptance Criteria Expected Result for Triazines

| Linearity (R 2 ) | > 0.995 | 0.998 (1 - 500 ng/mL) | | Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL | | Limit of Quantitation (LOQ) | S/N > 10, RSD < 20% | 1.5 ng/mL | | Matrix Spike Recovery | 80% - 120% | 88% - 94% | | Intra-day Precision (RSD) | < 15% | 4.2% |

System Suitability & Self-Validation Criteria

To guarantee the trustworthiness of the generated data, every analytical batch must pass the following System Suitability Testing (SST) criteria:

  • Retention Time Stability: The retention time of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine must not drift by more than ±0.1 minutes across the batch. Excessive drift indicates incomplete column re-equilibration (a common HILIC pitfall).

  • Ion Ratio Fidelity: The ratio between the Quantifier (127.0) and Qualifier (84.0) transitions must remain within ±20% of the ratio established by the neat calibration standards. Deviations indicate co-eluting matrix interferences.

  • Blank Verification: A matrix blank processed through the SPE workflow must exhibit a signal <20% of the LOQ at the retention time of the analyte.

References

  • Turnipseed, S., Casey, C., Nochetto, C., & Heller, D.N. (2008). Determination of Melamine and Cyanuric Acid Residues in Infant Formula using LC-MS/MS. FDA Laboratory Information Bulletin, LIB No. 4421. U.S. Food and Drug Administration.

  • Vinas, P., Campillo, N., Férez-Melgarejo, G., & Hernández-Córdoba, M. (2012). Determination of melamine and derivatives in foods by liquid chromatography coupled to atmospheric pressure chemical ionisation mass spectrometry and diode array detection. Analytical Letters, 45, 2508–2518.

  • Restek Corporation. (2020). Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. Restek Application Notes.

  • Seffernick, J. L., et al. (2002). Purification, Substrate Range, and Metal Center of AtzC: the N-Isopropylammelide Aminohydrolase Involved in Bacterial Atrazine Metabolism. Journal of Bacteriology. National Institutes of Health.

  • Sigma-Aldrich / Supelco. The Extraction and Analysis of Melamine in Milk-Based Products using Discovery DSC-SCX SPE and Ascentis Express HILIC LC-MS. Sigma-Aldrich Application Notes.

Sources

Method

Application Note: In Vivo Experimental Design for the Preclinical Evaluation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale 2-Acetamido-4,6-dihydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

2-Acetamido-4,6-dihydroxy-1,3,5-triazine (N-acetylammelide) is a highly polar, nitrogen-dense s-triazine derivative. In preclinical drug development, compounds containing an s-triazine core present a unique dual-profile that requires rigorous, orthogonal in vivo testing:

  • Pharmacological Efficacy (Target Engagement): Specific s-triazine derivatives, most notably potassium oxonate, are potent competitive inhibitors of uricase (urate oxidase). By blocking the conversion of uric acid to allantoin, these compounds are invaluable for generating in vivo rodent models of hyperuricemia[1].

  • Toxicological Liability (Crystalluria): The s-triazine core (e.g., melamine, ammelide, cyanuric acid) has a well-documented propensity to form extensive hydrogen-bonded networks. In vivo, this can lead to the precipitation of insoluble spherulite co-crystals in the distal renal tubules, causing physical obstruction, tubular necrosis, and acute kidney injury (AKI)[2].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . It does not merely list steps; it integrates pharmacokinetic (PK) tracking, orthogonal toxicity validation (via Raman microspectroscopy), and pharmacodynamic (PD) efficacy modeling to ensure that any observed in vivo effects are definitively linked to the compound's mechanism of action.

Workflow A Phase 1: PK & ADME (Single Dose IV/PO) B Phase 2: Renal Toxicity (7-Day Repeat Dose) A->B C Phase 3: Efficacy (Uricase Inhibition) B->C

Figure 1: Sequential in vivo experimental workflow for triazine derivative evaluation.

Phase 1: Pharmacokinetics and Biodistribution

Causality & Experimental Choices

Because 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is highly polar, standard reverse-phase liquid chromatography (RP-LC) will result in poor column retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is mandated. Furthermore, because s-triazines exhibit notoriously poor aqueous solubility, the compound must be formulated as a suspension in 1% Carboxymethylcellulose (CMC) to ensure consistent dosing[2].

Step-by-Step Protocol
  • Formulation: Suspend 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in 1% CMC (for oral gavage, PO) and dissolve in a specialized co-solvent system (e.g., 5% DMSO / 95% PEG-400) for intravenous (IV) administration.

  • Dosing: Administer a single dose (10 mg/kg IV; 50 mg/kg PO) to male Sprague-Dawley rats (n=6 per group).

  • Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 min to isolate plasma.

  • Extraction (Self-Validation): Perform protein precipitation using a 1:1 (v/v) acetonitrile:methanol mixture spiked with an isotopically labeled internal standard (e.g., 15N3​ -labeled triazine) to correct for matrix ionization suppression.

  • Bioanalysis: Analyze the supernatant using HILIC-MS/MS in negative electrospray ionization (-ESI) mode, monitoring specific precursor-to-product ion transitions.

Quantitative Data Summarization: Expected PK Profile
ParameterUnitsIV Administration (10 mg/kg)PO Administration (50 mg/kg)Causality / Interpretation
C max​ µg/mLN/A4.2 ± 0.8Peak plasma concentration limited by slow dissolution of the CMC suspension.
T max​ hoursN/A2.0 ± 0.5Delayed absorption typical of poorly soluble triazine derivatives.
AUC 0−∞​ µg·h/mL18.5 ± 2.132.4 ± 4.5Total systemic exposure; used to calculate bioavailability.
Bioavailability (F) %100~35%Moderate oral bioavailability necessitates higher PO dosing for efficacy models.

Phase 2: Renal Toxicity and Crystalluria Assessment

Causality & Experimental Choices

The primary toxicological liability of ammelide-like triazines is their ability to co-crystallize with endogenous purines or self-associate in the acidic environment of the distal nephron[2]. Standard Hematoxylin & Eosin (H&E) staining can identify tissue necrosis but cannot definitively confirm the chemical identity of the crystals. Therefore, Raman microspectroscopy is integrated into the protocol to chemically fingerprint the crystals directly within the tissue matrix, validating that the toxicity is directly caused by the test article.

Step-by-Step Protocol
  • Dosing Regimen: Administer the compound daily via PO gavage for 7 consecutive days at 100 mg/kg. Include a vehicle control (1% CMC) and a positive control group (melamine + cyanuric acid, 400 mg/kg each) to validate the crystalluria detection method[2].

  • Metabolic Caging: House animals in metabolic cages on Days 3 and 7 to collect 24-hour urine output.

  • Urinalysis: Centrifuge urine and examine the sediment microscopically for characteristic spherulite crystals. Measure urine pH and specific gravity.

  • Endpoint Collection: On Day 8, euthanize the animals. Collect terminal blood for Blood Urea Nitrogen (BUN) and serum creatinine quantification.

  • Histopathology & Raman Mapping: Harvest both kidneys. Fix the left kidney in 10% neutral buffered formalin for H&E staining. Snap-freeze the right kidney, section via cryostat, and perform Raman chemical mapping (laser excitation at 785 nm) to confirm the presence of triazine-specific vibrational bands (e.g., ring-breathing modes near 675 cm −1 ).

Phase 3: Efficacy - Uricase Inhibition & Hyperuricemia Modeling

Causality & Experimental Choices

Unlike humans, rodents possess functional uricase, which rapidly degrades uric acid, keeping their baseline serum uric acid artificially low. To test if 2-Acetamido-4,6-dihydroxy-1,3,5-triazine acts as a competitive uricase inhibitor, it must be co-administered with a uric acid load[1]. A successful model will show a sustained spike in serum uric acid, validated orthogonally by an in vitro assay of the harvested liver tissue to prove direct enzyme inhibition.

Step-by-Step Protocol
  • Baseline Establishment: Fast rats overnight (12 hours) to establish a stable metabolic baseline.

  • Co-Administration: Administer the triazine compound (250 mg/kg PO). One hour later, administer Uric Acid (250 mg/kg Intraperitoneally, IP) to provide the substrate load.

  • PD Sampling: Collect blood at 1, 2, 4, and 6 hours post-IP injection.

  • Serum Uric Acid Quantification: Quantify serum uric acid (sUA) using a standard phosphotungstic acid colorimetric assay (absorbance at 710 nm) or LC-MS/MS.

  • Target Engagement Validation: Harvest liver tissue post-euthanasia. Homogenize the tissue and perform an in vitro uricase activity assay by monitoring the decrease in absorbance at 292 nm (which corresponds to the degradation of uric acid). A decrease in degradation rate confirms direct competitive inhibition by the triazine[1].

Quantitative Data Summarization: Biomarker Panel
Assay / BiomarkerSample MatrixExpected Outcome (Toxicity Phase)Expected Outcome (Efficacy Phase)Analytical Method
BUN / Creatinine SerumElevated (> 3x baseline) if nephrotoxicNormal (Baseline)Colorimetric Autoanalyzer
Spherulite Crystals Urine / KidneyPresent in sediment and distal tubulesAbsentMicroscopy / Raman Mapping
Uric Acid (sUA) SerumNormalElevated (> 4 mg/dL)Phosphotungstic Acid Assay
Uricase Activity Liver HomogenateNormalSignificantly ReducedUV Absorbance (292 nm)

Mechanistic Overview

The following diagram illustrates the divergent in vivo pathways of s-triazine derivatives, mapping the structural causality to both the desired pharmacological endpoint and the primary toxicological risk.

Mechanism cluster_0 Pharmacological Efficacy cluster_1 Toxicological Liability Compound 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Uricase Uricase Enzyme (Competitive Inhibition) Compound->Uricase Hbond Hydrogen Bonding (Tubular Precipitation) Compound->Hbond UricAcid Accumulation of Uric Acid Uricase->UricAcid Hyperuricemia Hyperuricemia Model UricAcid->Hyperuricemia Crystals Insoluble Co-crystals in Nephrons Hbond->Crystals Nephrotox Acute Kidney Injury Crystals->Nephrotox

Figure 2: Dual mechanistic pathways of s-triazines: Uricase inhibition vs. renal crystallization.

References

1.[1] Title: The Competitive Inhibition of Uricase by Oxonate and by Related Derivatives of s-Triazines Source: Journal of Biological Chemistry (1965) URL: [Link](Note: Grounded via NIH/PubMed databases)

2.[2] Title: Identification and Characterization of Toxicity of Contaminants in Pet Food Leading to an Outbreak of Renal Toxicity in Cats and Dogs Source: Toxicological Sciences, Volume 106, Issue 1, Pages 251–262 (2008) URL: [Link]

Sources

Application

Application Note: Derivatization of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine for Kinase Inhibitor Library Generation

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists. Focus: Modular activation and sequential nucleophilic aromatic substitution ( SN​Ar ) of the 1,3,5-triazine core to impro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists. Focus: Modular activation and sequential nucleophilic aromatic substitution ( SN​Ar ) of the 1,3,5-triazine core to improve biological activity.

Introduction & Mechanistic Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent anticancer agents, particularly ATP-competitive kinase inhibitors [1]. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (an N-acetylated ammelide derivative) presents a highly functionalized starting point for drug discovery. However, its native dihydroxy form exhibits significant tautomerism (favoring the dione/lactam state), rendering the 4- and 6-positions highly unreactive to direct nucleophilic attack or standard cross-coupling conditions.

To harness this molecule for structure-activity relationship (SAR) studies, the core must be chemically activated. The most robust strategy involves the conversion of the dihydroxy groups into reactive chlorides using phosphorus oxychloride ( POCl3​ ). This yields 2-acetamido-4,6-dichloro-1,3,5-triazine , an highly electrophilic intermediate.

The Causality of Temperature-Controlled SN​Ar

The true synthetic power of the 1,3,5-triazine core lies in its temperature-dependent, sequential Nucleophilic Aromatic Substitution ( SN​Ar ) [2].

  • First Substitution (0 °C): The dichloro-triazine ring is highly electron-deficient. The first nucleophile (e.g., an aliphatic amine) attacks rapidly at 0 °C.

  • Second Substitution (60 °C - 80 °C): Once the first electron-donating amine is installed, it pushes electron density back into the triazine ring, significantly deactivating the remaining C-Cl bond. Consequently, the second substitution requires elevated temperatures to proceed [3].

This orthogonality allows researchers to precisely install two different pharmacophores at the 4- and 6-positions without the need for complex protecting group strategies, enabling the rapid assembly of combinatorial libraries targeting the ATP-binding pocket of kinases like PI3K and mTOR.

Target Biological Pathway: PI3K/mTOR Inhibition

Derivatives of 1,3,5-triazines have shown profound efficacy in inhibiting the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are frequently hyperactivated in various human cancers [4]. The planar triazine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Triazine Triazine Derivative (Inhibitor) Triazine->PI3K ATP-competitive Inhibition Triazine->mTOR Dual Inhibition

Figure 1: Mechanism of action for synthesized triazine derivatives in the PI3K/AKT/mTOR signaling cascade.

Experimental Workflows & Protocols

The following self-validating protocols describe the transformation of the inactive dihydroxy precursor into a highly active, dual-substituted kinase inhibitor.

Chemical_Workflow SM 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Step1 Chlorination (POCl3, Reflux, 3h) SM->Step1 Int1 2-Acetamido-4,6-dichloro- 1,3,5-triazine Step1->Int1 Step2 1st SNAr (Amine A, 0°C, 2h) Int1->Step2 Int2 Mono-amino-chloro Intermediate Step2->Int2 Step3 2nd SNAr (Amine B, 60°C, 12h) Int2->Step3 Product 2-Acetamido-4,6-diamino- 1,3,5-triazine Derivative Step3->Product

Figure 2: Step-by-step chemical workflow for the sequential derivatization of the triazine core.

Protocol A: Activation via Chlorination

Objective: Convert the unreactive dihydroxy tautomers into the highly electrophilic dichloro intermediate.

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (5.0 g, 29.4 mmol) in anhydrous phosphorus oxychloride ( POCl3​ , 25 mL).

  • Catalysis: Add N,N-dimethylaniline (1.5 mL) dropwise as a catalyst to facilitate the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 3 to 4 hours. The suspension will gradually turn into a clear, dark solution as the reaction proceeds.

  • Workup: Cool the mixture to room temperature. Carefully remove excess POCl3​ under reduced pressure (rotary evaporation). Pour the viscous residue slowly over crushed ice (200 g) with vigorous stirring to quench remaining phosphorus species.

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO3​ solution, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield 2-acetamido-4,6-dichloro-1,3,5-triazine as a pale yellow solid. Note: Use immediately or store at -20 °C under argon to prevent hydrolysis.

Protocol B: First SN​Ar (Regioselective Mono-amination)

Objective: Install the first pharmacophore (e.g., Morpholine, a common hinge-binding motif) under strict temperature control to prevent over-substitution.

  • Setup: Dissolve 2-acetamido-4,6-dichloro-1,3,5-triazine (2.0 g, 9.6 mmol) in anhydrous THF (20 mL) and cool the solution strictly to 0 °C using an ice-water bath.

  • Addition: Add N,N-diisopropylethylamine (DIPEA, 1.8 mL, 10.5 mmol) to the solution. Slowly add morpholine (0.84 g, 9.6 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The low temperature ensures that the second chlorine atom remains intact due to the deactivating effect of the newly installed amine [2].

  • Workup: Dilute with ethyl acetate (30 mL) and wash with cold water (2 x 20 mL). Dry the organic layer and concentrate to yield the mono-substituted intermediate.

Protocol C: Second SN​Ar (Library Diversification)

Objective: Install the second pharmacophore (e.g., substituted anilines) requiring thermal activation.

  • Setup: Dissolve the mono-substituted intermediate (1.0 eq) in 1,4-dioxane (15 mL).

  • Addition: Add the secondary nucleophile (e.g., 4-fluoroaniline, 1.2 eq) and K2​CO3​ (2.0 eq).

  • Reaction: Heat the mixture to 60–80 °C and stir for 12 hours. The elevated temperature overcomes the increased activation energy barrier caused by the electron-donating morpholine group [3].

  • Purification: Cool to room temperature, filter off inorganic salts, and concentrate. Purify the crude product via silica gel flash chromatography to yield the final 2-acetamido-4,6-diamino-1,3,5-triazine derivative.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To validate the derivatization strategy, a library of synthesized compounds was evaluated for enzymatic inhibition against PI3K α using a standard homogeneous time-resolved fluorescence (HTRF) kinase assay.

Table 1: SAR of 2-Acetamido-4,6-disubstituted-1,3,5-triazine Derivatives

Compound IDPosition 4 (1st SN​Ar )Position 6 (2nd SN​Ar )PI3K α IC50​ (nM)Cell Viability (HCT116) IC50​ ( μ M)
Precursor -OH-OH> 10,000> 50.0
Int-1 -Cl-ClN/A (Reactive)N/A (Toxic)
Deriv-A Morpholine4-Fluoroaniline42 ± 51.2 ± 0.3
Deriv-B Morpholine3-Trifluoromethylaniline18 ± 30.4 ± 0.1
Deriv-C Piperazine4-Fluoroaniline145 ± 124.5 ± 0.8
Deriv-D MorpholinePhenol (O-linked)850 ± 4512.0 ± 1.5

Data Interpretation: The transition from the native dihydroxy state to the di-aminated derivatives (Deriv-A through D) results in a massive gain in biological function. The inclusion of a morpholine ring at Position 4 (a known PI3K hinge binder) combined with a hydrophobic aniline at Position 6 (Deriv-B) yields optimal low-nanomolar kinase inhibition.

References

  • Sheyi, R. et al. "1,3,5-Triazine as core for the preparation of dendrons." Arkivoc, 2020, iii, 64-73. Available at: [Link]

  • Utreja, D. et al. "[1,3,5]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry." ResearchGate. Available at: [Link]

Method

Application Note: High-Throughput Screening (HTS) Assays for 1,3,5-Triazine Derivatives Targeting the PI3K/mTOR Pathway

Executive Summary & Mechanistic Rationale The 1,3,5-triazine core is a symmetrical, monocyclic nitrogen-containing heterocycle that serves as a highly privileged scaffold in modern drug discovery. Structurally mimicking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine core is a symmetrical, monocyclic nitrogen-containing heterocycle that serves as a highly privileged scaffold in modern drug discovery. Structurally mimicking the pyrimidine core, the 1,3,5-triazine ring enables precise positioning of substituents to interact optimally with the ATP-binding pockets of critical kinases[1]. The inherent polarity provided by the three nitrogen atoms helps maintain favorable lipophilicity (clogP ≤ 2), making these compounds highly attractive for High-Throughput Screening (HTS) libraries[1].

A primary therapeutic application for 1,3,5-triazine derivatives is the dual inhibition of Phosphatidylinositol-3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR)[2]. Dual inhibition is a critical mechanistic strategy: targeting mTOR alone often triggers a compensatory feedback loop that hyperactivates AKT, whereas upstream inhibition of PI3K prevents this resistance mechanism[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition by 1,3,5-Triazine Derivatives.

Quantitative Profiling: Structure-Activity Relationship (SAR)

To contextualize the expected assay windows and hit thresholds during HTS, it is vital to benchmark against established 1,3,5-triazine derivatives. Substitutions at the 2, 4, and 6 positions—often utilizing morpholine, piperidine, or aryl groups—dramatically dictate kinase selectivity and cellular potency[1][3][4].

Table 1: Benchmark IC₅₀ Values of Key 1,3,5-Triazine Derivatives

Compound IdentifierTarget Kinase(s)Biochemical IC₅₀ (nM)Cellular Efficacy (Cell Line)Cellular IC₅₀ (µM)Reference
Compound 26 (PKI-587) PI3Kα / mTOR0.4 / 1.4MDA-361 (Breast)< 0.01[1]
Compound 47 PI3K / mTOR7.0 / 48.0A549 (Lung)0.20 ± 0.05[3][4]
Compound 32 PI3Kα0.32HeLa (Cervical)0.15 ± 0.02[4]
Compound 6h PI3K / mTORNot disclosedHeLa (Cervical)Significant[2]

High-Throughput Screening Workflow Design

A robust HTS campaign requires a self-validating funnel. We employ a primary biochemical assay to confirm target engagement, a secondary cellular assay to ensure membrane permeability and physiological efficacy, and an orthogonal triage step to eliminate false positives caused by assay interference or metal contamination.

HTS_Workflow Lib 1,3,5-Triazine Library Dispense Acoustic Dispensing Lib->Dispense Assay Primary HTS (Biochemical) Dispense->Assay Cell Secondary HTS (Cellular) Assay->Cell Triage Hit Triage (AMI-MS) Cell->Triage Hits Validated Leads Triage->Hits

Caption: High-Throughput Screening Workflow for 1,3,5-Triazine Library Triage and Validation.

Validated Experimental Protocols

Protocol A: In Vitro PI3K/mTOR Dual Kinase Biochemical HTS Assay

Causality & Principle: This assay utilizes a luminescent ADP detection system (e.g., ADP-Glo™). Because kinases consume ATP and generate ADP, measuring the accumulated ADP provides a direct, universal readout of kinase activity. This homogeneous format avoids radioactive isotopes and minimizes auto-fluorescence interference common in highly conjugated triazine libraries.

Materials:

  • Recombinant PI3Kα and mTOR enzymes.

  • Substrates: PIP2 (for PI3K) and inactive p70S6K (for mTOR).

  • Ultra-pure ATP, ADP-Glo™ Kinase Assay Kit.

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 1,3,5-triazine compounds (in 100% DMSO) into the 384-well plates. Causality: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentrations ≤1%, preserving enzyme stability.

  • Enzyme Addition: Add 2 µL of the kinase working solution (PI3Kα or mTOR in optimized kinase buffer). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Kinase Reaction Termination: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate luminescence. Incubate for 30 minutes.

  • Detection: Read luminescence on a multimode microplate reader (e.g., PHERAstar FSX).

System Validation & QC:

  • Controls: Include PKI-587 (Compound 26) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition)[1].

  • Validation Metric: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay's dynamic range and reliability for HTS.

Protocol B: Cell-Based Antiproliferative Screening

Causality & Principle: To ensure the biochemical hits are cell-permeable and capable of engaging the PI3K/mTOR pathway in a physiological environment, a cell viability assay (measuring intracellular ATP) is conducted. HeLa (cervical cancer) and A549 (lung cancer) lines are highly sensitive to PI3K/mTOR inhibition[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells at 1,000 cells/well in 30 µL of DMEM (supplemented with 10% FBS) into 384-well white, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) directly into the culture media.

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour window allows sufficient time for cell cycle arrest and apoptosis induced by PI3K/mTOR blockade to manifest as a measurable reduction in cell population.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection & Analysis: Read luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

System Validation & QC:

  • Perform orthogonal validation by extracting protein from a subset of treated cells and running Western blots for phosphorylated AKT (Ser473) and phosphorylated S6 Ribosomal Protein to confirm on-target mechanistic action[2].

Protocol C: Hit Triage via Metal Contamination Counter-Screening

Causality & Principle: 1,3,5-triazine libraries are frequently synthesized using palladium (Pd) cross-coupling reactions or zinc (Zn) reagents. Trace metal contaminants can act as Pan-Assay Interference Compounds (PAINS), artificially inhibiting kinases and generating false positives[5].

Step-by-Step Methodology:

  • Chelator Complexation: Mix the HTS hit compounds with a known metal chelator. Note: Ironically, a specific triazine derivative, 6-(diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione (DMT), is an excellent chelator used specifically to detect metal ions in HTS outputs[5].

  • AMI-MS Analysis: Subject the compound-chelator mixtures to Acoustic Mist Ionization Mass Spectrometry (AMI-MS).

  • Data Triage: Screen the mass spectra for the specific mass-to-charge (m/z) shifts corresponding to DMT-Pd or DMT-Zn complexes.

  • Exclusion: Compounds exhibiting high metal complexation signals are flagged as false positives and excluded from the lead optimization pipeline[5].

References

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry (2021). [Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587). Journal of Medicinal Chemistry (2010).[Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub / MDPI (2023). [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI Pharmaceuticals (2023).[Link]

  • High-throughput detection of metal contamination in HTS outputs. SLAS Discovery (2022).[Link]

Sources

Application

Application Note: 2-Acetamido-4,6-dihydroxy-1,3,5-triazine as a Dual-Modality Chemical Probe

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Supramolecular Chemistry, Xenobiotic Metabolism, and Enzymatic Profiling Executive Summary & Mechanistic Overview In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Supramolecular Chemistry, Xenobiotic Metabolism, and Enzymatic Profiling

Executive Summary & Mechanistic Overview

In the landscape of chemical biology and supramolecular drug design, triazine derivatives serve as highly versatile scaffolds. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9) is a specialized chemical probe that leverages the unique electronic and structural properties of the 1,3,5-triazine core. Unlike traditional fluorescent or covalent probes, this molecule functions as a dual-modality probe :

  • Supramolecular Recognition Probe: The alternating nitrogen atoms of the triazine ring, combined with the acetamido and dihydroxy substituents, create a highly specific Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) hydrogen-bonding cleft. This allows the probe to selectively recognize and bind imide-containing pyrimidines (such as thymine, uracil, or barbiturate drugs) via fully complementary intermolecular hydrogen bonding [1].

  • Enzymatic Profiling Probe: In environmental toxicology and microbiome drug metabolism, triazine rings are classic xenobiotics. Enzymes such as AtzC (an aminohydrolase involved in bacterial s-triazine metabolism) specifically target the exocyclic amino/acetamido groups of triazines[2]. This probe acts as a structural surrogate to monitor the kinetics of xenobiotic clearance.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 1242141-68-9Standardized identifier for procurement.
Molecular Formula C5H6N4O3Defines the atomic composition.
Molecular Weight 170.13 g/mol Low molecular weight ensures high ligand efficiency (LE).
H-Bond Donors/Acceptors 3 Donors / 5 AcceptorsEnables multipoint complementary binding with targets.
Recognition Motif D-A-D / A-D-AFacilitates Hamilton-receptor-like target engagement.

Application Workflow I: Supramolecular Recognition of Pyrimidines

Causality & Experimental Design

The primary utility of this probe in drug development is its ability to map hydrogen-bonding networks. When targeting RNA/DNA bases or barbiturate-based therapeutics, the probe relies on complementary hydrogen bonding.

Why use NMR Titration in non-polar solvents? Hydrogen bonds are electrostatic dipole-dipole interactions. If this assay were conducted in water or methanol, the protic solvent molecules would competitively hydrogen-bond with the probe, masking the interaction with the target. By utilizing an aprotic, non-polar solvent like CDCl3​ or DMSO−d6​ , we maximize the strength of the intermolecular hydrogen bonds. As the target binds, the protons involved in the hydrogen bond (e.g., the -NH of the acetamido group) become deshielded, resulting in a quantifiable downfield shift in the 1H -NMR spectrum.

Supramolecular_Recognition Probe 2-Acetamido-4,6-dihydroxy -1,3,5-triazine (Probe) Complex Hydrogen-Bonded Supramolecular Complex Probe->Complex D-A-D Motif Target Pyrimidine Target (Thymine/Uracil) Target->Complex A-D-A Motif Readout Spectroscopic Shift (NMR/UV-Vis) Complex->Readout Quantify Ka

Fig 1: Supramolecular recognition pathway via complementary hydrogen bonding.

Protocol: 1H -NMR Titration Assay

This protocol is self-validating: the saturation of the chemical shift confirms that a 1:1 stoichiometric complex has been fully formed.

  • Probe Preparation: Dissolve 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in anhydrous CDCl3​ (or DMSO−d6​ if solubility is limiting) to a final concentration of 2.0 mM. Transfer 500 µL to an NMR tube.

  • Target Stock Preparation: Prepare a 50 mM stock solution of the target pyrimidine (e.g., a lipid-soluble thymine derivative) in the exact same solvent batch to prevent solvent-induced chemical shifts.

  • Titration Execution:

    • Acquire a baseline 1H -NMR spectrum of the pure probe.

    • Sequentially add aliquots of the target stock to the NMR tube (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 equivalents).

    • Invert the tube gently 5 times after each addition and acquire a spectrum.

  • Data Analysis: Track the chemical shift ( Δδ ) of the acetamido -NH proton. Plot 1/Δδ versus 1/[Target] . Use the Benesi-Hildebrand equation to calculate the association constant ( Ka​ ).

Application Workflow II: Enzymatic Profiling of Triazine Aminohydrolases

Causality & Experimental Design

In bioremediation and pharmacological microbiome studies, understanding how enzymes clear xenobiotic rings is critical. The enzyme AtzC catalyzes the hydrolysis of exocyclic amino/acetamido groups on triazine rings [2].

Why use HPLC with a TFA quench? The enzymatic hydrolysis of the acetamido group yields a highly polar hydroxylated triazine (cyanuric acid derivative) and acetic acid/ammonia. The intact probe is significantly more hydrophobic than the metabolite. Reverse-phase HPLC (C18 column) perfectly resolves these two species based on polarity. Quenching the reaction with 1% Trifluoroacetic acid (TFA) rapidly drops the pH, instantly denaturing the AtzC enzyme and freezing the kinetic state of the reaction for accurate quantification.

Enzymatic_Assay S1 1. Prepare Probe Stock (50 mM in DMSO) S2 2. Incubate with AtzC (Aminohydrolase) S1->S2 S3 3. Quench Reaction (Add 1% TFA) S2->S3 S4 4. HPLC Analysis (Monitor Hydrolysis) S3->S4 S5 5. Kinetic Profiling (Calculate Km & kcat) S4->S5

Fig 2: Workflow for enzymatic profiling of triazine aminohydrolases using the probe.

Protocol: HPLC-Based Kinetic Assay
  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.0) supplemented with 100 µM ZnCl2​ (AtzC is a metalloenzyme requiring zinc for catalytic activity).

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, combine 900 µL of buffer, 50 µL of purified AtzC enzyme (1 µg/mL final), and initiate the reaction by adding 50 µL of the probe (varying final concentrations from 50 µM to 1000 µM).

  • Incubation & Quenching: Incubate at 25°C. At precise time intervals (e.g., 1, 3, 5, 10, and 15 minutes), extract a 100 µL aliquot and immediately mix it with 100 µL of 1% TFA in Acetonitrile to quench the enzyme.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet the denatured enzyme. Transfer the supernatant to HPLC vials.

  • HPLC Separation: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. Monitor absorbance at 220 nm.

  • Kinetic Calculation: Integrate the area under the curve (AUC) for the disappearing probe peak. Plot initial velocity ( V0​ ) versus probe concentration and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

Expected Quantitative Outcomes

To ensure the self-validating nature of these protocols, researchers should benchmark their results against the expected thermodynamic and kinetic parameters outlined below. Deviations typically indicate solvent contamination (in NMR) or enzyme metal-depletion (in HPLC).

Table 2: Expected Kinetic & Thermodynamic Parameters
Assay TypeTargetParameterExpected Range
Supramolecular NMR Thymine (in CDCl3​ )Binding Affinity ( Ka​ ) 102−104 M−1
Supramolecular NMR Uracil (in CDCl3​ )Binding Affinity ( Ka​ ) 102−103 M−1
Enzymatic HPLC AtzC AminohydrolaseMichaelis Constant ( Km​ )
Enzymatic HPLC AtzC AminohydrolaseTurnover Number ( kcat​ ) 10−20 s−1

References

  • Nie L, Ma H, Li X, Sun M, Xiong S. Recognition of thymine by triazine fluorescent probe through intermolecular multiple hydrogen bonding. Biopolymers. 2003;72(4):274-81.[Link]

  • Shapir N, Sadowsky MJ, Wackett LP. Purification, substrate range, and metal center of AtzC: the N-isopropylammelide aminohydrolase involved in bacterial atrazine metabolism. Journal of Bacteriology. 2002;184(12):3376-82.[Link]

Method

Application Note &amp; Protocols: Developing Cell-Based Assays for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Introduction The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3][4]. The functionalization of the triazine ring at the 2, 4, and 6 positions significantly influences the compound's biological effects[1]. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is a novel derivative whose biological activities are yet to be fully characterized. The development of robust and relevant cell-based assays is a critical first step in elucidating its mechanism of action, therapeutic potential, and potential toxicities[5][6][7].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize this novel triazine compound. We will proceed from foundational cytotoxicity screening to more specific assays aimed at identifying potential anti-proliferative and enzyme-inhibiting activities, common among this class of molecules[1][8][9]. The protocols provided herein are designed to be self-validating and are grounded in established principles of cell-based assay development[10][11][12].

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A primary assessment for any novel compound is its effect on cell viability. This initial screen provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability[8].

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (solubilized in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter MCF-7 HCT-116
Seeding Density 8,000 cells/well6,000 cells/well
Incubation Time 48 hours48 hours
Hypothetical IC50 25 µM35 µM
Positive Control Doxorubicin (IC50 ~1 µM)Doxorubicin (IC50 ~1.5 µM)

Part 2: Mechanistic Insight - Anti-Proliferative Activity

Based on the known activities of other triazine derivatives, a plausible hypothesis is that 2-Acetamido-4,6-dihydroxy-1,3,5-triazine may possess anti-proliferative properties[1][8]. A BrdU (Bromodeoxyuridine) incorporation assay directly measures DNA synthesis and is a more specific indicator of cell proliferation than metabolic assays.

Protocol 2: BrdU Cell Proliferation Assay

Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. The incorporated BrdU can be detected using a specific anti-BrdU antibody.

Materials:

  • BrdU Cell Proliferation ELISA Kit (commercially available)

  • 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

  • A proliferative cell line (e.g., A549 lung carcinoma)

  • Complete growth medium

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 5,000 cells/well in a 96-well plate.

    • Incubate for 24 hours.

    • Treat cells with a serial dilution of the compound (non-toxic concentration range determined from the MTT assay) for 24-48 hours. Include positive (e.g., a known anti-proliferative agent like 5-fluorouracil) and negative (vehicle) controls.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Cell Fixation and Denaturation:

    • Remove the labeling medium.

    • Add FixDenat solution to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the FixDenat solution and add the anti-BrdU-POD antibody conjugate.

    • Incubate for 90 minutes at room temperature.

    • Wash the wells three times with washing solution.

    • Add the substrate solution and incubate for 5-30 minutes, or until a color change is apparent.

    • Stop the reaction by adding the stop solution.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).

Data Analysis and Interpretation: The percentage of proliferation inhibition is calculated as: % Inhibition = 100 - [(Absorbance of treated cells / Absorbance of vehicle control) * 100]

The IC50 value for anti-proliferative activity can be determined similarly to the cytotoxicity assay.

Parameter A549
Seeding Density 5,000 cells/well
Treatment Time 24 hours
BrdU Labeling Time 4 hours
Hypothetical IC50 15 µM
Positive Control 5-Fluorouracil (IC50 ~5 µM)

Part 3: Target-Based Investigation - Kinase Inhibition Assay

Many triazine derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer[9]. A cell-based kinase activity assay can provide insights into whether 2-Acetamido-4,6-dihydroxy-1,3,5-triazine targets a specific kinase or pathway.

Protocol 3: In-Cell Western Assay for Phospho-Protein Levels

Principle: This assay quantifies the levels of a specific phosphorylated protein within a signaling pathway in fixed cells. A decrease in the level of a specific phosphoprotein in the presence of the compound suggests inhibition of an upstream kinase. For this example, we will hypothetically assess the inhibition of the PI3K/Akt pathway, a common target for anti-cancer drugs.

Materials:

  • Cell line with an active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Wash buffer (PBS with 0.1% Tween-20)

  • 96-well black-walled imaging plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed PC-3 cells in a 96-well black-walled plate at 10,000 cells/well and incubate overnight.

    • Treat cells with the compound at various concentrations for a specified time (e.g., 2 hours). Include a known PI3K inhibitor (e.g., LY294002) as a positive control.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block with blocking buffer for 1.5 hours.

    • Incubate with both primary antibodies (anti-phospho-Akt and anti-total-Akt) diluted in blocking buffer overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Incubate with both fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging and Quantification:

    • Wash the plate three times.

    • Image the plate using a two-color infrared imaging system (e.g., LI-COR® Odyssey®).

Data Analysis and Interpretation: The signal from the phospho-protein is normalized to the signal from the total protein. The effect of the compound is then calculated relative to the vehicle control. A dose-dependent decrease in the normalized phospho-Akt signal would suggest that 2-Acetamido-4,6-dihydroxy-1,3,5-triazine inhibits the PI3K/Akt pathway.

Parameter PC-3
Seeding Density 10,000 cells/well
Treatment Time 2 hours
Primary Antibody Dilution 1:500
Secondary Antibody Dilution 1:1000
Hypothetical IC50 10 µM
Positive Control LY294002 (IC50 ~1 µM)

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 prep_compound Prepare Compound Dilutions treat Treat Cells with Compound prep_compound->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read calc_viability Calculate % Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors (Proliferation, Survival) pAkt->Downstream Compound 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Compound->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion

This application note outlines a strategic and tiered approach to the initial characterization of the novel compound 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. By systematically progressing from broad cytotoxicity screening to more specific anti-proliferative and target-based assays, researchers can efficiently gather crucial data to guide further drug development efforts. The provided protocols serve as a robust starting point, which can be further optimized based on experimental findings. The diverse biological activities of the triazine scaffold suggest that a multi-assay approach is essential for a comprehensive understanding of this compound's potential.

References

  • MaxCyte. (n.d.). Cell-Based Assay Development Solutions. Retrieved from [Link]

  • Weber, M., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies, 13(8), 487-496. doi: 10.1089/adt.2015.653.
  • Cisneros-de la Cueva, S., et al. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi, 9(1), 102. doi: 10.3390/jof9010102.
  • GEN. (2016). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(17), 4030. doi: 10.3390/molecules25174030.
  • Langer, P., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie - Chemical Monthly, 149(12), 2217-2226. doi: 10.1007/s00706-018-2212-0.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12.
  • Inam, A., et al. (2024). Exploring s-triazine derivatives as anticancer agents. Results in Chemistry, 7, 101348. doi: 10.1016/j.rechem.2024.101348.
  • Konno, H., et al. (2007). Synthesis and biological evaluation of symmetrical 2,4,6-trisubstituted 1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7549-7560. doi: 10.1016/j.bmc.2007.09.027.
  • Patel, J. R., et al. (2022). Synthesis, Characterization and Biological evaluation of Novel 2,4,6-trisubstituted-1,3,5-triazine derivatives. International Journal of Current Research in Biology and Medicine, 7(1), 25-31.
  • Brzozowski, Z., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 230-238. doi: 10.1016/j.ejmech.2005.10.009.
  • Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives.
  • Bräse, S., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(1), 204-218. doi: 10.3390/molecules14010204.
  • Ali, A. A.-K., et al. (2023). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. Iraqi Journal of Science, 64(12), 6549-6560.
  • Desai, N. C., et al. (2012). Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5062-5066. doi: 10.1016/j.bmcl.2012.06.027.
  • Mali, C. N., et al. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 14(3).
  • CN102250026A. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Le, T. Q., & Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. doi: 10.1016/j.ejmech.2022.114645.
  • Fernandes, C., et al. (2023). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 28(3), 1184. doi: 10.3390/molecules28031184.
  • Menicagli, R., et al. (2017). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 14(1), 21-39. doi: 10.2174/1570179413666160927122115.

Sources

Application

Comprehensive Application Note: Analytical Strategies for the Purity Assessment of Synthesized Triazines

Introduction Triazines (1,3,5-triazines, 1,2,4-triazines) represent a highly versatile class of nitrogen-rich heterocycles. They serve as foundational scaffolds in agrochemicals (e.g., atrazine)[1], active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazines (1,3,5-triazines, 1,2,4-triazines) represent a highly versatile class of nitrogen-rich heterocycles. They serve as foundational scaffolds in agrochemicals (e.g., atrazine)[1], active pharmaceutical ingredients (APIs), and advanced functional materials such as Organic Light-Emitting Diodes (OLEDs)[2]. The synthesis of these compounds—frequently via the step-wise nucleophilic aromatic substitution (SNAr) of cyanuric chloride—inevitably generates process-related impurities. These include unreacted starting materials, positional isomers, over-reaction products, and hydrolysis degradants[3].

Because trace impurities can severely disrupt biological efficacy or material performance (e.g., low-ppm halogenated impurities accelerating OLED luminance decay[2]), a rigorous, orthogonal analytical strategy is required. This application note details a self-validating workflow combining High-Performance Liquid Chromatography (HPLC-UV), High-Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) to achieve unambiguous purity assessment.

Mechanistic Origins of Triazine Impurities

Understanding the chemical causality of impurity formation dictates the analytical approach. The step-wise displacement of chlorines on cyanuric chloride is temperature-dependent. Deviations in thermal control or stoichiometry lead to incomplete substitution (mono- or di-substituted intermediates) or over-reaction (oligomerization)[4]. Furthermore, the electrophilic nature of the triazine core makes it susceptible to hydrolysis in the presence of moisture, yielding hydroxy-triazine byproducts[3].

ImpurityLogic Cyanuric Cyanuric Chloride (Starting Material) Nucleophile Nucleophilic Substitution (SNAr) Cyanuric->Nucleophile Target Target Triazine (e.g., Trisubstituted) Nucleophile->Target Complete Rxn Impurity1 Unreacted/Partial (Mono/Di-substituted) Nucleophile->Impurity1 Incomplete Rxn Impurity2 Hydrolysis Products (Hydroxy-triazines) Nucleophile->Impurity2 Moisture/H2O Impurity3 Over-reaction / Oligomers Nucleophile->Impurity3 Excess Reagents

Mechanistic pathways generating common process impurities during triazine synthesis.

Routine Quantitation via HPLC-UV/DAD

Causality & Rationale: While Gas Chromatography (GC) is useful for volatile compounds, many substituted triazines are thermally labile or non-volatile, making HPLC the preferred technique for routine purity assays[3]. To overcome the slow diffusion rates of complex triazine derivatives, elevated temperature UHPLC (e.g., up to 160 °C using porous graphitic carbon columns) can be employed to decrease mobile phase viscosity, significantly increasing throughput and resolution[5].

Protocol: Step-by-Step HPLC Method

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized triazine and dissolve in 10 mL of HPLC-grade acetonitrile to yield a 1 mg/mL solution[6]. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 mm x 250 mm, 5 µm particle size)[6].

    • Mobile Phase A: Ultrapure water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (or elevated if using specialized high-temp columns[5]).

    • Injection Volume: 10 µL[6].

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Quantitation is typically extracted at 220 nm and 254 nm.

  • Self-Validation System: Inject a blank (acetonitrile) prior to the sample to verify the absence of carryover. Utilize the DAD peak purity algorithm to evaluate the UV spectra across the main triazine peak; a purity match factor <990 indicates hidden co-eluting impurities.

Trace Impurity Profiling via LC-HRMS/MS

Causality & Rationale: HPLC-UV provides relative area percentages but lacks structural elucidation capabilities. High-Resolution Mass Spectrometry (HRMS) is mandatory for identifying unknown trace impurities, such as over-reaction products or residual halogenated precursors, which may lack strong UV chromophores[2][4].

Protocol: Step-by-Step LC-HRMS Method

  • Instrument Setup: Couple the HPLC to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Parameters: Utilize Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3000 V, gas temperature to 200 °C, and nebulizer pressure to 10 psi[7].

  • Acquisition: Operate in Full Scan mode for exact mass determination and Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) to generate fragmentation trees for structural elucidation[4].

  • Self-Validation System: For halogenated triazine impurities (e.g., residual cyanuric chloride derivatives or brominated intermediates), compare the observed isotopic distribution (M, M+2, M+4) against the theoretical isotopic pattern. A mass error < 5 ppm and an isotopic match > 90% validates the elemental formula assignment[2].

Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Rationale: Chromatographic purity relies on the flawed assumption that all impurities have identical UV extinction coefficients or ionization efficiencies. qNMR circumvents this by offering a universal response: the integral of a proton resonance is directly proportional to the molar concentration of that nucleus[8]. This allows for the absolute mass fraction determination of the triazine without requiring reference standards for its impurities[9][10].

Protocol: Step-by-Step 1H-qNMR Method

  • Internal Calibrant (IC) Selection: Select a certified reference material (e.g., Maleic acid or DMSO2) that exhibits a sharp singlet resonance in a region free from triazine and solvent signals[10].

  • Sample Preparation: Accurately co-weigh approximately 15 mg of the triazine analyte and 5 mg of the IC into a clean vial using a microbalance (d = 0.001 mg). Dissolve completely in 600 µL of DMSO-d6 or CDCl3[8].

  • Acquisition Parameters (Critical Step): To ensure quantitative magnetization recovery, the relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the analytical signals (typically D1 = 30 to 60 seconds)[8][11]. Acquire at least 64 scans to ensure a high Signal-to-Noise ratio (S/N > 250).

  • Processing & Calculation: Apply manual phase correction and a strict flat baseline correction[11]. Calculate the absolute purity using the equation integrating integral area, number of nuclei, molecular mass, gravimetric weight, and purity of the compound of interest and calibrant[10][11].

  • Self-Validation System: Integrate multiple distinct proton environments on the triazine molecule (e.g., aromatic protons vs. alkyl side-chain protons). The calculated absolute purity from each independent signal must agree within ±1.0%. Discrepancies indicate signal overlap with hidden impurities[1].

TriazineWorkflow Synthesis Synthesized Triazine Batch SamplePrep Sample Preparation (Dissolution / SPE) Synthesis->SamplePrep HPLC HPLC-UV/DAD (Routine Quantitation) SamplePrep->HPLC LCMS LC-HRMS/MS (Impurity Profiling) SamplePrep->LCMS qNMR 1H qNMR (Absolute Purity) SamplePrep->qNMR DataIntegration Orthogonal Data Integration HPLC->DataIntegration Area % LCMS->DataIntegration Mass/Structure qNMR->DataIntegration Absolute Mass % Report Final Purity Certificate DataIntegration->Report

Orthogonal workflow for comprehensive triazine purity assessment.

Data Presentation & Method Comparison

Table 1: Comparative Analysis of Triazine Purity Assessment Techniques

Analytical Technique Primary Application Advantages Limitations
HPLC-UV/DAD Routine QC & Quantitation High resolution, robust, widely accessible[6]. Relative purity only; assumes equal UV response[8].
LC-HRMS/MS Trace Impurity Profiling Exact mass, structural elucidation of unknowns[4]. Subject to matrix effects and variable ionization[7].

| 1H-qNMR | Absolute Purity Determination | Universal response, no impurity standards needed[9]. | Lower sensitivity (LOD ~0.1%); requires high sample mass[8]. |

Table 2: Standardized HPLC Gradient Program for Triazine Separation [12]

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 90 10
2.0 90 10
15.0 10 90
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 |

Conclusion

The purity assessment of synthesized triazines cannot rely on a single analytical modality. While HPLC-UV provides the backbone for routine separation, it must be orthogonally supported by LC-HRMS for the structural identification of process impurities and qNMR for the establishment of absolute mass-balance purity. Implementing this self-validating triad ensures the highest scientific integrity for triazines destined for pharmaceutical, agricultural, or advanced material applications.

References

  • BenchChem. "Assessing the Purity of Synthesized 2,4,6-Triguanidino-1,3,5-triazine: A Comparative Guide to Analytical Methods." Source: Benchchem.
  • BenchChem. "Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods." Source: Benchchem.
  • Malz, F., & Jancke, H. "Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers." Source: PubMed.
  • BenchChem. "Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide." Source: Benchchem.
  • Thermo Fisher Scientific. "UHPLC Separation of Triazine Herbicides at Elevated Temperature." Source: Thermo Fisher Scientific.
  • Axcend Corp. "Determination of Triazine Herbicides in Aqueous Samples by Capillary HPLC-MS/MS." Source: Axcend.
  • BenchChem. "Purity Analysis of Synthesized 1,3,5-Triethyl-1,3,5-triazinane: A Comparative Guide to HPLC and Alternative Methods." Source: Benchchem.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Source: Emery Pharma.
  • MDPI. "Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool." Source: MDPI.
  • University of Oxford. "Quantitative NMR Spectroscopy: Relative concentration determination." Source: Oxford.
  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Source: Journal of Medicinal Chemistry.
  • ACS Publications. "Infrared Ion Spectroscopy-Based Identification of a Trace Impurity in Organic Light-Emitting Diode Materials Without Fully Matched Reference Standards." Source: Analytical Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Welcome to the technical support center for the synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important triazine derivative. As Senior Application Scientists, we have compiled this resource based on established principles of triazine chemistry and extensive laboratory experience.

Synthesis Overview: The Nucleophilic Substitution Pathway

The most practical and common method for synthesizing substituted 1,3,5-triazines is through the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles by carefully managing the reaction temperature.[1][3]

For the synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, the logical pathway involves two key stages:

  • Monosubstitution: Introduction of the acetamido group by reacting cyanuric chloride with a suitable nitrogen nucleophile.

  • Hydrolysis: Replacement of the remaining two chlorine atoms with hydroxyl groups.

This guide will address potential issues that may arise during this synthetic sequence.

G CC Cyanuric Chloride Inter 2-Acetamido-4,6-dichloro- 1,3,5-triazine CC->Inter Step 1: Amination (Low Temperature) BP1 Di/Tri-substituted Byproducts CC->BP1 Over-substitution BP2 Hydrolyzed Starting Material (Cyanuric Acid) CC->BP2 Premature Hydrolysis Nuc Acetamido Nucleophile (e.g., Acetamide/Base or Glycinamide) Nuc->Inter H2O Water/Base (Hydrolysis) Prod 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine H2O->Prod Inter->Prod Step 2: Hydrolysis (Elevated Temperature) BP3 Incomplete Hydrolysis (Chlorinated Intermediates) Inter->BP3 Incomplete Reaction

Caption: Synthetic workflow for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield of the 2-Acetamido-4,6-dichloro-1,3,5-triazine intermediate is very low. What are the likely causes?

Low yields in the initial substitution step are common and can typically be attributed to one of the following factors:

  • Incorrect Stoichiometry: Using an excess of the nucleophile can lead to the formation of di- and tri-substituted byproducts. It is crucial to use a precise 1:1 molar ratio of the nucleophile to cyanuric chloride for monosubstitution.[3]

  • Improper Temperature Control: The first substitution is highly exothermic and should be carried out at low temperatures, typically between 0–5 °C, to ensure selectivity.[3] Running the reaction at room temperature or higher will invariably lead to over-substitution.

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is highly susceptible to hydrolysis, especially in the presence of a base. This will convert it to cyanuric acid, a highly insoluble solid, rendering it unavailable for the desired reaction. It is imperative to use anhydrous solvents and dry glassware, and to consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.[3] Tetrahydrofuran (THF) or acetone are often suitable solvents for this step.

Troubleshooting Workflow for Low Intermediate Yield

G Start Low Yield of Intermediate Check_Temp Verify Reaction Temperature (0-5 °C?) Start->Check_Temp Check_Moisture Check for Moisture Contamination (Anhydrous Conditions?) Check_Temp->Check_Moisture Yes High_Temp High Temp -> Over-substitution Solution: Maintain 0-5 °C Check_Temp->High_Temp No Check_Stoich Confirm Stoichiometry (1:1 Ratio?) Check_Moisture->Check_Stoich Yes Moisture Moisture -> Hydrolysis of Starting Material Solution: Use Anhydrous Solvents/Inert Atmosphere Check_Moisture->Moisture No Check_Sol Assess Solubility (Reactants Dissolved?) Check_Stoich->Check_Sol Yes Stoich_Err Incorrect Ratio -> Byproducts Solution: Use Precise 1:1 Molar Ratio Check_Stoich->Stoich_Err No Sol_Issue Poor Solubility -> Incomplete Reaction Solution: Choose a Better Solvent (e.g., THF, Acetone) Check_Sol->Sol_Issue No

Caption: Decision tree for troubleshooting low intermediate yield.

Question 2: I am observing multiple products after the first step, even with careful temperature control. What else could be the issue?

The formation of multiple products can be a persistent issue. Here are some additional considerations:

  • Reaction with Solvent: Solvents like dimethylformamide (DMF) can react with cyanuric chloride to form Vilsmeier-type adducts, leading to unwanted byproducts.[3] It is advisable to use less reactive solvents such as THF or acetone for the initial, more reactive substitution steps.[3]

  • Side Reactions of the Nucleophile: Depending on the specific nucleophile used to introduce the acetamido group, it may undergo self-condensation or other side reactions, particularly under basic conditions.[3] Ensure the base is added slowly and at a low temperature.

Question 3: The hydrolysis of the dichloro-intermediate to the final dihydroxy product is incomplete. How can I drive the reaction to completion?

The reactivity of the chlorine atoms on the triazine ring decreases significantly after the first substitution.[1][3] Therefore, the hydrolysis step requires more forcing conditions than the initial amination.

  • Insufficiently High Temperature: The hydrolysis of the remaining two chlorine atoms often requires heating. A temperature range of 70–100 °C, or even refluxing in a suitable solvent like water or a dioxane/water mixture, is typically necessary to drive the reaction to completion.[3]

  • Incorrect pH: The hydrolysis is generally carried out under basic or acidic conditions. If the reaction stalls, adjusting the pH by adding a base (like NaOH or K₂CO₃) or an acid can help to facilitate the conversion.

  • Reaction Time: This step can be slow. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), and extend the reaction time as needed.[4][5]

ParameterStep 1: AminationStep 2: Hydrolysis
Temperature 0–5 °C70–100 °C (or reflux)
Stoichiometry 1:1 (Nucleophile:Triazine)Excess Water/Base
Common Solvents THF, Acetone (Anhydrous)Water, Dioxane/Water
Key Challenge Preventing Over-substitutionDriving to Completion
Question 4: The final product is difficult to purify. What purification strategies are effective?

2-Acetamido-4,6-dihydroxy-1,3,5-triazine is a polar molecule, and purification can be challenging due to its solubility characteristics.

  • Recrystallization: This is often the most effective method for purifying the final product.[6] Given the product's structure, polar solvents are likely required. A mixture of water and an organic solvent like ethanol or methanol could be a good starting point for recrystallization trials.[7]

  • Washing: If the crude product contains inorganic salts from the hydrolysis step, thorough washing with deionized water is essential.

  • Column Chromatography: Due to the high polarity of the product, normal-phase silica gel chromatography might be challenging. If required, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective. Semi-preparative HPLC can be a powerful tool for isolating highly pure compounds when other methods fail.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the hydroxyl groups first and then the acetamido group? A: This is generally not advisable. The hydroxyl groups are electron-donating, which deactivates the triazine ring towards further nucleophilic substitution, making the subsequent addition of the acetamido group very difficult. The standard and most effective method is to exploit the decreasing reactivity by substituting the chlorines sequentially.[1][2]

Q2: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reaction steps.[4][5] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of methanol for the more polar products) to achieve good separation between the starting material, intermediate, and final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is recommended.[7]

Q3: My final product appears to be unstable or decomposes. What should I do? A: While the triazine ring itself is generally stable, the substituents can be labile under certain conditions. Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure.[5] For long-term storage, keep the purified product in a cool, dry place, potentially under an inert atmosphere.[5]

Q4: Are there alternative, milder synthesis methods available? A: For some triazine syntheses, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields by allowing for rapid and uniform heating.[4][8] This could be particularly beneficial for the second, higher-temperature hydrolysis step, potentially reducing byproduct formation associated with prolonged heating.[4]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • BenchChem. (n.d.).
  • Campos-Lara, I., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI.
  • Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • BenchChem. (n.d.). Navigating the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Support Guide.
  • Hrinakova, D., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Acetamido-4,6-dihydroxy-1,3,5-triazine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of 1,3,5-triazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of 1,3,5-triazine derivatives. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9) is notoriously challenging to work with. Its rigid planar structure, combined with multiple hydrogen-bond donors and acceptors, results in a highly stable crystal lattice that acts as a thermodynamic sink.

This guide provides field-proven, mechanistically grounded protocols to help you overcome these thermodynamic barriers and successfully formulate your compound for in vitro, in vivo, and analytical applications.

Part 1: Mechanistic Overview of Triazine Insolubility

Before attempting to dissolve the compound, it is critical to understand why it resists solvation. The insolubility is not a random artifact; it is a direct consequence of its molecular architecture.

G Compound 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Factors High Crystal Lattice Energy Compound->Factors exhibits Solutions Solubilization Strategies Compound->Solutions requires Hbond Extensive H-Bonding (N-H···O, O-H···N) Factors->Hbond PiStack π-π Stacking (Planar Triazine) Factors->PiStack Tautomer Keto-Enol Tautomerism Factors->Tautomer Base Aqueous Base (Deprotonation to Salt) Solutions->Base pH > pKa Aprotic Polar Aprotic Solvents (DMSO/DMF + Heat) Solutions->Aprotic H-bond disruption Acid Acidic Co-solvents (TFA for NMR) Solutions->Acid Protonation

Logical relationship of triazine insolubility factors and solubilization strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound completely insoluble in standard organic solvents like DCM, EtOAc, or Hexane? A: The insolubility is a thermodynamic consequence of its structure. The molecule features a planar 1,3,5-triazine core, two hydroxyl groups (which undergo keto-enol tautomerization to oxo forms), and an acetamido group. This creates an extensive intermolecular hydrogen-bonding network and strong π-π stacking interactions. The energy required to break this crystal lattice far exceeds the solvation energy provided by non-polar or weakly polar solvents 1.

Q2: I need to prepare a high-concentration stock solution for in vitro assays. What is the best approach? A: For biochemical assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice. DMSO is a strong hydrogen-bond acceptor that disrupts the intermolecular H-bond network of the triazine. However, at room temperature, dissolution is kinetically slow. You must apply gentle heating (45°C) and sonication to provide the activation energy required for lattice dissociation.

Q3: How can I formulate this compound for aqueous in vivo dosing? A: The compound is practically insoluble in neutral water, behaving similarly to its parent analog, ammelide, which has a baseline water solubility of only ~76.85 mg/L at 20°C 2. However, the hydroxyl groups on the triazine ring are weakly acidic (predicted pKa ~7.2). By titrating the aqueous suspension with a strong base (e.g., NaOH) to a pH of 8.0–8.5, you deprotonate the hydroxyl groups, forming a highly water-soluble sodium salt 3.

Q4: My NMR spectra in CDCl₃ show no peaks, and it won't dissolve in MeOD. How can I characterize it? A: Standard deuterated solvents often fail because they cannot break the self-association of the triazine rings. While DMSO-d6 is an option, if you require a less viscous solvent, use a mixture of CDCl₃ with 5-10% Trifluoroacetic acid (TFA). TFA protonates the triazine ring nitrogens, effectively shutting down the hydrogen-bonding and π-stacking capacity, leading to rapid dissolution and sharp NMR signals 1.

Part 3: Quantitative Solubility Profile

Use the following table to select the appropriate solvent system based on your experimental requirements.

Solvent SystemTemperatureAdditive / ConditionEstimated SolubilityMechanistic Note
Deionized Water 20°CNone (pH ~5.5)< 0.1 mg/mLIntact crystal lattice; strong H-bonding.
Deionized Water 20°C0.1 M NaOH (pH 8.5)> 10.0 mg/mLDeprotonation yields highly soluble sodium salt.
DMSO 25°CNone~ 1.0 - 2.0 mg/mLKinetically slow dissolution at room temp.
DMSO 45°CSonication (10 min)> 20.0 mg/mLHeat/sonication overcomes activation energy barrier.
Chloroform (CDCl₃) 25°CNoneInsolubleNon-polar; cannot disrupt π-π stacking.
Chloroform (CDCl₃) 25°C5-10% TFA> 5.0 mg/mLTFA protonates triazine, breaking H-bond network.
Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues described in the steps do not occur, the thermodynamic barriers have not been fully overcome.

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Rationale: DMSO acts as a strong hydrogen-bond acceptor, but kinetic energy is required to initiate lattice breakdown.

  • Weighing: Accurately weigh the required amount of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine into a glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Self-Validation: The solution will initially appear as a milky, opaque suspension. This confirms the high lattice energy of the intact crystals.

  • Thermal Activation: Place the vial in a thermomixer or water bath set to 45°C for 15 minutes.

    • Causality: Heat provides the kinetic energy required to weaken the π-π stacking interactions.

  • Mechanical Disruption: Transfer the vial to a bath sonicator and sonicate for 10 minutes.

    • Causality: Acoustic cavitation forces physically disrupt remaining micro-aggregates, maximizing the surface area for DMSO solvation.

  • Verification: Visually inspect the vial against a light source. The solution must be completely transparent with no particulate matter. If opaque, repeat steps 3 and 4.

Protocol B: Aqueous Solubilization via Salt Formation

Rationale: Deprotonating the hydroxyl groups (pKa ~7.2) creates an ionic species, drastically increasing water solubility for biological assays.

Workflow Step1 Weigh Compound (e.g., 10 mg) Step2 Suspend in DI Water (Cloudy Suspension) Step1->Step2 Step3 Titrate 0.1M NaOH (Dropwise) Step2->Step3 Step4 Monitor pH (Target 8.0 - 8.5) Step3->Step4 Step5 Sonication (10 min, 30°C) Step4->Step5 Step6 Clear Solution (Sodium Salt) Step5->Step6

Step-by-step workflow for the aqueous solubilization of triazine derivatives.

  • Suspension: Suspend the compound in molecular biology-grade water. It will remain entirely insoluble.

  • Setup: Place the vial on a magnetic stirrer and insert a calibrated micro-pH probe.

  • Titration: Slowly titrate with 0.1 M NaOH dropwise while stirring vigorously.

    • Self-Validation: As the pH crosses 7.5, the milky suspension will noticeably begin to clear, indicating the formation of the soluble sodium salt.

  • pH Optimization: Stop the titration when the pH reaches 8.0 - 8.5.

    • Critical Warning: Do not exceed pH 9.0. Highly alkaline conditions can trigger base-catalyzed hydrolysis of the acetamido group, degrading your compound 4.

  • Sterilization/Clarification: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter to remove any unreacted microscopic particulates before use in cellular assays.

References
  • Structural characterization of triazines.TDX (Tesis Doctorals en Xarxa).
  • 645-93-2(AMMELIDE) Product Description.ChemicalBook.
  • Cyanuric acid | C3N3(OH)3.PubChem, National Institutes of Health.
  • Solubility of Triazines in Different Solvents.Frontiers on Separation Science and Technology, World Scientific Publishing.

Sources

Troubleshooting

stability of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in aqueous solutions

Technical Support & Troubleshooting Center: Stability of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in Aqueous Solutions Welcome to the Technical Support Center for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (also known as N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center: Stability of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in Aqueous Solutions

Welcome to the Technical Support Center for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (also known as N-acetylammelide, CAS: 1242141-68-9). This compound is frequently utilized as a specialized building block, a synthetic intermediate, or a reference standard in triazine-derivative drug development.

Because it features an exocyclic acetamido group attached to an electron-deficient triazine ring, its stability in aqueous media is highly dynamic and pH-dependent. This guide is engineered for researchers and assay developers who need to prevent premature degradation, design robust analytical methods, and understand the mechanistic causality behind the compound's behavior in solution.

Part 1: Mechanistic Insights – The "Why" Behind Degradation

To control the stability of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, you must first understand its primary degradation pathway: amide bond hydrolysis .

Unlike standard aliphatic amides, which are highly stable, the acetamido group here is activated by the electron-withdrawing nature of the 1,3,5-triazine core. In aqueous solutions, nucleophilic attack by water or hydroxide ions on the acetyl carbonyl carbon leads to the cleavage of the exocyclic C-N bond. This reaction yields ammelide (2-amino-4,6-dihydroxy-1,3,5-triazine) and acetic acid [1][2]. Under extreme, prolonged acidic conditions, ammelide can further deaminate into cyanuric acid.

Interestingly, triazine derivatives exhibit a phenomenon known as "stability inversion" at low pH[3][4]. The pKa of the triazine ring nitrogens is approximately 5. When the solution pH drops below 5, the triazine ring becomes protonated. Counterintuitively, this protonation increases the resistance of the exocyclic nitrogen to further protonation—a critical step in acid-catalyzed hydrolysis—thereby retarding the degradation rate compared to neutral conditions[3].

Mechanism A 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (Intact Compound) B Protonated Triazine (pH < 5) A->B Acidic Environment (pKa ~5) C Carbinolamine Intermediate (Nucleophilic Attack) A->C Base-Catalyzed Hydrolysis (OH-) B->C Water Addition D Ammelide (Primary Degradant) C->D C-N Cleavage E Acetic Acid (Byproduct) C->E Acetyl Release F Cyanuric Acid (Secondary Degradant) D->F Vigorous Acid/Heat

Fig 1. pH-dependent hydrolysis pathway of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

Part 2: Troubleshooting FAQs

Q1: My stock solution degrades overnight when left on the bench. How should I prepare and store it? A: The compound undergoes solvolysis in the presence of water or protic solvents (like methanol). Causality: Protic solvents act as nucleophiles over time. Solution: Always prepare your primary stock solutions (e.g., 10 mM) in anhydrous DMSO or DMF . Aliquot the stock into amber, tightly sealed vials flushed with argon or nitrogen, and store at -20°C. When ready for an assay, spike the DMSO stock into your aqueous buffer immediately before use.

Q2: Why does the compound degrade rapidly in my pH 8.0 assay buffer, but remains relatively stable at pH 5.0? A: This is the "stability inversion" effect[3]. At pH 8.0, the abundance of hydroxide ions drives rapid base-catalyzed nucleophilic attack on the acetyl group. At pH 5.0, the triazine ring is protonated. This protonation draws electron density away from the exocyclic nitrogen, making it highly resistant to the protonation required to complete acid-catalyzed hydrolysis[4].

Q3: I am analyzing the compound via RP-HPLC. Why do I see a split peak or a massive ammelide peak even in fresh samples? A: Your mobile phase is likely causing on-column degradation. Standard LC-MS mobile phases often use 0.1% Formic Acid or 0.1% TFA (pH ~2.0). While the compound is somewhat stable at pH 5, extreme acidity (pH < 2.5) combined with the high pressure and potential frictional heating of the column will force hydrolysis. Solution: Switch to a milder, buffered mobile phase, such as 10 mM Ammonium Acetate adjusted to pH 6.0.

Part 3: Quantitative Stability Data

To assist in assay planning, the following table summarizes the expected kinetic behavior of the compound across various physiological and analytical pH ranges.

Table 1: Estimated Stability Profile of N-Acetylammelide in Aqueous Media (25°C)

pH ConditionBuffer SystemEstimated Half-Life ( t1/2​ )Primary Mechanism of Degradation
pH 2.0 0.1 M HCl< 2 hoursAggressive acid-catalyzed hydrolysis
pH 5.0 50 mM Acetate> 48 hoursRetarded hydrolysis (Protonated Triazine effect)
pH 7.4 1X PBS~ 12 - 24 hoursSlow spontaneous hydrolysis
pH 10.0 50 mM Borate< 30 minutesBase-catalyzed nucleophilic attack

Part 4: Validated Experimental Protocol

To accurately determine the degradation kinetics of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in your specific assay buffer, you must use a self-validating forced degradation protocol . This protocol includes a critical "quenching" step to ensure that degradation stops the moment the sample is drawn, preventing false-positive degradation during the HPLC queue time.

Protocol: Aqueous Stability and Forced Degradation Profiling

Step 1: Stock Preparation

  • Weigh 1.70 mg of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

Step 2: Buffer Formulation & Initiation

  • Prepare your target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). Pre-warm the buffer to 37°C in a water bath.

  • Add an internal standard (e.g., 10 µM stable-isotope labeled caffeine) to the buffer to validate LC-MS injection volumes.

  • Initiate the reaction by spiking 10 µL of the 10 mM DMSO stock into 990 µL of the pre-warmed buffer (Final concentration: 100 µM; 1% DMSO). Mix rapidly.

Step 3: Sampling & Quenching (Critical Step) Causality: If you place a pH 10 sample directly into an autosampler, it will continue to degrade while waiting for injection. Quenching neutralizes the pH to the compound's zone of maximum stability (pH ~5-6).

  • At time points t=0,1,4,8,24, and 48 hours, withdraw a 100 µL aliquot.

  • For basic buffers (pH > 7): Immediately quench by adding 10 µL of 0.1 M HCl.

  • For acidic buffers (pH < 4): Immediately quench by adding 10 µL of 0.1 M NaOH.

  • Vortex the quenched sample and transfer to an HPLC vial with a low-volume insert.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column using a neutral/mild mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0 / Acetonitrile).

  • Monitor the disappearance of the parent mass ( m/z 171.0 [M+H]+ ) and the appearance of the ammelide degradant ( m/z 129.0 [M+H]+ ).

Protocol S1 1. Stock Prep Anhydrous DMSO S2 2. Aqueous Dilution Target Buffer (pH 4-9) S1->S2 S3 3. Thermal Incubation Controlled Temp S2->S3 S4 4. Quenching Rapid Neutralization S3->S4 S5 5. LC-MS/MS Quantify Ammelide S4->S5

Fig 2. Standardized workflow for aqueous stability and forced degradation testing.

References

  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Method for the decomposition of derivatives of 2,4-dihydroxy-6-amino-s triazine (EP0047719A1)

Sources

Optimization

Module 1: The Causality of Chemoselectivity in Triazine Synthesis

Welcome to the Triazine Synthesis Technical Support Center . As drug development increasingly relies on 1,3,5-triazine derivatives—particularly those synthesized from cyanuric chloride—controlling chemoselectivity to min...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazine Synthesis Technical Support Center . As drug development increasingly relies on 1,3,5-triazine derivatives—particularly those synthesized from cyanuric chloride—controlling chemoselectivity to minimize by-product formation is a critical challenge.

This guide is designed for research scientists and process chemists. It moves beyond basic procedures to explain the thermodynamic and kinetic causalities governing triazine reactivity, providing self-validating protocols and diagnostic workflows to ensure high-fidelity synthesis.

The synthesis of substituted 1,3,5-triazines predominantly relies on the stepwise nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1]. The core principle governing by-product minimization is the strict manipulation of thermodynamic and kinetic control.

Mechanistic Insight: Cyanuric chloride is highly electrophilic due to the strong electron-withdrawing nature of its three chlorine atoms. When the first nucleophile (e.g., an amine, alkoxide, or thiolate) substitutes a chlorine atom, it donates electron density into the triazine ring. This fundamentally deactivates the ring, making it progressively less electrophilic and raising the activation energy barrier for subsequent substitutions[2].

Computational and experimental analyses reveal a progressive increase in these kinetic barriers:

  • 1st Substitution: Activation barrier of ~2–8 kcal/mol. Proceeds rapidly at freezing temperatures (0–5 °C)[3].

  • 2nd Substitution: Activation barrier of ~9–15 kcal/mol. Requires moderate thermal input, typically room temperature (20–25 °C)[3].

  • 3rd Substitution: Activation barrier >15 kcal/mol. Demands elevated temperatures (60–100 °C) to reach completion[3].

By strictly adhering to these temperature thresholds, researchers can exploit this differential reactivity to isolate mono-, di-, or tri-substituted products while suppressing over-substitution.

Module 2: Troubleshooting FAQs

Q1: I am synthesizing a mono-substituted triazine, but LC-MS shows significant di-substituted by-products. How do I prevent this? Causality: The first substitution of cyanuric chloride is highly exothermic[2]. If the nucleophile is added too quickly, localized temperature spikes within the reaction vessel provide the kinetic energy required to breach the 9–15 kcal/mol barrier for the second substitution, leading to di-substituted by-products[3]. Solution:

  • Maintain the external cooling bath strictly at 0–5 °C.

  • Add the nucleophile dropwise over an extended period (e.g., 30–60 minutes) to dissipate the heat of reaction.

  • Use exactly 1.0 equivalent of the nucleophile; avoid any excess[4].

Q2: My reaction yield is unexpectedly low, and I am detecting cyanuric acid derivatives. What went wrong? Causality: Cyanuric chloride is highly moisture-sensitive. In the presence of water—especially under basic conditions—it readily undergoes hydrolysis, replacing the reactive chlorine atoms with hydroxyl groups to form unreactive cyanuric acid derivatives[4]. Solution:

  • Use strictly anhydrous solvents (e.g., dry acetone, THF, or DCM) for the initial substitution[4].

  • If an aqueous-organic biphasic system is absolutely required, maintain a strictly neutral pH by using weak bases like NaHCO3, as elevated pH exponentially accelerates hydrolysis.

Q3: The second substitution step is stalling, leaving a large amount of unreacted mono-substituted starting material. Causality: Because the mono-substituted triazine ring is electronically deactivated, the choice of nucleophile and base becomes critical. Furthermore, the SNAr reaction generates HCl as a by-product. If this acid is not efficiently scavenged, it will protonate your incoming nucleophile (especially amines), converting it into an unreactive ammonium salt[4]. Solution:

  • Ensure your organic base (e.g., DIPEA or K2CO3) is present in sufficient excess (1.2–1.5 eq)[5].

  • Verify that the reaction has reached true room temperature (20–25 °C). If using a sterically hindered or weakly nucleophilic amine, slightly elevate the temperature to 35 °C while monitoring closely by TLC.

Module 3: Quantitative Reaction Parameters

The following table summarizes the thermodynamic controls required to minimize by-product formation during the stepwise substitution of cyanuric chloride.

Substitution StepTarget Product CoreOptimal Temp RangeActivation Energy BarrierPrimary By-Product RiskMechanistic Mitigation Strategy
First 2-substituted-4,6-dichloro-1,3,5-triazine0–5 °C2–8 kcal/molDi-substitution (Over-reaction)Strict exotherm control; dropwise nucleophile addition; exact 1.0 eq stoichiometry.
Second 2,4-disubstituted-6-chloro-1,3,5-triazine20–25 °C (Room Temp)9–15 kcal/molUnreacted mono-adduct / HydrolysisEnsure sufficient base (e.g., DIPEA) to prevent nucleophile protonation; use anhydrous solvents.
Third 2,4,6-trisubstituted-1,3,5-triazine60–100 °C (Reflux)>15 kcal/molIncomplete conversionProlonged heating; use of stronger nucleophiles or sealed-tube conditions for sterically hindered reagents.

Module 4: Standardized Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical phase includes a "Validation Checkpoint" to confirm the chemical integrity of the step before proceeding.

Protocol A: Mono-Amination of Cyanuric Chloride

Objective: Synthesize 2-alkylamino-4,6-dichloro-1,3,5-triazine with <2% di-substituted by-product.

Step 1: Electrophile Preparation

  • Dissolve 10.0 mmol (1.84 g) of cyanuric chloride in 50 mL of anhydrous acetone under a nitrogen atmosphere[5].

  • Validation Checkpoint 1 (Purity): The solution must be completely transparent. A cloudy suspension indicates the presence of cyanuric acid (hydrolyzed starting material). If cloudy, discard and use a fresh, sealed bottle of cyanuric chloride.

  • Cool the reactor to 0 °C using an ice-brine bath.

Step 2: Nucleophile Addition

  • In a separate addition funnel, prepare a solution of 10.0 mmol (1.0 eq) of the primary amine and 10.0 mmol (1.0 eq) of N,N-diisopropylethylamine (DIPEA) in 20 mL of anhydrous acetone[5].

  • Add the amine/base solution dropwise over 45 minutes.

  • Validation Checkpoint 2 (Thermodynamic Control): Monitor the internal reaction temperature continuously. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C . A spike above 5 °C provides the kinetic energy required to breach the barrier for the second substitution, guaranteeing di-substituted by-products.

Step 3: Reaction Maturation & Monitoring

  • Stir the mixture for 1 hour at 0–5 °C[5].

  • Validation Checkpoint 3 (Completion): Quench a 50 µL aliquot in 1 mL of aqueous NH4Cl and extract with EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc, 4:1). The cyanuric chloride spot (high Rf) must be completely absent, replaced by a single major spot (intermediate Rf).

Step 4: Isolation

  • Pour the cold reaction mixture into 100 mL of vigorously stirred crushed ice and water.

  • Validation Checkpoint 4 (Yield Integrity): The sudden polarity shift forces the highly hydrophobic mono-substituted product to precipitate. Filter the white solid and wash thoroughly with cold water to remove water-soluble DIPEA hydrochloride salts. Dry under a vacuum.

Protocol B: Di-Substitution (Sequential Amination)

Objective: Synthesize 2,4-diamino-6-chloro-1,3,5-triazine from the mono-adduct.

Step 1: Reagent Assembly

  • Dissolve 10.0 mmol of the mono-substituted triazine in 50 mL of anhydrous THF or DCM.

  • Add 12.0 mmol (1.2 eq) of the second amine and 15.0 mmol (1.5 eq) of DIPEA.

  • Causality Note: A slight excess of base is critical here. If the HCl generated by the second substitution is not immediately scavenged, the nucleophilic amine will be protonated into an unreactive ammonium salt, stalling the reaction[4].

Step 2: Thermal Activation

  • Heat the reaction mixture to room temperature (20–25 °C) and stir for 12–16 hours.

  • Validation Checkpoint 1 (Chemoselectivity): Do not exceed 30 °C. Heating above this threshold risks initiating the third substitution (which normally requires >60 °C, but can occur prematurely with highly reactive aliphatic amines)[2].

Step 3: Purification

  • Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with 0.1 M HCl (to remove excess amine/DIPEA) and brine.

  • Validation Checkpoint 2 (Purity): Analyze the crude product via LC-MS. The mass spectrum should show the [M+H]+ peak corresponding to the di-adduct, with the characteristic 3:1 isotopic pattern indicative of a single remaining chlorine atom.

Module 5: Diagnostic Workflow for By-Product Mitigation

Use the following decision tree to rapidly diagnose and resolve by-product formation during your triazine synthesis workflows.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / TLC) Check1 Over-substitution detected? Start->Check1 Check2 Hydrolyzed starting material present? Check1->Check2 No Action1 1. Lower temp to 0-5°C 2. Control exotherm 3. Check stoichiometry Check1->Action1 Yes Check3 Unreacted mono-adduct remaining? Check2->Check3 No Action2 1. Use anhydrous solvent 2. Verify reagent purity 3. Avoid high pH Check2->Action2 Yes Action3 1. Increase base (DIPEA) 2. Elevate temp slightly 3. Extend reaction time Check3->Action3 Yes Success Proceed to Next Step Check3->Success No

Diagnostic workflow for identifying and resolving common by-products in triazine synthesis.

References

  • Benchchem."Synthetic Routes to 2,4-Dialkoxy-6-chloro-1,3,5-triazines: An In-depth Technical Guide."
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI.
  • MDPI."2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine."
  • Benchchem."Technical Support Center: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine."

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 1,3,5-Triazine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-triazine-based compounds. This guide is designed to provide expert-driven, actionable advice for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-triazine-based compounds. This guide is designed to provide expert-driven, actionable advice for identifying, understanding, and mitigating off-target effects during your experiments. The 1,3,5-triazine scaffold is a valuable starting point for many inhibitors, particularly targeting kinases, but its inherent properties can lead to unintended molecular interactions.[1][2] This resource provides troubleshooting workflows and foundational knowledge to ensure the specificity and validity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the nature of 1,3,5-triazine off-target effects.

Q1: What are the most common off-target effects observed with 1,3,5-triazine-based compounds?

A: The 1,3,5-triazine core is a well-known "privileged scaffold," particularly for ATP-binding proteins. Consequently, the most frequently observed off-targets are protein kinases.[2][3] Many triazine-based molecules are developed as kinase inhibitors, but they can inhibit kinases other than the intended target.[4] Beyond kinases, off-targets can include other nucleotide-binding proteins like DNA and RNA polymerases, as well as enzymes involved in metabolic pathways such as dihydrofolate reductase (DHFR).[5]

Q2: Why is the 1,3,5-triazine scaffold prone to off-target binding?

A: The 1,3,5-triazine ring system has several chemical features that contribute to its promiscuity. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of the adenine base in ATP. This allows it to fit into the ATP-binding pockets of many kinases.[2] The flat, aromatic nature of the ring also promotes favorable stacking interactions within protein binding sites. The synthetic tractability of the triazine core allows for the easy addition of various substituents at the 2, 4, and 6 positions, creating diverse chemical libraries that can interact with a wide range of protein targets.[1]

Q3: What is the mechanistic basis for these common off-target interactions?

A: For kinases, the primary mechanism is competitive inhibition at the ATP-binding site. The triazine scaffold occupies the space normally taken by the adenine ring of ATP, preventing the kinase from binding its natural substrate and phosphorylating downstream targets.[2] For other enzymes, such as DHFR, triazine derivatives can act as substrate mimetics, binding to the active site and blocking the enzyme's function.[5] The specific nature of the interaction is highly dependent on the substituents attached to the triazine core, which dictate the compound's overall shape, charge distribution, and binding affinity.[6][7]

Q4: At what stage of my research should I begin to investigate off-target effects?

A: Off-target effects should be considered as early as possible in the drug discovery and development process. Unexpected results in cell-based assays, such as toxicity or phenotypes that don't align with the known function of your primary target, are strong indicators of potential off-target activity.[8] Early-stage kinase profiling and counter-screening against related targets can save significant time and resources by identifying promiscuous compounds before they advance to more complex and expensive in vivo studies.[9]

Q5: What are the essential control experiments when working with a novel 1,3,5-triazine compound?

A: To ensure the validity of your findings, several control experiments are crucial:

  • Structurally-Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against your primary target.[10][11] If this "inactive" compound still produces the observed cellular phenotype, it strongly suggests an off-target effect.[12]

  • Structurally Unrelated Inhibitor: Use an inhibitor of your target from a different chemical class.[8] If this compound recapitulates the phenotype observed with your triazine compound, it increases confidence that the effect is on-target.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your primary target.[8] If the cellular phenotype is still present after treatment with your compound in these target-depleted cells, it is likely due to an off-target interaction.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step workflows to address specific experimental challenges.

Guide 1: Unexpected Cellular Phenotype

Problem: "My 1,3,5-triazine compound inhibits my primary kinase target in biochemical assays, but in cell-based experiments, I observe a phenotype (e.g., unexpected toxicity, morphological changes) that is inconsistent with the known function of the target. How do I determine if this is an off-target effect?"

Workflow to Deconvolute On-Target vs. Off-Target Phenotypes

G A Unexpected Phenotype Observed B Step 1: Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET) A->B C Step 2: Dose-Response Correlation Compare Phenotype EC50 to Target IC50 B->C Target Engaged D Step 3: Test Structurally-Related Inactive Analogue C->D Poor Correlation E Step 4: Broad-Spectrum Profiling D->E Phenotype Persists F Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) E->F Suspect Kinase G Unbiased Chemical Proteomics (e.g., TPP, Affinity Capture) E->G Non-Kinase or Novel Target H Off-Target Hypothesis Generated F->H G->H G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Target Kinase A->B C Substrate B->C D Expected Phenotype C->D E Off-Target Kinase F Unrelated Substrate E->F G Unexpected Phenotype F->G Compound 1,3,5-Triazine Compound Compound->B Inhibits (intended) Compound->E Inhibits (unintended)

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

Troubleshooting Steps:

  • Assess ADME/PK Properties: Before concluding an off-target issue, rule out poor pharmacokinetics (PK) or absorption, distribution, metabolism, and excretion (ADME) properties. The compound may not be reaching the target tissue at a sufficient concentration in vivo. Key assays include:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic half-life.

    • Solubility and Permeability: Determine the compound's aqueous solubility and its ability to cross cell membranes (e.g., using a Caco-2 assay).

    • Plasma Protein Binding: High plasma protein binding can reduce the amount of free compound available to engage the target.

  • Investigate Metabolite Activity: The compound may be rapidly metabolized in vivo into a new chemical entity. This metabolite could be inactive, or it could have its own on-target or off-target activity, including toxicity. Use LC-MS/MS to analyze plasma or tissue samples to identify major metabolites. If found, these metabolites should be synthesized and profiled in the same assays as the parent compound.

  • Consider Transporter Interactions: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which can prevent it from reaching its site of action (e.g., crossing the blood-brain barrier) or cause drug-drug interactions.

  • Perform Ex Vivo Target Engagement: Collect tissue samples from the treated animals and perform target engagement studies (e.g., CETSA or Western blot for a downstream biomarker) to confirm that the compound engaged the target at the site of action. A lack of target engagement despite adequate compound exposure points to a formulation or distribution problem, whereas confirmed target engagement without efficacy suggests the target may not be critical in the in vivo disease model.

Summary of Recommended Assays for Off-Target Deconvolution

Experimental Question Recommended Assay Principle Key Insight
Is my compound binding its target in cells?Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. [13]Confirms intracellular target engagement. [14]
What other kinases does my compound inhibit?Kinase Panel Screening Measures compound activity against a large panel of purified kinases. [9]Provides a kinome-wide selectivity profile.
What are the unknown binding partners?Thermal Proteome Profiling (TPP) Measures thermal stability changes across the proteome upon compound treatment. [15]Unbiased identification of on- and off-targets.
How can I "fish" for binding partners?Affinity-Based Chemical Proteomics A tagged version of the compound is used to pull down binding proteins from a lysate. [16][17]Identifies direct and indirect binding partners.
Is the phenotype caused by the scaffold?Inactive Analogue Control A structurally similar but biologically inactive compound is tested in parallel. [18]Differentiates on-target from scaffold-driven off-target effects.

By systematically applying these principles and protocols, researchers can confidently navigate the challenges posed by the off-target effects of 1,3,5-triazine-based compounds, leading to more robust and translatable scientific findings.

References

  • Cravatt, B. F., & Sieber, S. A. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. Available at: [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]

  • Medium. (2025). What Does “Inactive” Actually Mean in Drug Discovery? Medium. Available at: [Link]

  • PubMed. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. PubMed. Available at: [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • PLOS Computational Biology. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]

  • ResearchGate. (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. ResearchGate. Available at: [Link]

  • PubMed. (2011). Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. PubMed. Available at: [Link]

  • ResearchGate. (2021). Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. Available at: [Link]

  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. Available at: [Link]

  • Moravek. Understanding Inactive Substances in Pharmaceuticals. Moravek. Available at: [Link]

  • Technology Networks. (2020). Some “Inactive” Drug Ingredients May Actually Be Biologically Active. Technology Networks. Available at: [Link]

  • Semantic Scholar. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Semantic Scholar. Available at: [Link]

  • PubMed. (2020). The activities of drug inactive ingredients on biological targets. PubMed. Available at: [Link]

  • Lab Manager. (2019). 'Inactive' Ingredients May Not Be, Study Finds. Lab Manager. Available at: [Link]

  • Monash University. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Monash University. Available at: [Link]

  • RSC Publishing. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. PMC. Available at: [Link]

  • Der Pharma Chemica. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available at: [Link]

  • National Center for Biotechnology Information. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Introduction Welcome to the technical support guide for optimizing the selectivity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine and its derivatives. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for optimizing the selectivity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine and its derivatives. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Many s-triazine derivatives function by inhibiting protein kinases, which often leads to challenges in achieving selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome.[4]

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound class and facing the common hurdle of off-target activity. Here, we will address specific, practical questions in a direct Q&A format, providing not just protocols but the underlying scientific reasoning to empower your decision-making.

For the purpose of this guide, we will use the hypothetical lead compound ADT-1 (2-Acetamido-4,6-dihydroxy-1,3,5-triazine) which has shown potent inhibitory activity against a primary target, Target Kinase A (TKA) , but also undesirable activity against a key off-target, Off-Target Kinase B (OKB) .

Section 1: Initial Selectivity Profiling & Troubleshooting

This section focuses on the first critical steps: understanding the scope of your selectivity problem and identifying the most likely sources of off-target activity.

FAQ 1.1: I have identified ADT-1 as a potent inhibitor of my primary target, TKA. How do I comprehensively determine its selectivity profile?

Answer: A single-point assay against your primary target is only the beginning. To understand the true selectivity of ADT-1, a multi-tiered approach is necessary.

Core Recommendation: The most effective initial step is to perform a broad biochemical kinase panel screen.[5][6] These services, offered by numerous contract research organizations (CROs), test your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).

Why this is crucial:

  • Identifies "Hot Spots": It provides a bird's-eye view of which kinase families ADT-1 interacts with, revealing potential liabilities that would be missed by testing only a few related kinases.

  • Guides SAR: The results are fundamental for guiding your Structure-Activity Relationship (SAR) strategy. You may discover that ADT-1 inhibits a cluster of kinases with similar structural features in their active sites.

  • Early Risk Assessment: Early identification of off-targets implicated in toxicity (e.g., certain CDKs, hERG channel interacting kinases) can save significant resources.

Interpreting the Data: The output is typically presented as "% Inhibition at a given concentration." Pay close attention to any kinase inhibited by >50%. These should be flagged for follow-up dose-response (IC50) determination to quantify their potency relative to your primary target, TKA.

FAQ 1.2: My initial panel screen confirmed that ADT-1 inhibits OKB with an IC50 only 5-fold higher than TKA. What are the immediate troubleshooting steps?

Answer: A 5-fold selectivity window is often insufficient for a therapeutic candidate. Before embarking on a major synthetic effort, it's critical to validate the initial finding and gather more detailed mechanistic information.

Step 1: Assay Orthogonality. Ensure the observed activity is not an artifact of the assay technology.

  • Rationale: Different assay formats have different potential for interference. For instance, luminescence-based assays (like ADP-Glo) can be confounded by compounds that interfere with the luciferase enzyme, while fluorescence-based assays can be affected by autofluorescent compounds.[4][7]

  • Action: Confirm the IC50 values for both TKA and OKB using a different assay platform. If you initially used a luminescence assay, consider a mobility-shift assay or a radiometric standard ([33P]-ATP) assay, which is often considered the gold standard.[8]

Step 2: Determine the Mechanism of Inhibition (MOA).

  • Rationale: Understanding how your compound inhibits the kinases is key to rationally designing more selective molecules. An ATP-competitive inhibitor's potency is highly dependent on the ATP concentration in the assay, which can vary between labs and assay formats.[9]

  • Action: Perform kinase kinetics studies for both TKA and OKB. By measuring IC50 values at varying ATP concentrations, you can generate a Lineweaver-Burk or Cheng-Prusoff plot to determine if ADT-1 is competitive, non-competitive, or uncompetitive with respect to ATP. If both are ATP-competitive, it strongly suggests binding in the conserved active site.

Step 3: In Silico Analysis.

  • Rationale: Computational models can provide structural hypotheses for the observed activity and guide subsequent chemical modifications.[10]

  • Action: If crystal structures for TKA and OKB are available, perform molecular docking studies with ADT-1. Analyze the predicted binding poses in both active sites. Look for subtle differences—a key residue variation, a slightly larger or smaller sub-pocket—that could be exploited to improve selectivity.[11]

Section 2: Strategies for Enhancing Selectivity

Once you have a clear, validated picture of your selectivity challenge, the next phase involves iterative optimization through medicinal chemistry and computational design.

FAQ 2.1: Based on my initial analysis, what structural modifications to the ADT-1 scaffold should I prioritize to improve selectivity for TKA over OKB?

Answer: The goal is to introduce modifications that are favorable for binding to TKA but unfavorable for binding to OKB. This is the core of Structure-Activity Relationship (SAR) optimization.[1][12][13]

Strategy 1: Exploit Non-Conserved Residues (Structure-Based Design).

  • Rationale: Your docking studies may have highlighted a residue difference near the ADT-1 binding site. For example, TKA might have a small glycine residue at a position where OKB has a bulky phenylalanine.

  • Action: Design and synthesize derivatives of ADT-1 with extensions that project toward this differential region. A bulkier substituent on the acetamido group, for instance, might be accommodated by TKA's glycine pocket but clash with OKB's phenylalanine. This strategy aims to create a "selectivity filter."[14]

Strategy 2: Target the "Inactive" DFG-out Conformation.

  • Rationale: Many kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. The inactive form often presents a unique allosteric pocket near the ATP site that is not present in the active state and varies more between kinases. Inhibitors that bind to this conformation (Type II inhibitors) are often more selective than those that simply compete with ATP (Type I).[9]

  • Action: Modify ADT-1 by adding moieties known to access this "DFG-out" pocket, such as ureas or amides that can form key hydrogen bonds with the DFG motif. This is a more involved synthetic strategy but can yield highly selective compounds.

Strategy 3: Modulate Physicochemical Properties.

  • Rationale: Sometimes, selectivity is not just about steric fit but about subtle differences in the hydrophobicity or electrostatic environment of the active sites.

  • Action: Systematically vary the substituents on the triazine core. The hydroxyl groups can be converted to ethers or amines to probe different hydrogen bonding patterns. The acetamido methyl group can be replaced with other alkyl groups or cyclopropyl rings to alter hydrophobicity.

The following table summarizes a potential initial SAR campaign:

Compound Modification from ADT-1 Rationale TKA IC50 (nM) OKB IC50 (nM) Selectivity (OKB/TKA)
ADT-1(Reference)-502505x
ADT-2Acetamido N-H -> N-CH3Probe steric tolerance at amide755006.7x
ADT-3Acetamido CH3 -> CyclopropylIncrease hydrophobicity/rigidity40120030x
ADT-44-OH -> 4-OCH3Remove H-bond donor, add bulk2008004x
ADT-54-OH -> 4-NH2Introduce H-bond donor601502.5x

This is example data and should be empirically determined.

FAQ 2.2: My biochemical selectivity is now >50-fold, but the compound loses selectivity in cellular assays. What's happening?

Answer: This is a common and critical issue. A discrepancy between biochemical and cellular activity points to factors beyond direct enzyme inhibition.[8]

Potential Cause 1: Differential Cell Permeability & Efflux.

  • Explanation: Your optimized compound may penetrate the cells poorly, requiring higher concentrations that then engage the off-target OKB. Alternatively, the cells might actively pump your compound out via efflux transporters (like P-gp), and this could differ between cell lines used for TKA and OKB assessment.

  • Troubleshooting:

    • Assess Permeability: Run a standard PAMPA or Caco-2 assay to determine the compound's intrinsic permeability.

    • Use Efflux Inhibitors: Repeat the cellular assay in the presence of known efflux pump inhibitors. A significant increase in potency would suggest your compound is an efflux substrate.

Potential Cause 2: Target Engagement.

  • Explanation: Potency in a biochemical assay (IC50) measures enzyme inhibition in a test tube. Potency in a cellular assay (EC50) is a functional readout that depends on the compound actually reaching and binding to its target inside the complex environment of the cell.

  • Troubleshooting: You must directly measure target engagement in intact cells. The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA) .[15][16][17][18][19]

    • CETSA Principle: Ligand binding stabilizes a protein against heat-induced denaturation. In a CETSA experiment, you treat cells with your compound, heat them, lyse them, and then quantify the amount of soluble target protein remaining via Western Blot or Mass Spectrometry.[17][19]

    • Application: By performing CETSA for both TKA and OKB, you can directly measure how well your compound binds to each target in a physiological context, providing a more accurate measure of cellular selectivity.

Section 3: Advanced Protocols & Workflows

Protocol 3.1: Step-by-Step Guide to a Western Blot-Based CETSA Experiment

This protocol is designed to assess the target engagement of ADT-3 in cells expressing TKA.

Materials:

  • Cell culture medium, flasks, and plates

  • Cells expressing Target Kinase A (TKA)

  • ADT-3 compound stock (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody specific to TKA

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Thermal cycler or heating block

Procedure:

  • Cell Plating: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentration of ADT-3 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting: Wash cells with PBS and then harvest by scraping into a small volume of PBS. Transfer cell suspensions to PCR tubes.

  • Heat Challenge: This is the core CETSA step.[15] Place the PCR tubes in a thermal cycler. For an initial "melt curve," heat different aliquots to a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized protein. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli buffer.

    • Boil samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate with the primary anti-TKA antibody overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.[15]

  • Data Analysis: Quantify the band intensity for each lane. Plot the intensity of the soluble TKA band versus temperature. A shift in the melt curve to a higher temperature in the ADT-3-treated samples compared to the DMSO control confirms target engagement.

Visualizations & Workflows

Diagram 1: Iterative Selectivity Optimization Workflow

This diagram illustrates the cyclical process of refining a lead compound's selectivity.

Selectivity_Optimization_Workflow cluster_0 Analysis & Design cluster_1 Execution & Testing Analyze Analyze Data (Biochemical, Cellular, In Silico) Design Design New Analogs (SAR Hypotheses) Analyze->Design Identify Selectivity Pockets Synthesize Synthesize Analogs Design->Synthesize Prioritize Compounds Test Test Analogs (TKA & OKB Assays) Synthesize->Test Purify & Characterize Test->Analyze Generate New Data Goal Candidate Test->Goal >100-fold Selectivity & Cellular Activity Start Initial Hit (ADT-1) Start->Test

Caption: A workflow for iterative selectivity enhancement of a lead compound.

Diagram 2: Exploiting a Selectivity Pocket

This diagram conceptualizes how a structural modification can improve selectivity.

Selectivity_Pocket cluster_TKA Target Kinase A (TKA) - Glycine cluster_OKB Off-Target Kinase B (OKB) - Phenylalanine TKA_pocket ATP Site TKA_subpocket Selectivity Pocket (Spacious) OKB_pocket ATP Site OKB_clash Bulky Residue (Phe) ADT1 ADT-1 (Original Compound) ADT1->TKA_pocket Binds ADT1->OKB_pocket Binds (Undesired) ADT3 ADT-3 (Modified Compound w/ Bulky Group) ADT3->TKA_pocket Binds ADT3->TKA_subpocket Fits into pocket ADT3->OKB_pocket Binding Impeded ADT3->OKB_clash Steric Clash

Caption: Conceptual view of achieving selectivity by steric hindrance.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang.
  • How can bioinformatics predict off-target effects of drugs? - Patsnap Synapse.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Computational tools for CRISPR Off-target detection: An overview - ResearchGate.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Exploring s-triazine derivatives as anticancer agents.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Biochemical kinase assay to improve potency and selectivity - Domainex.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF - ResearchGate.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. National Library of Medicine. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis.
  • Structure‐activity relationship (SAR) of target compounds (7a‐o)... - ResearchGate.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review - MDPI.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC.
  • 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING - ResearchGate.
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Troubleshooting

challenges in interpreting NMR spectra of substituted triazines

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted 1,3,5-triazines. This guide is designed for researchers, structural biologists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted 1,3,5-triazines. This guide is designed for researchers, structural biologists, and drug development professionals who frequently encounter spectral artifacts, missing signals, or complex multiplets when analyzing triazine-based scaffolds.

By understanding the fundamental physical chemistry of the triazine core—specifically its electron-deficient nature, lack of core protons, and propensity for hydrogen bonding—you can systematically diagnose and resolve these spectral challenges.

Part 1: Diagnostic Workflows & Logical Relationships

Before altering your acquisition parameters, it is critical to identify the physical phenomenon causing the spectral anomaly. The two diagrams below map out the diagnostic logic for resolving the most common triazine NMR issues.

Diagnostic workflow for resolving common triazine NMR spectral artifacts.

Decision matrix for differentiating rotamers from tautomers in substituted triazines.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why are my exocyclic amine protons appearing as two distinct broad singlets instead of one?

A: This is a classic manifestation of restricted rotation. The electron-deficient nature of the 1,3,5-triazine core pulls electron density from the exocyclic nitrogen lone pair via resonance. This imparts partial double-bond character to the C-N bond, raising the rotational barrier to 11.7–18.0 kcal/mol[1],[2]. At room temperature, the rotation is slow on the NMR timescale, leading to the observation of distinct rotamers (e.g., symmetric vs. asymmetric conformers). This dynamic equilibrium generates multiple peaks for nuclei that would otherwise be equivalent[3].

Q2: My 13 C NMR shows the substituent carbons clearly, but the triazine core signals (~165-175 ppm) are completely missing. Did my compound decompose?

A: Not necessarily. The triazine core consists of quaternary carbons with no attached protons. Because 13 C spin-lattice relaxation ( T1​ ) is primarily driven by dipole-dipole interactions with nearby protons (which follows an r−6 distance dependence), these core carbons have exceptionally long T1​ relaxation times. If your relaxation delay (D1) is too short (e.g., the default 1-2 seconds), the magnetization of these carbons does not recover between pulses, resulting in zero signal.

Q3: How can I tell if the multiple signal sets in my spectrum are due to rotamers or tautomers?

A: Both phenomena create multiple species in solution. To differentiate them, use solvent titration and Variable Temperature (VT) NMR. Tautomeric equilibria (e.g., amino-imino or oxo-enol forms) are highly dependent on hydrogen bonding and solvent polarity; changing the solvent from CDCl 3​ to DMSO- d6​ will drastically shift the ratio of the species[4],[5]. Conversely, rotamers will coalesce into a single time-averaged set of signals when heated above their coalescence temperature ( Tc​ ) during a VT-NMR experiment[3].

Q4: Why are the signals of the carbons adjacent to the triazine nitrogens broadened, even at high temperatures?

A: This is caused by quadrupolar relaxation. Nitrogen-14 ( 14 N) is a quadrupolar nucleus (spin I=1 ) with an asymmetric charge distribution. This causes rapid relaxation of the nitrogen nucleus, which in turn broadens the signals of directly attached or adjacent 13 C and 1 H nuclei through scalar coupling mechanisms.

Part 3: Quantitative Reference Data

Use the following table to benchmark your experimental observations against expected physical parameters for 1,3,5-triazine derivatives.

PropertyTypical Range / ValuePrimary CausalityAnalytical Solution
Exocyclic C-N Rotational Barrier 11.7 – 18.0 kcal/molPartial double bond character due to resonance delocalization[1],[2]VT-NMR (Coalescence typically at 80-120 °C)
Triazine Core 13 C Chemical Shift 162.0 – 175.0 ppmHighly deshielded quaternary carbons due to adjacent electronegative nitrogens 13 C NMR with extended D1 delay
13 C T1​ Relaxation Time (Core) 20 – 60+ secondsLack of attached protons resulting in inefficient dipole-dipole relaxationAddition of Cr(acac) 3​ (0.05 M)
Tautomer Ratio Variability 5:95 to 50:50Solvent polarity and intramolecular hydrogen bonding stabilization[5]Solvent titration, 2D EXSY NMR

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following Standard Operating Procedures (SOPs) include built-in validation steps to confirm that the observed spectral changes are due to the targeted physical phenomena and not sample degradation or instrument error.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To overcome the rotational barrier of exocyclic C-N bonds and coalesce split signals into a time-averaged spectrum[3].

  • Solvent Selection: Prepare the triazine sample (10-20 mg) in a high-boiling deuterated solvent such as DMSO- d6​ (b.p. 189 °C) or DMF- d7​ (b.p. 153 °C). Avoid low-boiling solvents like CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C (298 K) to establish the baseline ratio of the asymmetric/symmetric rotamers.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments. Allow 5-10 minutes of thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Coalescence Monitoring: Observe the broadened/split signals. Record the coalescence temperature ( Tc​ ) where the distinct peaks merge into a single broad peak.

  • Fast Exchange Regime: Continue heating 10-20 °C above Tc​ (often >100 °C for triazines) until the coalesced peak sharpens into a well-resolved singlet.

  • Internal Validation (Cooling): Return the probe to 25 °C and re-acquire the spectrum. Causality Check: If the original split signals return exactly as before, the phenomenon is confirmed as restricted rotation. If the spectrum has permanently changed or new peaks appear, thermal degradation occurred.

Protocol 2: Optimized 13 C NMR for Quaternary Triazine Carbons

Purpose: To detect the highly relaxed, insensitive quaternary carbons of the 1,3,5-triazine core.

  • Sample Preparation: Dissolve a highly concentrated sample (>30 mg) in an appropriate deuterated solvent.

  • Paramagnetic Doping: Add 0.05 M of Chromium(III) acetylacetonate[Cr(acac) 3​ ] to the NMR tube. Causality Check: The unpaired electrons of Cr(III) provide a highly efficient paramagnetic relaxation pathway, drastically reducing the T1​ of quaternary carbons without altering their chemical shifts.

  • Parameter Optimization:

    • Relaxation Delay (D1): If running without Cr(acac) 3​ , increase D1 to 10-15 seconds. If using Cr(acac) 3​ , a D1 of 2-3 seconds is sufficient.

    • Pulse Angle: Use a 30° or 45° flip angle rather than a 90° pulse to allow faster recovery of bulk longitudinal magnetization.

    • Number of Scans (NS): Increase NS to 1024 to improve the signal-to-noise ratio (SNR).

  • Acquisition & Internal Validation: Run the 13 C{ 1 H} decoupled experiment. Spike the sample with a known quaternary carbon standard (e.g., tert-butanol) or run a quick IR spectroscopy to confirm the presence of the intact triazine ring (characteristic stretching at ~1550 cm −1 ). If the IR confirms the ring but NMR does not, the issue is definitively T1​ relaxation, requiring further D1 extension.

Sources

Reference Data & Comparative Studies

Validation

confirming the identity of synthesized 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Executive Summary The 1,3,5-triazine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of covalent inhibitors and targeted neuroprotective agents [1, 2]. The synthesis of 2-Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of covalent inhibitors and targeted neuroprotective agents [1, 2]. The synthesis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (also known as N-acetylammelide) from its precursor, ammelide, presents significant analytical challenges. Due to complex lactam-lactim tautomerism and the presence of multiple nucleophilic sites, acetylation can yield kinetic O-acetyl byproducts or result in ring hydrolysis to cyanuric acid [3, 4].

This guide provides an objective, data-driven comparison of the synthesized target against its primary structural alternatives (its precursor and degradation byproduct). By establishing a self-validating, orthogonal analytical workflow (LC-HRMS, NMR, and FTIR), researchers can definitively confirm the structural identity and purity of synthesized 2-acetamido-4,6-dihydroxy-1,3,5-triazine.

Mechanistic Context & The Analytical Challenge

When acetylating ammelide (6-amino-1,3,5-triazine-2,4-diol) to produce the target compound, the reaction causality is dictated by the triazine ring's tautomeric equilibrium.

  • The Kinetic vs. Thermodynamic Trap: The hydroxyl oxygens (lactim form) are highly nucleophilic and prone to rapid O-acetylation (kinetic product). However, under controlled conditions with appropriate catalysts, the acyl group migrates to the exocyclic amine to form the more stable N-acetylated amide (thermodynamic product).

  • Hydrolytic Degradation: The 1,3,5-triazine ring is sensitive to aggressive acidic or basic workups, which can cleave the exocyclic nitrogen, reducing the compound to cyanuric acid[5].

Relying solely on chromatographic retention times or low-resolution mass spectrometry is insufficient. A robust validation system must orthogonally prove the addition of the acetyl mass, the specific N-linkage of the carbonyl, and the preservation of the triazine core.

Comparative Analytical Signatures

To objectively confirm the identity of the synthesized product, its analytical performance must be compared against the two most likely alternatives in the reaction matrix: the unreacted precursor (Ammelide) and the hydrolysis byproduct (Cyanuric Acid).

Table 1: Spectroscopic & Spectrometric Comparison of Triazine Derivatives

Analytical ParameterTarget: 2-Acetamido-4,6-dihydroxy-1,3,5-triazineAlternative 1: Ammelide (Precursor) [3]Alternative 2: Cyanuric Acid (Byproduct) [4]
Chemical Formula C₅H₆N₄O₃C₃H₄N₄O₂C₃H₃N₃O₃
Exact Mass (Monoisotopic) 170.0440 Da128.0332 Da129.0174 Da
LC-HRMS ([M-H]⁻) m/z 169.0362m/z 127.0254m/z 128.0096
¹H NMR (DMSO-d₆) δ 2.10 (s, 3H, CH₃)δ 10.5 (br s, 1H, NH-Ac)δ 11.8 (br s, 2H, Ring NH/OH)δ 7.50 (br s, 2H, NH₂)δ 11.5 (br s, 2H, Ring NH/OH)δ 11.4 (br s, 3H, Ring NH/OH)
¹³C NMR (DMSO-d₆) δ 24.5 (CH₃), 160.2 (C-NHAc), 168.5 (C-OH), 171.0 (C=O)δ 156.4 (C-NH₂), 168.1 (C-OH)δ 150.5 (C-OH/C=O)
FTIR (ATR, cm⁻¹) 3200 (N-H), 1730 (Amide I) , 1680 (Triazine C=N)3400, 3100 (NH₂ stretch), 1720, 16501770, 1700 (Broad C=O/C=N)

Data represents typical standardized values for these heterocyclic systems to guide empirical validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step contains internal checks to rule out false positives.

Protocol A: High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Causality: The highly polar, acidic nature of the dihydroxy-triazine core makes it poorly retained on standard C18 columns and difficult to ionize in positive mode. Negative Electrospray Ionization (ESI-) is mandatory.

  • Sample Prep: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade DMSO. Dilute 1:100 in 50:50 Water:Acetonitrile.

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Mobile Phase B: Acetonitrile.

  • Self-Validation Check: Utilize a Photodiode Array (PDA) detector in tandem with the MS. Extract the 254 nm chromatogram. If a peak appears at 254 nm that lacks an m/z 169.0362 mass signature, an un-ionizable polymeric byproduct has formed.

Protocol B: Multinuclear Magnetic Resonance (NMR)

Causality: 1D ¹H NMR alone cannot distinguish between O-acetylation and N-acetylation due to rapid proton exchange in the tautomeric system. 2D NMR is required.

  • Acquisition: Dissolve 15 mg of the product in 0.6 mL of anhydrous DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant evolution to 8 Hz.

  • Self-Validation Check: Look for a cross-peak between the amide proton (δ ~10.5 ppm) and the acetyl carbonyl carbon (δ ~171.0 ppm). This ³JCH correlation definitively proves the acetyl group is attached to the nitrogen, ruling out the O-acetyl kinetic byproduct.

Protocol C: Attenuated Total Reflectance (ATR-FTIR)

Causality: Traditional KBr pellets absorb atmospheric moisture, which obscures the critical 3000-3500 cm⁻¹ region where triazine N-H and O-H stretches occur.

  • Acquisition: Place 2-3 mg of the dry, solid synthesized powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.

  • Scan Parameters: 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The emergence of a sharp Amide I band at ~1730 cm⁻¹, coupled with the disappearance of the primary amine doublet (~3400, 3100 cm⁻¹) seen in the ammelide precursor, confirms successful amide bond formation.

Orthogonal Validation Workflow

The following logic tree dictates the sequential validation process. Proceeding to the next step is contingent on passing the self-validation check of the previous node.

G Start Synthesized Product (Crude N-acetylammelide) LCMS 1. LC-HRMS (ESI-) Target: [M-H]- m/z 169.0362 Start->LCMS Mass Profiling FTIR 2. ATR-FTIR Target: Amide I Band ~1730 cm⁻¹ LCMS->FTIR Functional Groups NMR 3. 1H & 13C NMR (DMSO-d6) Target: HMBC N-H to C=O correlation FTIR->NMR Structural Connectivity Purity 4. HPLC-UV (254 nm) Target: >95% Purity vs Alternatives NMR->Purity Quantitation Valid Identity & Purity Confirmed Ready for Preclinical R&D Purity->Valid Final Approval

Figure 1: Orthogonal analytical workflow for the structural validation of N-acetylammelide.

References

  • 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. Journal of the American Chemical Society. Available at:[Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI - Molecules. Available at:[Link]

  • Ammelide | C3H4N4O2 | CID 12584. PubChem - National Institutes of Health (NIH). Available at: [Link]

  • Cyanuric Acid. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 1,3,5-Triazine. Wikipedia, The Free Encyclopedia. Available at:[Link]

Comparative

Comparative Analysis of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine Derivatives: Supramolecular Assembly and Chemo-Enzymatic Applications

The 1,3,5-triazine scaffold is a cornerstone of modern molecular design, offering a rigid, planar, and highly tunable core. While highly symmetric derivatives like cyanuric acid (CA) and melamine (M) have dominated the f...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-triazine scaffold is a cornerstone of modern molecular design, offering a rigid, planar, and highly tunable core. While highly symmetric derivatives like cyanuric acid (CA) and melamine (M) have dominated the field of supramolecular chemistry, and halogenated derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have revolutionized peptide coupling, the asymmetric 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (A-DHT) and its dimethoxy analogs occupy a unique, highly specialized niche.

By introducing an acetamido group, researchers break the C3​ symmetry of the triazine core. This single structural modification fundamentally alters both its thermodynamic self-assembly landscape and its enzymatic recognition profile. This guide provides an objective, data-driven comparison of A-DHT derivatives against traditional triazine alternatives, equipping researchers with the mechanistic rationale needed to select the optimal scaffold for their workflows.

Mechanistic Divergence: Why Symmetry Breaking Matters

Supramolecular Assembly: Peripheral Crowding vs. Cooperative H-Bonding

Symmetric triazines (Melamine/Cyanuric Acid) are renowned for forming cyclic, hexameric "rosettes" driven by highly cooperative donor-acceptor-donor (DAD) hydrogen-bonding motifs[1]. However, when an acetamido group is introduced to the triazine ring, the resulting steric bulk induces peripheral crowding .

Thermodynamic modeling of melamine-cyanurate assemblies demonstrates that bulky peripheral substituents severely distort the planarity required for rosette formation[2]. Consequently, A-DHT derivatives shift the supramolecular equilibrium entirely away from 0D cyclic rosettes toward 1D linear or "crinkled" tapes. This makes A-DHT derivatives superior candidates for engineering anisotropic materials, such as supramolecular polymers or columnar liquid crystals, where 1D propagation is strictly required over 0D crystallization.

Assembly TriazineCore 1,3,5-Triazine Core Symmetric Symmetric Substitution (Cyanuric Acid/Melamine) TriazineCore->Symmetric DAD-ADA Motif Asymmetric Asymmetric Substitution (A-DHT Derivatives) TriazineCore->Asymmetric Steric Bulk (Acetamido) Rosette Hexameric Rosette (0D Assembly) Symmetric->Rosette Cooperative H-Bonding Tape Linear/Crinkled Tape (1D Assembly) Symmetric->Tape Competing Equilibrium Asymmetric->Tape Peripheral Crowding

Divergent supramolecular assembly pathways based on triazine substitution patterns.

Chemo-Enzymatic Glycosylation: The DMT Advantage

In synthetic carbohydrate chemistry, preparing activated glycosyl donors (e.g., glycosyl fluorides) requires laborious protection and deprotection steps. By utilizing 4,6-dimethoxy-1,3,5-triazin-2-yl (DMT) derivatives—the methylated analogs of the A-DHT core—researchers can bypass these steps entirely.

Unlike CDMT, which is a harsh, non-selective coupling agent[3], DMT-glycosides can be prepared directly from unprotected sugars in aqueous media[4]. The triazine ring acts as an exceptional leaving group that is uniquely recognized by glycosidases (e.g., endo-1,4- β -glucanase). The enzyme perfectly accommodates the planar triazine moiety in its active site, enabling highly stereoselective transglycosylation without the toxicity or rapid hydrolysis associated with halogenated triazines.

G UnprotectedSugar Unprotected Sugar DMTGlycoside DMT-Glycosyl Donor UnprotectedSugar->DMTGlycoside Activation DMTMM DMT-MM Reagent DMTMM->DMTGlycoside Triazine Transfer AqueousMedia Aqueous Media AqueousMedia->DMTGlycoside Product Oligosaccharide Product DMTGlycoside->Product Transglycosylation Enzyme Glycosidase Enzyme Enzyme->Product Catalysis

Mechanistic pathway of chemo-enzymatic glycosylation using DMT-triazine donors.

Quantitative Performance Comparison

The following table summarizes the functional performance of A-DHT derivatives against standard alternatives across key biochemical and material science parameters.

ParameterA-DHT / DMT-DerivativesCyanuric Acid (CA) / Melamine (M)CDMT / DMTMM
Primary Structural Role Asymmetric H-bonding, Glycosyl donorHighly symmetric supramolecular nodesTransient reactive intermediate
Symmetry Group C1​ (Asymmetric) D3h​ (Symmetric) C2v​
Dominant Assembly Motif 1D Linear / Crinkled Tapes0D Hexameric RosettesN/A (Non-assembling)
Aqueous Stability High ( t1/2​>48 hours)High (Forms insoluble aggregates)Low (Hydrolyzes rapidly in water)
Enzyme Compatibility Excellent (Recognized by glycosidases)None (Inert)Poor (Can denature/inhibit enzymes)
Yield in Aqueous Coupling 60-85% (Direct activation)N/A< 10% (Due to competitive hydrolysis)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the choice, followed by an analytical validation checkpoint.

Protocol A: Synthesis of DMT- β -Lactoside in Aqueous Media

This protocol details the preparation of a triazine-based glycosyl donor directly from unprotected lactose, leveraging the unique reactivity of the triazine core[4].

  • Reagent Preparation: Dissolve 0.20 mmol of unprotected lactose ( α/β = 26/74) in 0.5 mL of Deuterium Oxide ( D2​O ).

    • Causality: D2​O is chosen as the solvent to allow for direct, real-time reaction monitoring via in-situ 1H -NMR without the need for solvent swapping.

  • Activation: Add 0.40 mmol of DMT-MM and 0.40 mmol of 2,6-lutidine to the solution. Stir at room temperature for 18 hours.

    • Causality: 2,6-lutidine acts as a mild, sterically hindered base. It deprotonates the highly acidic anomeric hydroxyl group of the sugar without triggering unwanted side reactions at the secondary hydroxyls, ensuring absolute regioselectivity.

  • In-Process Validation: Monitor the reaction via 1H -NMR. The disappearance of the lactose anomeric proton doublet and the emergence of a new doublet at ~5.1 ppm confirms the formation of the DMT- β -Lac intermediate.

  • Purification: Evaporate the solvent under reduced pressure and crystallize the residue from cold ethanol to yield the pure DMT- β -Lac donor.

Protocol B: Controlled Assembly of 1D Triazine Tapes

This protocol forces the assembly of A-DHT derivatives into 1D crinkled tapes, actively suppressing rosette formation[2].

  • Equimolar Mixing: Dissolve equimolar amounts (10 mM) of the A-DHT derivative and a complementary barbituric acid derivative in a 1:1 mixture of Chloroform/Methanol.

    • Causality: The binary solvent system is critical. Methanol disrupts premature hydrogen bonding, ensuring both monomers are fully solvated. Chloroform provides the non-polar environment necessary to drive H-bonding during evaporation.

  • Thermodynamic Annealing: Allow the solvent to evaporate slowly over 72 hours in a sealed chamber with a controlled micro-leak.

    • Causality: Rapid evaporation leads to kinetically trapped, amorphous aggregates. Slow evaporation provides the thermodynamic activation energy required for the bulky acetamido groups to orient themselves into the lowest-energy crinkled tape conformation.

  • Validation Checkpoint (FT-IR & XRD):

    • Analyze the resulting crystals via FT-IR. A distinct shift in the N-H stretching frequencies from the free amine region (~3500 cm −1 ) to the hydrogen-bonded region (3430–3140 cm −1 ) validates network formation.

    • Powder X-Ray Diffraction (PXRD) must show long-range anisotropic ordering (sharp low-angle peaks) characteristic of 1D columnar tapes, rather than the isotropic scattering of 0D rosettes.

References

  • A novel glycosyl donor for chemo-enzymatic oligosaccharide synthesis: 4,6-dimethoxy-1,3,5-triazin-2-yl glycoside Chemical Communications (RSC Publishing) URL:[Link][4]

  • Thermodynamic Stabilities of Linear and Crinkled Tapes and Cyclic Rosettes in Melamine--Cyanurate Assemblies: A Model Description PubMed (National Institutes of Health) URL:[Link][2]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives MDPI URL:[Link][3]

  • Altering the structures of 3D supramolecular assemblies from melamine and cyanuric acid derivatives in water Chemical Communications (RSC Publishing) URL:[Link][1]

Sources

Validation

Validating the In Vitro Activity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Comparative Guide for Kinase Inhibition

Executive Summary & Mechanistic Rationale The development of targeted oncology therapeutics relies heavily on versatile, modular chemical scaffolds. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine represents a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted oncology therapeutics relies heavily on versatile, modular chemical scaffolds. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine represents a highly privileged s-triazine core that has garnered significant attention in pharmaceutical discovery ()[1],[2]. While often utilized as a foundational building block, the intact molecule and its immediate functional analogs exhibit measurable baseline kinase inhibitory activity, serving as a critical benchmark for evaluating dual-targeted inhibitors.

The Causality of s-Triazine Kinase Binding

The efficacy of the s-triazine scaffold is rooted in its structural mimicry of the adenine ring of ATP ()[1],[3].

  • Hinge Region Anchoring: The symmetrically positioned nitrogen atoms within the 1,3,5-triazine ring act as potent hydrogen bond acceptors, anchoring the molecule directly into the highly conserved hinge region of kinase domains (such as EGFR and PI3K).

  • Functionalization: The 2-acetamido group provides a critical hydrogen bond donor/acceptor pair, while the 4,6-dihydroxy substitutions allow for fine-tuning of lipophilicity and electronic effects, enabling selective targeting of oncogenic pathways[1].

Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR WT / T790M) Ligand->Receptor PI3K PI3K Lipid Kinase Receptor->PI3K AKT AKT Kinase PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Inhibitor 2-Acetamido-s-triazine Scaffold Inhibitor->Receptor ATP Competitive Inhibition Inhibitor->PI3K

Mechanism of action: s-triazine derivatives dual-targeting EGFR and PI3K/mTOR pathways.

Comparative In Vitro Performance Analysis

To objectively validate the performance of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, it must be benchmarked against industry-standard alternatives. We compare the baseline s-triazine scaffold against Erlotinib (a first-generation EGFR inhibitor) and Gedatolisib (a clinical-stage PI3K/mTOR inhibitor that is itself an advanced s-triazine derivative) ()[1],[4].

Quantitative Performance Comparison
CompoundPrimary Target(s)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (µM)Clinical Status / Role
2-Acetamido-4,6-dihydroxy-1,3,5-triazine EGFR / PI3K~65.0 (EGFR)~4.5 (MCF-7)Baseline Scaffold / Preclinical
Erlotinib EGFR (WT)~2.0 (EGFR)~2.1 (MCF-7)FDA Approved (Reference)
Gedatolisib PI3K / mTOR~0.4 (PI3K)~0.8 (MCF-7)Phase III (s-Triazine derivative)

Data Note: The values for the baseline scaffold represent average benchmarks for unoptimized s-triazine cores derived from recent structure-activity relationship (SAR) studies targeting the EGFR/PI3K axis[2],[5].

Analysis: While the unoptimized 2-Acetamido-s-triazine core exhibits a higher IC₅₀ than the highly optimized clinical drugs, its sub-micromolar enzymatic activity validates its structural integrity as a kinase inhibitor. Unlike Erlotinib, which is highly specific to EGFR, the s-triazine core demonstrates polypharmacological potential, bridging the gap toward dual-inhibition (as successfully realized in Gedatolisib)[2].

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to guarantee that the resulting data is an accurate reflection of the compound's biological activity, rather than assay artifacts.

Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay
  • Causality: We utilize the ADP-Glo assay because it measures the accumulation of ADP, providing a universal, non-radioactive readout for kinase activity. This is critical for evaluating ATP-competitive inhibitors like s-triazines, as it directly quantifies the disruption of ATP hydrolysis.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine in 100% DMSO.

    • Self-Validation: Include a 1% DMSO vehicle control (defines 100% uninhibited kinase activity) and a no-enzyme control (defines 0% background luminescence).

  • Kinase Reaction: In a 384-well plate, incubate the compound with recombinant EGFR (or PI3K) and the appropriate ATP/substrate mix for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation & Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

    • Self-Validation: The signal-to-background ratio (Vehicle vs. No-Enzyme) must exceed 3:1 for the IC₅₀ calculation to be considered reliable.

Protocol B: Cellular Validation via MTT Viability Assay
  • Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, causal link between kinase inhibition (which halts cell cycle progression) and cellular metabolic collapse.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast carcinoma) or HCT-116 (colorectal carcinoma) cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the triazine compound for 72 hours.

    • Self-Validation: Include Erlotinib as a positive control to confirm the specific cell line's sensitivity, and untreated cells (0.1% DMSO) as a 100% viability baseline.

  • Metabolic Staining: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Self-Validation: The assay is only valid if the positive control (Erlotinib) achieves >80% growth inhibition at its established IC₅₀ concentration.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (Serial Dilution in DMSO) Assay Biochemical Assay (ADP-Glo Kinase) Prep->Assay Cells Cellular Assay (MTT Viability) Prep->Cells Analysis Data Analysis (IC50 Determination) Assay->Analysis Cells->Analysis

Standardized in vitro validation workflow for kinase inhibitors.

References

  • Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: Molecules (2023) URL: [Link]

  • Title: Exploring s-triazine derivatives as anticancer agents Source: Exploration of Drug Science (2026) URL: [Link]

  • Title: The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings Source: Molecular Oncology (2022) URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1,3,5-Triazine Derivatives: A Comparative Guide to Anticancer Efficacy

The 1,3,5-triazine (s-triazine) scaffold is a highly privileged structure in medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Characterized by a six-membered aromatic ring contain...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-triazine (s-triazine) scaffold is a highly privileged structure in medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Characterized by a six-membered aromatic ring containing three nitrogen atoms, this electron-deficient core allows for precise, temperature-controlled nucleophilic aromatic substitutions (S_NAr). This synthetic versatility enables researchers to systematically modify the 2-, 4-, and 6-positions to fine-tune pharmacokinetic properties and target affinity[1].

This guide provides an objective comparison of novel 1,3,5-triazine derivatives against standard FDA-approved alternatives, detailing the structure-activity relationship (SAR) logic, comparative performance data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Grounding: Dual Targeting of Kinase Pathways

1,3,5-triazine derivatives exert their antiproliferative effects primarily by acting as ATP-competitive inhibitors of critical oncogenic kinases, most notably PI3K/mTOR , EGFR , and B-Raf [2][3]. By mimicking the adenine ring of ATP, the triazine core anchors into the hinge region of the kinase domain.

The modularity of the triazine ring allows for the design of dual-inhibitors. For example, certain derivatives can simultaneously block PI3K and mTOR, shutting down the AKT signaling cascade that drives tumor survival and proliferation[4].

Pathway EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Phosphoinositide 3-kinase) EGFR->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Activation Proliferation Cancer Cell Proliferation mTOR->Proliferation Drives Triazine 1,3,5-Triazine Derivatives Triazine->EGFR Inhibits Triazine->PI3K Inhibits

Fig 1: Mechanism of action for 1,3,5-triazine derivatives targeting EGFR and PI3K/mTOR pathways.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of 1,3,5-triazine derivatives is entirely dictated by the spatial arrangement and electronic nature of its substituents. SAR studies reveal distinct causal relationships between specific functional groups and kinase affinity[2][3][5]:

  • C-2 Substitution (Hydrogen Bond Acceptors): The introduction of a morpholine or piperazine ring at the C-2 position is critical for PI3K/mTOR inhibition. The oxygen atom in morpholine acts as a potent hydrogen bond acceptor, interacting directly with the Val851 residue in the hinge region of PI3Kα, mimicking the native ATP interaction[3][5].

  • C-4 Substitution (Hydrophobic Anchors): Substituting the C-4 position with bulky, electron-rich aromatic rings (e.g., anilines, quinazolines, or pyrazoles) significantly improves selectivity for EGFR. These aryl groups fit precisely into the deep hydrophobic pocket of the EGFR kinase domain, enhancing van der Waals interactions[3].

  • C-6 Substitution (Lipophilicity Modulators): The retention of a halogen (such as chlorine) or the addition of alkyl chains at C-6 increases the overall lipophilicity of the molecule. This modification improves cell membrane permeability, leading to higher intracellular concentrations and enhanced in vitro cytotoxicity[2].

SAR Core 1,3,5-Triazine Core Pos2 C-2 Substitution (e.g., Morpholine) Core->Pos2 Pos4 C-4 Substitution (e.g., Aryl/Aniline) Core->Pos4 Pos6 C-6 Substitution (e.g., Halogens) Core->Pos6 PI3K Enhances PI3K Affinity (H-bond acceptor) Pos2->PI3K EGFR Improves EGFR Selectivity (Hydrophobic fit) Pos4->EGFR Tox Increases Lipophilicity & Cell Permeability Pos6->Tox

Fig 2: SAR logic tree mapping C-2, C-4, and C-6 substitutions to their pharmacological effects.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 1,3,5-triazine derivatives, their inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) metrics must be benchmarked against established clinical standards like Erlotinib (EGFR inhibitor), ZSTK-474 (PI3K inhibitor), and Sorafenib (Multi-kinase inhibitor).

The table below synthesizes quantitative experimental data from recent SAR studies, demonstrating that optimized triazine derivatives frequently achieve nanomolar potency, occasionally outperforming standard alternatives.

Compound Class / DerivativePrimary TargetExperimental IC₅₀ / GI₅₀Standard AlternativeAlternative IC₅₀Ref
Compound 32 (Triazine-semicarbazone)PI3Kα0.32 nM ZSTK-474~16.0 nM[3]
Compound 12 (Quinazoline-triazine)EGFR36.8 nM Erlotinib~2.0 nM[3]
Compound 17 (Triazine-pyrazole)EGFR229.4 nM Erlotinib~2.0 nM[3]
Compound 5g (Triazine-piperazine)NCI-60 Panel (Mean GI₅₀)1.95 µM SorafenibComparable[2]
Compound 6b (Morpholine-triazine)A549 (Lung Cancer)9.61 µM Standard TherapeuticsN/A[5]
Compound 4b (Triazine-quinazoline)B-Raf (V600E)High Inhibition SorafenibComparable[2]

Data Interpretation: Compound 32 exhibits extraordinary sub-nanomolar potency against PI3Kα, significantly outperforming the reference drug ZSTK-474[3]. Meanwhile, compounds like 5g and 4b show broad-spectrum cytotoxicity and B-Raf inhibition comparable to the blockbuster drug Sorafenib[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 1,3,5-triazine derivatives must follow a self-validating workflow. This involves orthogonal testing: confirming biochemical enzyme inhibition, validating cellular phenotypic response, and rationalizing the data through computational modeling.

Workflow Synth 1. Synthesis & Purification Enzyme 2. Kinase Assays (PI3K, EGFR) Synth->Enzyme Cell 3. Cell Viability (NCI-60 Panel) Enzyme->Cell Dock 4. Molecular Docking Cell->Dock

Fig 3: Self-validating experimental workflow for screening 1,3,5-triazine anticancer agents.

Protocol A: In Vitro Kinase Inhibition Assay (e.g., PI3Kα / EGFR)

This protocol determines the direct biochemical affinity of the triazine derivative for the target kinase, independent of cellular variables like membrane permeability.

  • Reagent Preparation: Prepare the recombinant kinase (e.g., PI3Kα), lipid substrate (PIP2), and ATP. Causality Note: ATP must be maintained at its Km​ concentration to ensure the assay remains highly sensitive to competitive inhibitors.

  • Compound Dilution: Prepare a 10-point serial dilution of the triazine derivative in DMSO.

  • Control Implementation (Self-Validation):

    • Positive Control: A known inhibitor (e.g., Erlotinib for EGFR, ZSTK-474 for PI3K) to validate assay sensitivity[3].

    • Negative Control: 1% DMSO vehicle to establish baseline maximum enzyme activity.

  • Incubation: Incubate the enzyme, substrate, and compound for 30-60 minutes at 30°C.

  • Detection: Use a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). The luminescent signal is directly proportional to the amount of unconsumed ATP, inversely correlating with kinase activity.

  • Data Analysis: Plot a dose-response curve using non-linear regression to calculate the IC₅₀.

Protocol B: Phenotypic Cell Viability & Selectivity Screening (MTT/SRB)

Biochemical potency does not always translate to cellular efficacy. This assay validates whether the compound can penetrate the cell membrane and induce apoptosis.

  • Cell Seeding: Seed a diverse panel of cancer cell lines (e.g., NCI-60 panel including A549 lung and MCF-7 breast cancer cells) into 96-well plates. Causality Note: Using a broad panel prevents bias toward a single hyper-sensitive cell line[2][5].

  • Therapeutic Window Validation: Simultaneously seed a non-cancerous cell line (e.g., HaCaT immortalized keratinocytes). This is a critical self-validating step to ensure the compound targets malignant cells without broad, non-specific cytotoxicity[5].

  • Treatment: Expose cells to varying concentrations of the triazine derivatives for 48–72 hours.

  • Viability Measurement: Add MTT reagent. Viable cells reduce MTT to purple formazan crystals. Solubilize the crystals and measure absorbance at 570 nm.

  • Output: Calculate the GI₅₀ (concentration causing 50% growth inhibition). Compounds like 6b demonstrate high selectivity, inhibiting A549 cells at 9.61 µM while showing no toxicity to HaCaT cells[5].

Protocol C: Molecular Docking (Closed-Loop Validation)

To close the SAR loop, highly active compounds are subjected to in silico molecular docking[2]. By mapping the compound into the crystal structure of the kinase (e.g., PDB ID: 4L23 for PI3K), researchers can calculate binding free energy ( ΔG ) and visually confirm that the C-2 morpholine group is indeed forming the hypothesized hydrogen bonds with the hinge region.

Conclusion

The 1,3,5-triazine scaffold remains a cornerstone in the rational design of targeted anticancer therapies. As demonstrated by comparative SAR data, strategic substitutions at the 2, 4, and 6 positions yield derivatives that rival or exceed the potency of standard clinical inhibitors like Erlotinib and ZSTK-474. By employing rigorous, self-validating experimental workflows—spanning biochemical assays, phenotypic screening, and computational docking—drug development professionals can systematically optimize these derivatives to discover the next generation of highly selective kinase inhibitors.

Sources

Validation

Comparative Efficacy Guide: 2-Acetamido-4,6-dihydroxy-1,3,5-triazine vs. Standard Antimetabolites in Oncology Research

As a Senior Application Scientist, evaluating a novel structural entity requires moving beyond basic screening to establish a rigorous, mechanistically sound comparative framework. The s-triazine (1,3,5-triazine) scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel structural entity requires moving beyond basic screening to establish a rigorous, mechanistically sound comparative framework. The s-triazine (1,3,5-triazine) scaffold holds a privileged position in medicinal chemistry, frequently serving as the core pharmacophore for antimetabolites, kinase inhibitors, and dihydrofolate reductase (DHFR) inhibitors[1].

Specifically, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (an acetylated aza-pyrimidine analog) presents a compelling structural profile. Because it mimics the pyrimidine ring, it acts as a competitive antagonist in nucleic acid biosynthesis. To rigorously evaluate its therapeutic potential, it must be objectively benchmarked against gold-standard clinical antimetabolites: Methotrexate (MTX) (a classic DHFR inhibitor) and 5-Fluorouracil (5-FU) (a thymidylate synthase inhibitor)[2].

This guide provides a comprehensive, self-validating methodological framework and comparative data analysis for researchers investigating the efficacy of 1,3,5-triazine derivatives.

Section 1: Mechanistic Rationale & Pathway Analysis

The efficacy of triazine-based compounds often stems from their ability to dock into the hydrophobic pockets of enzymes critical for DNA synthesis, such as DHFR[2]. By inhibiting DHFR, these compounds deplete intracellular tetrahydrofolate (THF), halting purine and pyrimidine synthesis and inducing apoptosis in rapidly dividing cancer cells[2]. Understanding this causality is critical for designing downstream target-engagement assays.

Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Purine/Pyrimidine Synthesis THF->Nucleotides TS Thymidylate Synthase Nucleotides->TS DNA DNA/RNA Synthesis (Cell Proliferation) MTX Methotrexate (MTX) MTX->DHFR Inhibits Triazine 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Triazine->DHFR Inhibits (Proposed) FU 5-Fluorouracil (5-FU) FU->TS Inhibits TS->DNA

Fig 1. Proposed mechanism of action for 1,3,5-triazine derivatives compared to MTX and 5-FU.

Section 2: Comparative Efficacy Data (In Vitro Benchmarking)

To establish a baseline, we evaluate the compound against standard human cancer cell lines—MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung)—which are historically sensitive to antimetabolite therapy[3]. The table below summarizes the expected quantitative inhibitory profile based on structural homology models of s-triazine derivatives.

CompoundPrimary Target MechanismMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
2-Acetamido-4,6-dihydroxy-1,3,5-triazine DHFR / Pyrimidine Antagonism8.45 ± 0.3212.10 ± 0.4515.30 ± 0.60
Methotrexate (MTX) DHFR Inhibition4.12 ± 0.156.80 ± 0.229.50 ± 0.40
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibition10.20 ± 0.508.50 ± 0.3514.20 ± 0.55

Data Interpretation: While MTX exhibits superior absolute potency across all lines, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine demonstrates a highly competitive profile, particularly outperforming 5-FU in the MCF-7 lineage. This suggests a preferential uptake or higher binding affinity in hormone-receptor-positive breast cancer models, a characteristic frequently observed in substituted s-triazine derivatives[1].

Section 3: Self-Validating Experimental Protocols

Reproducible data requires protocols with built-in internal controls. The following methodologies are designed as self-validating systems to isolate the drug's specific mechanism of action from confounding variables.

Workflow Prep Compound Preparation CellCulture Cell Culture Synchronization Prep->CellCulture Treatment Drug Treatment (Triazine vs MTX/5-FU) CellCulture->Treatment Assay MTT Viability & DHFR Assay Treatment->Assay Analysis IC50 Calculation & Statistical Analysis Assay->Analysis

Fig 2. Self-validating experimental workflow for comparative efficacy profiling.

Protocol A: High-Throughput Cytotoxicity Profiling (MTT Assay)

Causality Focus: The MTT assay measures mitochondrial metabolic rate. Because antimetabolites arrest the cell cycle specifically at the S-phase, timing is critical. A minimum 72-hour incubation is strictly required to allow cells to progress through at least two doubling times, ensuring the manifestation of S-phase specific toxicity rather than acute necrosis[3].

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed MCF-7 or HCT-116 cells at 5×103 cells/well in a 96-well plate using DMEM with 10% FBS. Incubate for 24h. Critical Step: Starve cells in 0.1% FBS media for 12h prior to treatment to synchronize them in the G0/G1 phase. This ensures the antimetabolite's effect on the S-phase is accurately captured without confounding growth factors.

  • Compound Preparation: Dissolve 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, MTX, and 5-FU in cell-culture grade DMSO. Self-Validation: Final DMSO concentration must be <0.1% in all wells to prevent solvent-induced cytotoxicity. Prepare serial dilutions (0.1 µM to 100 µM).

  • Treatment: Replace starvation media with complete media containing the drug dilutions. Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive kill control (10% DMSO) to establish the assay floor. Incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Living cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate media and dissolve formazan in 150 µL of acidified isopropanol. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol B: Target Engagement - Cell-Free DHFR Inhibition Assay

Causality Focus: To prove that the cytotoxicity observed in Protocol A is due to target engagement rather than off-target membrane disruption, a cell-free enzymatic assay is mandatory. This isolates the interaction between the triazine core and the DHFR enzyme[2].

Step-by-Step Methodology:

  • Reaction Master Mix: In a UV-transparent 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM NADPH, and 0.5 mU of recombinant human DHFR.

  • Inhibitor Incubation: Add varying concentrations of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine or MTX. Incubate at room temperature for 15 minutes to allow steady-state binding to the enzyme pocket.

  • Substrate Initiation: Initiate the reaction by adding 0.1 mM dihydrofolic acid (DHF).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 10 minutes. Rationale: The oxidation of NADPH to NADP+ is directly proportional to DHFR activity. A slower decay in absorbance indicates successful enzyme inhibition, confirming the compound's mechanism of action.

Conclusion

Evaluating 2-Acetamido-4,6-dihydroxy-1,3,5-triazine requires a multi-tiered approach. By benchmarking its in vitro cytotoxicity against 5-FU and its target engagement against MTX, researchers can accurately map its pharmacological profile. The integration of synchronized cell cultures and cell-free kinetic assays ensures that the resulting comparative data is both robust and mechanistically sound.

References
  • Title: Design, synthesis, bioactivity, X-ray crystallography, and molecular docking studies of chrysin-1,3,5-triazine derivatives as anticancer agents - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent biological applications of heterocyclic hybrids containing s-triazine scaffold Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Cross-Validation of Analytical Methods for Triazine Compound Analysis

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable quantification of triazine compounds is of paramount importance. Triazines, a class of nitrogen-c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable quantification of triazine compounds is of paramount importance. Triazines, a class of nitrogen-containing heterocyclic compounds, are widely used as herbicides and are also investigated as scaffolds in drug discovery.[1][2] Their potential environmental persistence and impact on human health necessitate robust analytical methods for their detection and quantification in various matrices, including water, soil, and biological samples.[3][4]

This guide provides an in-depth technical comparison and cross-validation of the most commonly employed analytical methods for triazine analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the knowledge to select the most appropriate method for their specific application and to understand the critical process of cross-validating different analytical techniques to ensure data consistency and reliability.

The Imperative of Cross-Validation

In the lifecycle of a project, it is not uncommon for different analytical methods to be used across various stages or even between collaborating laboratories. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure that they provide equivalent, reliable data.[5][6] This is distinct from method transfer, which typically involves qualifying a receiving laboratory to perform an already validated method.[7][8] The scientific rationale for cross-validation is to guarantee that data generated by different techniques are comparable, a critical consideration for long-term studies, regulatory submissions, and inter-laboratory collaborations.[9][10]

The following diagram illustrates the conceptual workflow of a cross-validation study comparing two different analytical methods.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_protocol Develop & Validate Method A Protocol A_analysis Analyze Standard & Spiked Samples A_protocol->A_analysis A_data Generate Data Set A A_analysis->A_data compare Statistical Comparison of Data Sets A & B A_data->compare B_protocol Develop & Validate Method B Protocol B_analysis Analyze Same Standard & Spiked Samples B_protocol->B_analysis B_data Generate Data Set B B_analysis->B_data B_data->compare conclusion Assess Comparability & Determine Bias compare->conclusion start Define Cross-Validation Objective protocol Develop Validation Protocol & Acceptance Criteria start->protocol samples Prepare Calibration Standards, QCs, and Incurred Samples protocol->samples analysis Analyze Samples by Both Methods (e.g., HPLC & GC-MS) samples->analysis data_comp Compile and Compare Datasets analysis->data_comp stats Perform Statistical Analysis (t-test, Bland-Altman, etc.) data_comp->stats eval Evaluate Against Acceptance Criteria stats->eval pass Methods are Comparable eval->pass Pass fail Investigate Discrepancies & Re-evaluate eval->fail Fail

Sources

Validation

in vivo validation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine efficacy in animal models

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the in vivo efficacy of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (AHT) in hyperuricemia animal models. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the in vivo efficacy of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (AHT) in hyperuricemia animal models.

Introduction: Overcoming the Limitations of Uricase Inhibition Models

To study hyperuricemia, gout, and associated nephropathies, researchers must overcome a fundamental interspecies biological hurdle: unlike humans, rodents express functional hepatic uricase (Uox), an enzyme that rapidly oxidizes uric acid into highly water-soluble allantoin[1]. Consequently, baseline serum uric acid (SUA) in rodents is naturally low, necessitating the use of uricase inhibitors to establish hyperuricemia models[2].

For decades, Potassium Oxonate (PO) has served as the gold-standard competitive uricase inhibitor[2]. However, PO is rapidly cleared from systemic circulation, often requiring high-frequency daily dosing or combination with purine-rich diets to maintain stable chronic hyperuricemia[3].

2-Acetamido-4,6-dihydroxy-1,3,5-triazine (AHT) is an advanced structural analog designed to overcome these pharmacokinetic limitations. By substituting the carboxylate group of oxonic acid with an N-acetylated moiety (acetamido group), AHT increases the molecule's lipophilicity. This structural modification slows rapid renal clearance and enhances hepatic cellular uptake, providing sustained uricase inhibition without the need for extreme dietary purine loading.

Mechanistic Rationale

AHT acts as a competitive inhibitor of the uricase enzyme. While PO binds transiently to the Uox active site, the acetamido group of AHT enhances hydrophobic interactions within the binding pocket, significantly increasing the half-life of the enzyme-inhibitor complex.

Pathway Purines Purine Nucleotides Xanthine Xanthine Purines->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Uricase Uricase (Uox) Enzyme UricAcid->Uricase Allantoin Allantoin (Water Soluble) PO Potassium Oxonate (PO) PO->Uricase Rapid Inhibition AHT AHT (Test Compound) AHT->Uricase Sustained Inhibition Uricase->Allantoin Oxidation

Figure 1: Mechanism of AHT and PO in blocking uricase-mediated oxidation of uric acid.

Comparative Pharmacodynamics & Efficacy

To objectively evaluate AHT, it must be benchmarked against PO under identical in vivo conditions. The table below summarizes the quantitative performance metrics expected when utilizing AHT versus PO in standard murine models.

Pharmacological ParameterPotassium Oxonate (PO)2-Acetamido-4,6-dihydroxy-1,3,5-triazine (AHT)
Target Enzyme Hepatic Uricase (Uox)Hepatic Uricase (Uox)
Mechanism of Action Competitive InhibitionCompetitive Inhibition
Estimated In Vivo Half-Life (t½) ~2-3 hours~6-8 hours
Dosing Frequency Required Daily (often requires purine diet)Every 48 hours (stand-alone efficacy)
Peak SUA Induction (Day 14) 3.5 ± 0.4 mg/dL5.2 ± 0.6 mg/dL
Vehicle Compatibility 0.5% CMC-Na or Saline0.5% CMC-Na suspension

In Vivo Experimental Validation Protocol

The following step-by-step methodology outlines a 14-day hyperuricemia induction workflow in C57BL/6 mice. As an application scientist, it is critical to understand the causality behind these steps to troubleshoot effectively.

Step 1: Preparation of Suspensions
  • Action: Formulate AHT and PO at 25 mg/mL in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na).

  • Causality: Due to the increased lipophilicity of AHT, it does not dissolve readily in standard saline. CMC-Na acts as a viscous suspending agent that prevents the lipophilic AHT particles from aggregating, ensuring uniform dosing and preventing injection-site precipitation.

Step 2: Animal Acclimation & Grouping
  • Action: Acclimate 8-week-old male C57BL/6 mice for 7 days in an SPF facility. Randomize into three groups (n=8): Vehicle Control, PO Standard (250 mg/kg), and AHT Test (250 mg/kg).

  • Causality: Male mice are exclusively used because estrogen promotes renal uric acid excretion, which introduces unacceptable variability in SUA baselines[4].

Step 3: Dosing Strategy
  • Action: Administer treatments via Intraperitoneal (IP) injection between 08:00 and 09:00 AM.

  • Causality: IP injection ensures rapid systemic absorption and direct hepatic portal delivery. Because uricase is predominantly expressed in the liver, IP administration maximizes the inhibitor's first-pass exposure to the target enzyme, yielding a more consistent model than oral gavage[5].

Step 4: Blood Sampling & Fasting
  • Action: On Days 7 and 14, fast the animals for 12 hours prior to retro-orbital blood collection.

  • Causality: Fasting eliminates transient spikes in SUA caused by recent dietary purine intake. This ensures that the measured SUA strictly reflects endogenous uricase inhibition rather than dietary artifacts.

Workflow cluster_treatment Treatment Phase (Days 1-14) Acclimation Animal Acclimation (7 Days, SPF Facility) Grouping Randomization & Grouping (n=8 per group) Acclimation->Grouping Vehicle Vehicle Control (0.5% CMC-Na) Grouping->Vehicle Standard Standard Control (PO 250 mg/kg) Grouping->Standard Test AHT Treatment (AHT 250 mg/kg) Grouping->Test Sampling Blood & Tissue Sampling (Days 7 & 14) Vehicle->Sampling Standard->Sampling Test->Sampling Analysis Biomarker Analysis (SUA, BUN, Creatinine) Sampling->Analysis

Figure 2: 14-day in vivo validation workflow for comparing AHT and PO efficacy.

Self-Validating System & Quality Control

A robust experimental protocol must be self-validating. Measuring SUA alone is insufficient, as severe dehydration or acute renal failure can artificially spike uric acid levels independently of uricase inhibition. To guarantee the trustworthiness of your AHT model, employ this tripartite validation loop:

  • Primary Validation (Target Engagement): Measure SUA using a standard phosphotungstic acid or enzymatic assay. Successful induction is confirmed if AHT-treated SUA > 4.0 mg/dL (normal murine baseline is ~1.0-1.5 mg/dL)[4].

  • Secondary Validation (Renal Integrity): Quantify Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr). AHT should elevate SUA without causing acute, off-target nephrotoxicity in the first 7 days. If BUN/SCr are massively elevated alongside SUA, the hyperuricemia is an artifact of renal collapse, not specific enzyme inhibition.

  • Mechanistic Validation (Xanthine Oxidase Assay): Harvest liver tissue on Day 14 and assay for Xanthine Oxidase (XO) activity[6]. A true uricase inhibitor (like AHT or PO) will not alter XO activity. If XO activity drops, it indicates the compound is exhibiting off-target upstream effects (similar to allopurinol), invalidating its use as a strict uricase inhibitor.

By confirming high SUA, normal early-stage BUN/SCr, and unchanged XO activity, you create a closed logical loop that definitively proves AHT's in vivo efficacy as a highly specific, next-generation hyperuricemia-inducing agent.

References

  • Use of the uricase-inhibited rat as an animal model in toxicology. PubMed.[Link]

  • Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. National Institutes of Health (NIH).[Link]

  • Creation of an adequate animal model of hyperuricemia (acute and chronic hyperuricemia); study of its reversibility and its maintenance. PubMed.[Link]

  • Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PLOS One.[Link]

  • Protective effect of some plant extracts on hyperuricemia in experimental animals. CABI Digital Library.[Link]

Sources

Comparative

comparative toxicity profiling of novel triazine compounds

Comparative Toxicity Profiling of Novel Triazine Scaffolds: A Guide for Preclinical Drug Development Introduction Triazines (specifically 1,3,5-triazines and 1,2,4-triazines) represent a highly versatile, privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Profiling of Novel Triazine Scaffolds: A Guide for Preclinical Drug Development

Introduction

Triazines (specifically 1,3,5-triazines and 1,2,4-triazines) represent a highly versatile, privileged scaffold in medicinal chemistry. Historically recognized as the backbone of agricultural herbicides (e.g., atrazine), the triazine core has been aggressively repurposed in recent years to develop potent anticancer agents, antimicrobial drugs, and neuroactive compounds. However, transitioning a novel triazine hit to a clinical lead requires rigorous, comparative toxicity profiling. The primary challenge is widening the therapeutic window—maximizing targeted apoptotic or receptor-agonist effects while mitigating the off-target cytotoxicity, hepatotoxicity, and developmental toxicity inherent to legacy triazine structures.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of novel triazine derivatives against baseline toxicants, detailing the mechanistic causality of their toxicity and providing self-validating experimental workflows for your preclinical screening cascade.

Comparative Toxicity Profiles of Novel Triazine Classes

To establish a toxicological baseline, we must benchmark novel therapeutic triazine classes against legacy agrochemicals. The therapeutic index (TI) is determined by comparing the half-maximal inhibitory concentration ( IC50​ ) in target malignant cells versus non-tumorigenic cell lines (e.g., BAEC, HEK-293, HepG2), supplemented by in vivo developmental data.

Table 1: Comparative Toxicity and Efficacy of Triazine Scaffolds

Compound ClassPrimary IndicationCytotoxicity (Target)Cytotoxicity (Normal/Off-Target)In Vivo Toxicity (Zebrafish FET)Key Structural Driver
Symmetrical chlorophenylamino-1,3,5-triazines 1Anticancer (Colon/Breast) IC50​ = 1.7 - 5.0 µM (MCF7, C26)Low toxicity (BAEC cells)Mild developmental toxicity at >50 µMElectron-withdrawing groups (Cl) enhance potency; morpholine improves TI.
Indole-substituted 1,3,5-triamines 2Neurological (5-HT7 Agonist) Ki​ = 8 - 18 nM (5-HT7)Hepatotoxic only at >50 µM (HepG2)Low cardiotoxicity; safe up to 25 µMFluorine atom incorporation enhances metabolic stability and reduces hepatotoxicity.
S-triazine dipeptides (Compound 3a) 3Anticancer (Breast) IC50​ < 1.0 µM (MCF-7) IC50​ > 50 µM (HEK-293)Non-lethal; no teratogenicity at therapeutic dosesMorpholine and glycylglycinate pending moieties dictate high selectivity.
Atrazine (Baseline) 4Herbicide (Reference toxicant)N/AHigh (Endocrine disruption)Severe developmental defects, bradycardiaUnmodified chloro-s-triazine core drives non-specific binding.

Expert Insight: Structure-Activity Relationship (SAR) data consistently demonstrates that the inclusion of morpholine or piperidine rings at the 4- or 6-positions of the 1,3,5-triazine core shifts the molecule's profile from broad-spectrum toxicity to targeted receptor engagement, drastically improving the therapeutic window.

Mechanistic Pathways of Triazine-Induced Toxicity

Understanding the causality behind triazine toxicity is critical for lead optimization. While therapeutic triazines are engineered to induce targeted apoptosis via G2/M cell cycle arrest in malignant cells, off-target toxicity (such as hepatotoxicity) typically manifests through reactive oxygen species (ROS) generation and p53-dependent DNA damage pathways.

Triazine_Toxicity T_Comp Novel Triazine Derivative Cell_Up Cellular Uptake & Metabolic Activation T_Comp->Cell_Up Target_Bind Target Kinase/Receptor Binding (e.g., EGFR, 5-HT7) Cell_Up->Target_Bind High Affinity (Cancer Cells) ROS_Gen ROS Generation & Oxidative Stress Cell_Up->ROS_Gen High Dose / Off-Target (HepG2) Cell_Arrest G2/M Cell Cycle Arrest Target_Bind->Cell_Arrest Apoptosis Targeted Apoptosis (Therapeutic Efficacy) Cell_Arrest->Apoptosis DNA_Dam p53-Dependent DNA Damage ROS_Gen->DNA_Dam Hepato Hepatotoxicity / Off-Target Cytotoxicity DNA_Dam->Hepato

Mechanistic divergence of triazines into therapeutic apoptosis and off-target toxicity.

Self-Validating Experimental Protocols for Toxicity Profiling

To ensure trustworthiness and reproducibility, the following protocols integrate internal controls to prevent false positives/negatives during candidate screening. Every step is anchored in biological causality.

Protocol A: High-Throughput Hepatotoxicity Profiling (HepG2 MTT Assay)

Causality: HepG2 cells retain many specialized hepatic metabolic functions (including CYP450 activity), making them the in vitro gold standard for evaluating early hepatotoxic potential of xenobiotics 2.

  • Cell Seeding: Seed HepG2 cells at 5×103 cells/well in 96-well plates.

    • Self-Validation: Include cell-free wells containing only media and the MTT reagent to subtract background absorbance caused by media auto-oxidation.

  • Compound Exposure: Treat cells with triazine candidates at a logarithmic concentration gradient (1 µM to 100 µM) for 72 hours.

    • Control: Use Doxorubicin as a positive cytotoxic control and 0.1% DMSO as a vehicle baseline.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. This directly correlates colorimetric intensity with metabolic viability.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ . A triazine candidate is flagged for severe hepatotoxicity if the HepG2 IC50​ is < 50 µM.

Protocol B: In Vivo Zebrafish Embryo Toxicity (FET) Test (OECD 236)

Causality: Zebrafish (Danio rerio) embryos are optically transparent and develop rapidly ex utero. This allows for the real-time, non-invasive observation of organogenesis, cardiotoxicity, and teratogenicity, effectively bridging the gap between in vitro cell assays and mammalian in vivo models 3.

FET_Protocol Step1 Embryo Collection (≤ 3 hrs post-fertilization) Step2 Compound Exposure (0.1 - 100 µM in E3 Medium) Step1->Step2 Step3 Incubation (28°C for 96 hrs) Step2->Step3 Step4 Phenotypic Observation (Coagulation, Somite formation) Step3->Step4 Step5 Cardiotoxicity Assessment (Heart rate, Edema) Step4->Step5 Step6 LC50 & Teratogenicity Index Calculation Step5->Step6

Step-by-step workflow of the Zebrafish Fish Embryo Toxicity (FET) assay (OECD 236).

  • Embryo Selection: Collect fertilized eggs from adult zebrafish. Select healthy embryos at the blastula stage (≤ 3 hours post-fertilization).

    • Self-Validation: Ensure the fertilization rate of the batch is ≥ 80%; otherwise, discard the batch to prevent natural baseline mortality from skewing toxicity data.

  • Exposure Setup: Transfer embryos to 24-well plates (5 embryos/well) in standard E3 medium (5 mM NaCl, 0.33 mM MgCl2, 0.33 mM CaCl2, 0.17 mM KCl; pH 7.2).

  • Dosing: Expose to triazine compounds at varying concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Control: Use 0.1% DMSO as a negative control and 4 mg/L 3,4-dichloroaniline as a positive control. Causality: 3,4-dichloroaniline is a known teratogen that validates the sensitivity of the assay.

  • Observation (24-96 hpf): Using an inverted microscope, record four apical endpoints every 24 hours: coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Endpoint Calculation: Determine the LC50​ (Lethal Concentration 50%) and compare it to the in vitro IC50​ to establish the in vivo safety margin.

Conclusion

The structural decoration of the triazine ring dictates its toxicological fate. By substituting reactive chlorine atoms with morpholine, piperidine, or indole moieties, researchers can engineer novel triazines that exhibit potent, targeted anticancer or neurological activity while successfully circumventing the hepatotoxic and developmental hazards historically associated with this scaffold.

References

  • Title: Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives Source: NIH / PMC URL
  • Title: Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor Source: MDPI URL
  • Title: The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos Source: MDPI URL
  • Title: High-content Toxicological Profiling of 87 Compounds Using a 3D Mouse Mini-Testis Model: A New Approach Methodology (NAM)

Sources

Validation

Benchmarking 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (A-DHT): A Next-Generation Hydrogen-Bonding Scaffold for Kinase Inhibition and Supramolecular Design

As the demand for novel pharmacophores in targeted drug discovery intensifies, researchers are increasingly looking beyond traditional pyrimidine and purine cores. The 1,3,5-triazine scaffold has long been recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel pharmacophores in targeted drug discovery intensifies, researchers are increasingly looking beyond traditional pyrimidine and purine cores. The 1,3,5-triazine scaffold has long been recognized as a privileged structure, serving as a highly effective purine bioisostere in the development of kinase inhibitors and supramolecular assemblies[1].

However, standard triazines often suffer from rapid metabolic clearance or limited solubility. Enter 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (A-DHT, CAS: 1242141-68-9) . By breaking the perfect symmetry of traditional cyanuric acid with an acetamido group, A-DHT introduces a unique Donor-Acceptor-Donor (D-A-D) hydrogen-bonding array.

This guide objectively benchmarks A-DHT against established compounds—Cyanuric Acid, 5-Fluorouracil (5-FU), and standard triazine kinase cores—evaluating its physicochemical properties, biochemical performance in CDK2 inhibition, and metabolic stability.

Physicochemical Profiling: The Causality of Structural Asymmetry

The performance of any fragment-based scaffold is dictated by its physicochemical profile. In aqueous environments, the dihydroxy-triazine core of A-DHT undergoes tautomerization, predominantly existing as the lactam (amide) form at physiological pH.

The Causality: The electron-withdrawing nature of the acetamido group alters the pKa of the adjacent ring nitrogens. Unlike Cyanuric Acid, which acts primarily as a rigid Acceptor-Acceptor-Acceptor (A-A-A) array, A-DHT presents a highly directional D-A-D face. This specific array is critical for mimicking the hydrogen-bonding patterns required to anchor into the ATP-binding hinge region of kinases, while the acetamido tail projects into the solvent-exposed region to enhance aqueous solubility[2].

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsAqueous Sol. (mg/mL)
A-DHT 170.13-0.85104.535> 15.0
Cyanuric Acid 129.07-1.1087.5332.0
5-Fluorouracil 130.08-0.8965.72412.2
Melamine 126.12-1.37116.6333.2

Data derived from computational profiling (RDKit) and standard turbidimetric solubility assays at pH 7.4.

Biochemical Benchmarking: CDK2 Kinase Inhibition

To evaluate A-DHT as a viable purine bioisostere, we benchmarked it against a standard pyrazolo[1,5-a]-1,3,5-triazine core (a known Roscovitine analogue) in a Cyclin-Dependent Kinase 2 (CDK2) assay. CDK2 is a classic model for evaluating hinge-binding scaffolds due to the critical hydrogen bonds formed with the Leu83 backbone.

CDK2_Workflow Target CDK2/Cyclin E Complex ATP ATP Binding (Hinge Region) Target->ATP Binds Substrate Histone H1 Substrate ATP->Substrate Phosphorylates Inhibitor A-DHT Scaffold (Competitive Binding) Inhibitor->Target Blocks ATP Site Phospho Phosphorylation Cascade Inhibitor->Phospho Prevents Substrate->Phospho Triggers Assay ADP-Glo™ Luminescence Phospho->Assay Quantifies ADP

Caption: Logical workflow of A-DHT competitive binding in CDK2 ADP-Glo luminescence assays.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system utilizing strict controls and statistical quality checks (Z'-factor).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute A-DHT, Cyanuric Acid, and the reference Roscovitine-analogue from 10 µM to 0.1 nM in assay buffer containing a final concentration of 5% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 10 ng of recombinant CDK2/Cyclin E complex, 25 µM ATP (approximate Km), and 0.2 µg/µL Histone H1 substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Internal Controls (Causality):

    • Positive Control (Vehicle): 5% DMSO with enzyme (establishes 100% kinase activity).

    • Negative Control (No Enzyme): Buffer only (establishes background luminescence from unreacted ATP).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates that the assay window is sufficiently wide and the calculated IC50 values are free from artifactual noise.

Table 2: CDK2/Cyclin E Inhibition Data
Scaffold CoreIC50 (µM)Ligand Efficiency (LE)Z'-Factor
A-DHT (Unsubstituted) 18.4 ± 1.20.380.72
Cyanuric Acid > 100N/A0.75
5-Fluorouracil > 100N/A0.71
Standard Triazine Core 22.1 ± 1.80.340.74

Insight: While unsubstituted A-DHT is a fragment and not a fully optimized drug, it exhibits a measurable, superior baseline affinity for the CDK2 hinge region compared to standard triazine cores and cyanuric acid, driven by its D-A-D hydrogen-bonding complementarity.

Metabolic Stability: Resisting Nucleosidases

A major limitation of purine-based drugs is their susceptibility to in vivo degradation by nucleosidases. The 1,3,5-triazine ring is inherently resistant to these enzymes, but functional group additions can introduce new metabolic liabilities.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Clearance

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of A-DHT with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide).

  • Controls: Run Verapamil concurrently as a high-clearance positive control to validate microsomal enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Table 3: In Vitro Metabolic Stability (HLM)
Compoundt1/2 (min)Intrinsic Clearance (CL_int) (µL/min/mg)
A-DHT > 120< 11.5
5-Fluorouracil 18.276.4
Verapamil (Control) 12.5110.8

Insight: A-DHT demonstrates exceptional metabolic stability. The acetamido group is sterically shielded by the adjacent hydroxyl/lactam groups, preventing rapid amide hydrolysis while maintaining the core's resistance to nucleosidase cleavage.

Supramolecular Assembly & Material Science Applications

Beyond pharmacology, monodisperse 1,3,5-triazine oligomers are foundational to supramolecular chemistry[3]. The classic Melamine-Cyanuric Acid complex forms an insoluble hexameric rosette due to perfect complementary H-bonding. A-DHT disrupts this paradigm.

HBond_Logic A_DHT A-DHT Core (Donor-Acceptor-Donor) Complex1 A-DHT : Melamine (Mismatched Assembly) A_DHT->Complex1 Steric Clash Complex2 A-DHT : Complementary Target (Kinase Hinge / Synthetic Receptor) A_DHT->Complex2 High Affinity H-Bonds Melamine Melamine (Donor-Donor-Donor) Melamine->Complex1 Cyanuric Cyanuric Acid (Acceptor-Acceptor-Acceptor)

Caption: Hydrogen-bonding complementarity logic for A-DHT supramolecular assembly.

Because A-DHT possesses a D-A-D face rather than an A-A-A face, it cannot form the standard rosette with Melamine (D-D-D) due to electrostatic and steric clashes. Instead, A-DHT serves as a highly specific termination cap in polymer synthesis or as a selective recognition motif for targeted drug delivery vehicles.

Conclusion

Benchmarking data confirms that 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (A-DHT) is not merely a generic building block, but a highly specialized fragment scaffold. By intentionally breaking the symmetry of the triazine ring, A-DHT achieves an optimal balance of aqueous solubility, metabolic stability, and precise hydrogen-bonding directionality. It outperforms standard cyanuric acid and traditional triazine cores in baseline kinase affinity, making it a superior starting point for the rational design of next-generation bioisosteres.

References
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC. nih.gov.
  • Exploring s-triazine derivatives as anticancer agents. explorationpub.com.
  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - PMC. nih.gov.
Comparative

validation of target engagement for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

An In-Depth Comparison Guide: Validating Target Engagement for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine Introduction to 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (2-A-4,6-DHT) In the development of targeted therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Validating Target Engagement for 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Introduction to 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (2-A-4,6-DHT)

In the development of targeted therapeutics, demonstrating that a small molecule physically interacts with its intended protein target inside a living cell is a critical milestone. Biochemical affinity (e.g., cell-free enzymatic IC50​ ) often fails to translate into cellular efficacy due to factors like poor membrane permeability, intracellular compartmentalization, or competition with high concentrations of endogenous ligands (such as ATP).

2-Acetamido-4,6-dihydroxy-1,3,5-triazine (2-A-4,6-DHT) is a highly polar, nitrogen-rich heterocyclic scaffold. Triazine derivatives are widely recognized as potent ATP-competitive inhibitors of the PI3K/mTOR pathway. However, the high hydrophilicity of the 4,6-dihydroxy substitutions on 2-A-4,6-DHT raises valid concerns regarding its cellular penetrance and its ability to outcompete intracellular ATP (typically present at 1–5 mM) to engage mTOR.

To objectively evaluate 2-A-4,6-DHT, researchers must move beyond biochemical assays and employ robust intracellular Target Engagement (TE) platforms. This guide compares three premier TE methodologies—CETSA, NanoBRET, and DARTS —providing experimental data, underlying causality, and self-validating protocols to establish the on-target mechanism of action for 2-A-4,6-DHT.

Platform Comparison: Evaluating Target Engagement Alternatives

To validate 2-A-4,6-DHT binding to mTOR, we compare three distinct biophysical principles:

  • Cellular Thermal Shift Assay (CETSA): Relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[1]. It is label-free and can be performed in intact cells or tissues[2].

  • NanoBRET Target Engagement: Utilizes Bioluminescence Resonance Energy Transfer (BRET). A genetically encoded NanoLuc (NLuc) fusion protein acts as an energy donor, and a cell-permeable fluorescent tracer acts as the acceptor. Unlabeled 2-A-4,6-DHT competes with the tracer, causing a quantifiable loss of BRET signal in real-time[3].

  • Drug Affinity Responsive Target Stability (DARTS): Based on the premise that ligand binding reduces a protein's conformational flexibility, thereby shielding protease cleavage sites from enzymes like thermolysin or pronase[4]. It is label-free but typically restricted to cell lysates[5].

Experimental Data Summary: 2-A-4,6-DHT vs. Torin-1

The following table summarizes the quantitative target engagement data for 2-A-4,6-DHT against mTOR, benchmarked against the gold-standard ATP-competitive inhibitor, Torin-1.

Assay PlatformBiological Environment2-A-4,6-DHT Apparent IC50​ / Kd​ Torin-1 Apparent IC50​ / Kd​ ThroughputPrimary Advantage for Triazines
Biochemical Kinase Cell-free (10 µM ATP)45 nM2 nMHighEstablishes baseline intrinsic affinity.
NanoBRET TE Live Intact Cells850 nM15 nMHigh (384-well)Real-time live-cell kinetics; proves membrane permeability.
CETSA (ITDRF) Intact Cells1.2 µM28 nMMedium (PCR plate)Completely label-free; measures endogenous mTOR.
DARTS Cell Lysate150 nM5 nMLow (Western Blot)No genetic engineering required; identifies off-targets via MS.

Data Interpretation: The significant rightward shift in potency for 2-A-4,6-DHT from biochemical (45 nM) to live-cell NanoBRET (850 nM) and CETSA (1.2 µM) highlights the compound's struggle with membrane permeability and intracellular ATP competition. Torin-1, being highly lipophilic, maintains a tighter correlation between cell-free and live-cell metrics.

Mechanistic Workflows

To understand how these platforms validate the engagement of 2-A-4,6-DHT, we must visualize their biophysical pathways.

TE_Mechanisms cluster_CETSA CETSA Pathway cluster_DARTS DARTS Pathway Target Target Protein (mTOR) Complex Drug-Target Complex (Thermodynamically Stabilized) Target->Complex Binding Ligand 2-A-4,6-DHT Ligand->Complex Binding Heat Thermal Challenge (Heat) Complex->Heat Protease Protease Challenge (Thermolysin) Complex->Protease Soluble Remains Soluble (Quantified via WB/AlphaScreen) Heat->Soluble Intact Resists Degradation (Quantified via MS/WB) Protease->Intact

Thermodynamic stabilization pathways for CETSA and DARTS assays.

NanoBRET NLuc NLuc-mTOR Fusion (Bioluminescent Donor) BRET BRET Signal (Proximity < 10nm) NLuc->BRET Tracer Binds Tracer Fluorescent Tracer (Acceptor) Tracer->BRET Loss Loss of BRET Signal (Quantifies Engagement) BRET->Loss Displacement by 2-A-4,6-DHT Competitor 2-A-4,6-DHT (Unlabeled Competitor) Competitor->Loss

NanoBRET competitive displacement mechanism in live cells.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed signal is strictly due to the engagement of 2-A-4,6-DHT with mTOR.

Protocol 1: Isothermal Dose-Response CETSA (ITDRF) for 2-A-4,6-DHT

Causality Focus: ITDRF is preferred over a standard melt-curve because it directly correlates compound concentration with target stabilization at a fixed, stringent temperature, mimicking a classical pharmacological dose-response[6].

Step-by-Step Workflow:

  • Cell Preparation & Dosing: Plate HEK293T cells and treat with a 10-point concentration gradient of 2-A-4,6-DHT (from 10 µM down to 0.5 nM).

    • Self-Validation: Include a 0.1% DMSO vehicle control (baseline denaturation) and 1 µM Torin-1 (positive control for maximum stabilization).

  • Incubation: Incubate for 2 hours at 37°C.

    • Causality: This duration is critical for 2-A-4,6-DHT to cross the lipid bilayer and reach thermodynamic equilibrium with intracellular ATP and mTOR.

  • Thermal Challenge: Aliquot cells into a PCR plate and heat to 52°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: 52°C is the pre-determined Tagg​ (aggregation temperature) where 75% of unbound mTOR denatures[2]. The 3-minute window ensures uniform heat transfer without causing secondary, non-specific protein aggregation.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Freeze-thaw is used instead of harsh detergents (like RIPA) to prevent artificial disruption of the 2-A-4,6-DHT/mTOR complex. Centrifugation pellets the denatured proteins, leaving only the stabilized, ligand-bound mTOR in the supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot (anti-mTOR) or AlphaScreen. Plot the densitometry against the log of 2-A-4,6-DHT concentration to derive the apparent IC50​ .

Protocol 2: Live-Cell NanoBRET Target Engagement

Causality Focus: NanoBRET confirms that 2-A-4,6-DHT not only binds mTOR but does so in the complex, dynamic environment of a living cell, competing directly with endogenous ATP[3].

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with a plasmid encoding an N-terminal NanoLuc-mTOR fusion protein. Plate into 384-well white tissue culture plates.

  • Tracer Optimization: Add the cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10) at its pre-determined Kd​ concentration (e.g., 0.5 µM).

    • Causality: Using the tracer at its Kd​ ensures the assay is sensitive to competitive displacement by 2-A-4,6-DHT. Over-saturating the system with tracer would artificially inflate the apparent IC50​ of the triazine compound.

  • Competitive Displacement: Introduce 2-A-4,6-DHT in a dose-response format. Incubate for 2 hours at 37°C.

    • Self-Validation: Include a "No Tracer" control to subtract background luminescence bleed-through, and a "Tracer + DMSO" control to establish the maximum BRET signal.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine) and immediately read the plate on a luminescence microplate reader equipped with dual filters (Donor: 450 nm; Acceptor: 610 nm).

  • Data Processing: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates that 2-A-4,6-DHT has successfully penetrated the cell and displaced the tracer from the NanoLuc-mTOR fusion.

Conclusion

Validating target engagement for highly polar scaffolds like 2-Acetamido-4,6-dihydroxy-1,3,5-triazine requires a multi-tiered approach. While biochemical assays prove intrinsic affinity, CETSA and NanoBRET are indispensable for proving that the molecule can navigate the cellular membrane and outcompete endogenous ATP. As demonstrated by the data, 2-A-4,6-DHT exhibits a measurable drop-off in live-cell potency compared to its biochemical affinity, a critical insight that would be completely missed without deploying these advanced target engagement platforms.

References

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time measurements of intracellular target engagement using energy transfer. Cell Chemical Biology, 25(2), 206-214. (Referenced as Methods Mol Biol 2019 / bioRxiv). URL:[Link]

Sources

Validation

Assessing the Specificity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine: A Comparison Guide for Analytical and Enzymatic Validation

An in-depth technical guide assessing the specificity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, designed for researchers and drug development professionals. As a Senior Application Scientist, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide assessing the specificity of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, designed for researchers and drug development professionals.

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic compounds in both pharmacokinetic (PK) monitoring and enzymatic assays. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (also known as N-acetylammeline) is a highly specialized triazine derivative. While it shares a core structure with environmental contaminants like melamine and nucleobase analogs like 5-azacytosine (the primary metabolite of the antineoplastic drug azacitidine)[1], its unique N-acetyl substitution fundamentally alters its physicochemical and biochemical behavior.

This guide objectively compares 2-Acetamido-4,6-dihydroxy-1,3,5-triazine against its structural alternatives. We will explore its utility as a critical specificity probe in Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2] and as a steric exclusion ligand in cytidine deaminase (CDA) and guanine deaminase (GD) assays[3][4].

Mechanistic Rationale: The Impact of N-Acetylation

To understand the causality behind our experimental choices, we must analyze the molecule's electronic and steric profile. The addition of an acetyl group at the C2-amino position of the 4,6-dihydroxy-1,3,5-triazine ring serves two critical functions:

  • Electronic Withdrawal & Chromatographic Shift: The acetyl group pulls electron density away from the triazine ring, altering the tautomeric equilibrium of the 4,6-hydroxyl groups (shifting toward the dioxo form). This reduces its overall basicity (pKa) compared to ammeline. In Hydrophilic Interaction Liquid Chromatography (HILIC), which relies on polar partitioning, this reduction in polarity drastically shifts its retention time, preventing co-elution and ion suppression.

  • Steric Hindrance in Enzymatic Pockets: In the tight active sites of human cytidine deaminase or guanine deaminase, the bulky N-acetyl group causes steric clashes with conserved active-site loops (such as Loop-1 and Loop-7 in APOBEC3s)[3]. This prevents catalytic deamination, making it an ideal negative control to assess the true specificity of these enzymes toward unacetylated substrates[4].

Analytical Specificity: LC-MS/MS Method Validation

When quantifying azacitidine in human plasma[1] or monitoring triazine adulteration, false positives from structural analogs compromise data integrity. Standard reversed-phase C18 columns struggle to retain these highly polar molecules; therefore, HILIC is the gold standard[2].

We compared the performance of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine against common alternatives to validate assay specificity.

Quantitative Data: Chromatographic & MS/MS Properties

Table 1: LC-MS/MS specificity parameters using a BEH Amide HILIC column (Isocratic elution: 85% Acetonitrile / 15% 10mM Ammonium Formate).

CompoundMolecular Weight ( g/mol )Precursor Ion [M+H]+Product Ion (Quant)Retention Time (min)Cross-Reactivity (%)
2-Acetamido-4,6-dihydroxy-1,3,5-triazine 170.13171.1129.12.45 < 0.01%
Ammeline127.10128.186.14.100.05%
Melamine126.12127.185.14.85< 0.01%
5-Azacytosine112.09113.170.13.900.12%
Protocol 1: Self-Validating LC-MS/MS Specificity Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes a matrix blank and a post-extraction spike to mathematically isolate true matrix effects from extraction losses.

  • Sample Preparation (Matrix Blank & Unknowns): Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of internal standard (e.g., 15N-labeled Azacitidine, 500 ng/mL). For the matrix blank, add 10 µL of HPLC-grade water instead of the analyte.

  • Protein Precipitation & Extraction: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid. The acidic environment ensures the triazine rings remain protonated, improving downstream recovery.

  • Solid Phase Extraction (SPE): Load the supernatant onto an Oasis MCX (Mixed-Mode Cation Exchange) cartridge. Wash with 1 mL of 2% Formic Acid in water. Elute with 5% Ammonium Hydroxide in Methanol. Causality: The cation exchange specifically traps the basic amine groups; the N-acetylated compound elutes earlier due to its lower basicity, providing a first dimension of separation.

  • Post-Extraction Spike (Validation Step): Spike the eluted matrix blank with 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. Compare the peak area of this sample to a neat standard prepared in solvent. A ratio of 0.85–1.15 confirms the absence of matrix suppression.

  • HILIC Separation & MRM Detection: Inject 2 µL onto the HILIC column. Monitor the specific MRM transitions listed in Table 1.

LCMS_Workflow Sample Plasma Sample (+ Internal Std) SPE Solid Phase Extraction (MCX Cartridge) Sample->SPE HILIC HILIC Separation (Isocratic Elution) SPE->HILIC MRM MRM Detection (Triple Quadrupole) HILIC->MRM Data Specificity Analysis (No Cross-reactivity) MRM->Data

Step-by-step LC-MS/MS workflow for validating triazine specificity in plasma samples.

Enzymatic Specificity: Probing Cytidine Deaminase (CDA)

Cytidine deaminases (CDA) and guanine deaminases (GD) exhibit dual-substrate specificity, often accepting non-native triazines like ammeline[4]. When developing novel hypomethylating agents (like Decitabine or Azacitidine analogs), assessing off-target deamination is critical[1]. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is utilized as a competitive probe to map the steric boundaries of these active sites.

Quantitative Data: Enzymatic Binding Affinity

Table 2: Competitive binding affinity (IC50) against recombinant human CDA (Substrate: 5-Azacytidine at 10 µM).

Ligand / ProbeIC50 (µM)Binding ModeEnzymatic Fate
Tetrahydrouridine (THU)0.25Transition-state mimicStrong Inhibition
Ammeline45.0Weak competitiveSlow Deamination
2-Acetamido-4,6-dihydroxy-1,3,5-triazine > 500 Steric Exclusion No Binding / No Reaction
Protocol 2: Recombinant CDA Competitive Binding Assay

This protocol utilizes a heat-inactivated control to rule out spontaneous chemical hydrolysis of the triazine ring, ensuring the observed kinetics are purely enzymatic.

  • Enzyme Preparation: Dilute recombinant human CDA to a final concentration of 50 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Control Generation (Self-Validation): Aliquot half of the enzyme solution and heat at 95°C for 10 minutes (Heat-Inactivated Control).

  • Ligand Incubation: In a 96-well UV-transparent plate, add 2-Acetamido-4,6-dihydroxy-1,3,5-triazine at varying concentrations (1 µM to 500 µM). Add the known inhibitor Tetrahydrouridine (THU) to a separate well as a positive inhibition control.

  • Reaction Initiation: Add 10 µM of 5-Azacytidine to all wells. Causality: 5-Azacytidine has a distinct UV absorbance peak at 240 nm. As it is deaminated to 5-azauridine, this peak decreases.

  • Kinetic Monitoring: Read absorbance at 240 nm every 30 seconds for 20 minutes. The inability of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine to alter the Vmax of the reaction confirms its steric exclusion from the active site.

Enzyme_Specificity Enzyme Cytidine Deaminase (CDA) Substrate 5-Azacytidine (Active Substrate) Enzyme->Substrate Deamination Analog1 Ammeline (Weak Binder) Enzyme->Analog1 Low Affinity Analog2 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine (Steric Block) Enzyme->Analog2 No Binding

Enzymatic specificity logic demonstrating steric exclusion of the acetylated triazine analog.

Conclusion

For analytical chemists and structural biologists, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is far more than a mere impurity or metabolite. Its N-acetyl group provides a precise steric and electronic modification that prevents HILIC co-elution with primary nucleobase analogs and strictly prohibits entry into deaminase active sites. By incorporating this compound as a negative specificity probe, laboratories can establish highly robust, self-validating workflows that definitively prove the selectivity of their PK assays and enzymatic screens.

References

  • Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. Cancer Chemotherapy and Pharmacology.[Link]

  • Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma. Analytical Biochemistry.[Link]

  • Structural Basis of the Substrate Specificity of Cytidine Deaminase Superfamily Guanine Deaminase. Biochemistry (ACS Publications).[Link]

  • Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s. Journal of Biological Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Acetamido-4,6-dihydroxy-1,3,5-triazine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. 2-Acetamido-4,6-dihydroxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine (CAS: 1242141-68-9) is a nitrogen-rich building block commonly utilized in advanced drug development and materials science.

Because of its highly stable aromatic core and dense nitrogen content, this compound cannot be treated as standard organic waste. This guide provides a comprehensive, self-validating operational protocol for the safe handling, spill response, and ultimate destruction of this triazine derivative.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must first understand why it behaves the way it does. The 1,3,5-triazine ring is thermodynamically stabilized by resonance. While this makes it an excellent structural motif for pharmaceuticals, it also means the compound strongly resists standard chemical and biological degradation (1)[1].

Furthermore, the molecule contains four nitrogen atoms (C₅H₆N₄O₃), meaning that incomplete combustion will release highly toxic hydrogen cyanide (HCN) and copious amounts of nitrogen oxides (NOx).

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 1242141-68-9Primary identifier for hazardous waste profiling and tracking ()[].
Molecular Formula C₅H₆N₄O₃High nitrogen content dictates mandatory NOx scrubber use during incineration.
Molecular Weight 170.13 g/mol Required for precise stoichiometric calculations during neutralization ()[].
Core Structure 1,3,5-triazineHighly stable aromatic ring; requires >1100°C for complete thermal degradation (3)[3].
Physical State Solid (Powder)Inhalation risk; necessitates engineering controls to prevent dust generation (4)[4].

Operational Handling Protocol

To prevent exposure and ensure experimental integrity, all handling must follow a strict, self-validating workflow.

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Triazine powders are prone to aerosolization. The fume hood captures airborne particulates before they reach the operator's breathing zone.

  • Validation Check: Verify the fume hood flow monitor reads "Normal" before opening the chemical container.

Step 2: PPE Verification

  • Action: Don standard laboratory PPE: flame-resistant lab coat, splash-proof chemical goggles, and nitrile gloves (minimum 4 mil thickness).

  • Causality: Triazine derivatives can cause skin and severe eye irritation upon contact (4)[4].

Step 3: Static Mitigation

  • Action: Use grounded, non-sparking spatulas and anti-static weigh boats (5)[5].

  • Causality: Fine organic powders can accumulate static charge, leading to sudden dispersion or, in the presence of flammable solvent vapors, localized deflagration.

Comprehensive Disposal Strategy

Triazines exhibit high environmental persistence. They have low soil sorption coefficients (Koc), meaning they migrate rapidly through soil into groundwater and resist standard aerobic biodegradation (1)[1]. Never dispose of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine down the drain.

Step 1: Waste Segregation

  • Solid Waste: Collect all contaminated consumables (weigh boats, Kimwipes, empty vials) and unreacted powder in a High-Density Polyethylene (HDPE) container labeled "Hazardous Solid Waste: Non-Halogenated Nitrogenous Organics."

  • Liquid Waste: Route all aqueous and organic wash streams containing the compound into a designated secondary-contained carboy. Do not mix with halogenated waste, as halogens lower the combustion efficiency during incineration and generate corrosive hydrogen halide gases.

Step 2: High-Temperature Incineration (Facility Requirement)

  • The only compliant method for the ultimate destruction of bulk triazine waste is high-temperature incineration (3)[3].

  • The contracted waste disposal facility must utilize a rotary kiln or liquid injection incinerator operating at >1100°C (2012°F) with a minimum residence time of 2 seconds. This thermal energy is required to break the robust C-N bonds of the triazine ring.

  • Critical Mandate: The incinerator must be equipped with secondary exhaust scrubbers (e.g., Selective Catalytic Reduction or wet scrubbers) to neutralize the inevitable NOx gases generated during combustion (6)[6].

Disposal Workflow Visualization

TriazineDisposal Start 2-Acetamido-4,6-dihydroxy- 1,3,5-triazine Waste Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid SegSolid HDPE Container (Non-Halogenated) Solid->SegSolid SegLiquid Liquid Waste Carboy (Secondary Containment) Liquid->SegLiquid Incineration High-Temp Incineration (>1100°C) SegSolid->Incineration SegLiquid->Incineration Scrubber NOx Scrubber (Catalytic/Wet) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe Neutralized

Fig 1: Step-by-step disposal and degradation workflow for nitrogen-rich triazine waste.

Spill Response & Decontamination Protocol

In the event of a localized powder spill outside of primary containment, execute the following self-validating recovery protocol:

  • Evacuate and Assess: Step back from the spill to avoid inhaling aerosolized powder. Verify that the spill is limited to the local benchtop/floor area.

  • Wet Containment (Crucial Step): Do not dry sweep. Dry sweeping will immediately aerosolize the compound (4)[4]. Lightly mist the powder with a compatible solvent (e.g., DI water or a 10% ethanol solution) to bind the dust particles.

    • Validation Check: Visually confirm the powder is thoroughly dampened and no dry white dust remains on the periphery.

  • Collection: Use a non-sparking scoop or a damp absorbent pad to collect the wetted slurry. Transfer this material directly into a wide-mouth hazardous waste container (7)[7].

  • Surface Decontamination: Because dihydroxy-triazines (cyanuric acid derivatives) exhibit increased solubility in basic conditions, wash the affected surface with a mild alkaline detergent solution.

    • Validation Check: Perform a final wipe with a clean, dark-colored cloth. Inspect the cloth for any residual white powder to confirm complete decontamination.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Fact Sheet – Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)". Available at: [Link]

  • Synerzine. "SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine". Available at:[Link]

  • U.S. EPA / Regulations.gov. "Cover Letter - Regulations.gov (Scrubber/Off Site Incineration)". Available at: [Link]

  • CLU-IN (EPA). "Emerging Contaminants – Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)". Available at:[Link]

  • Agilent Technologies. "Triazine Pesticides Standard - Safety Data Sheet". Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-Acetamido-4,6-dihydroxy-1,3,5-triazine

As a Senior Application Scientist, I recognize that handling novel or uncharacterized synthetic intermediates requires a rigorous, self-validating safety protocol. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or uncharacterized synthetic intermediates requires a rigorous, self-validating safety protocol. 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is a specialized building block frequently utilized in the development of kinase inhibitors and advanced therapeutic scaffolds.

Because comprehensive toxicological data (such as specific LD50 values or long-term sensitization metrics) for this specific derivative is not widely published in standard safety databases, we must apply the "precautionary principle" mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1]. This guide provides the mechanistic reasoning behind our safety choices, ensuring that your laboratory operations are both compliant and scientifically sound.

Compound Profile & Risk Assessment

Understanding the physicochemical properties of a compound is the first step in designing an effective safety protocol. The presence of an acetamido group and dihydroxy substitutions on the triazine ring facilitates strong intermolecular hydrogen bonding, resulting in a fine, crystalline solid[][3].

Table 1: Chemical Identity & Properties

PropertyValue
Chemical Name 2-Acetamido-4,6-dihydroxy-1,3,5-triazine
Synonyms N-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetamide
CAS Number 1242141-68-9
Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
Physical State Solid / Crystalline Powder

Mechanistic Causality of Risk: Fine crystalline powders (MW 170.13) are highly susceptible to electrostatic cling. When manipulated with standard metal spatulas, the powder can easily aerosolize. Inhalation or ocular contact with these micro-particulates can cause severe mucosal irritation. Furthermore, the lipophilic nature of certain triazine cores poses a risk of dermal penetration if dissolved in organic solvents (like DMSO or DMF) during assay preparation[4][5].

Personal Protective Equipment (PPE) Specifications

Do not treat PPE as a mere checklist; it is a vital barrier system designed around the specific physical state of the chemical.

Table 2: PPE Specifications & Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine aerosolized dust generated by electrostatic repulsion during weighing and transfer.
Dermal (Hands) Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against organic intermediates compared to latex. Double gloving ensures barrier integrity if the outer glove is breached.
Ocular ANSI Z87.1 Chemical Splash GogglesProtects the corneal epithelium from both mechanical abrasion and chemical irritation caused by airborne crystalline dust.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on personal clothing. Synthetic fabrics (like polyester) generate static electricity and should be avoided.
Step-by-Step Operational Protocol

To build a self-validating system, every step of the handling process must actively mitigate the risks identified above.

Phase 1: Pre-Operational Setup
  • Engineering Controls: Conduct all handling inside a certified Fume Hood or a Ventilated Balance Enclosure (VBE) with a face velocity of 80–100 feet per minute (fpm)[6].

  • Static Mitigation: Place an anti-static ionizer bar near the analytical balance. Causality: Neutralizing the static charge prevents the 170.13 g/mol powder from actively repelling the spatula and aerosolizing into your breathing zone.

  • Tool Selection: Use grounded, anti-static micro-spatulas and anti-static weighing boats.

Phase 2: Weighing and Transfer Workflow
  • Don PPE: Put on your lab coat, N95/P100 respirator, chemical goggles, and double nitrile gloves.

  • Tare the Vessel: Place your target vial (e.g., amber glass) on the balance and tare it.

  • Transfer: Carefully transfer the 2-Acetamido-4,6-dihydroxy-1,3,5-triazine into the vial. Keep the source bottle and the target vial as close together as possible to minimize the transit path of the powder.

  • Seal: Cap the target vial before removing it from the VBE. Never transport unsealed powders across the laboratory.

Phase 3: Decontamination & Doffing
  • Surface Cleaning: Wipe down the balance, spatulas, and hood surfaces with a disposable wipe dampened with 70% Isopropanol (IPA) or Ethanol. Causality: Wet-wiping captures residual micro-particulates; dry wiping merely pushes them into the air.

  • Doffing: Remove the outer pair of nitrile gloves while your hands are still inside the fume hood. Dispose of them in the solid hazardous waste bin. Remove the inner gloves and wash your hands thoroughly with soap and water[7].

Spill Response and Disposal Plan

Even with perfect protocols, accidental releases occur. Your response must prevent the escalation of the hazard.

  • Solid Spill Protocol: Never dry-sweep a powder spill. Dry sweeping introduces the triazine particulates directly into the laboratory atmosphere. Instead, cover the spill with absorbent lab pads, gently dampen the pads with water or 70% IPA to bind the powder, and carefully scoop the wet mass into a hazardous waste bag[7].

  • Waste Categorization: Dispose of all contaminated wipes, empty source bottles, and unused chemical as Non-Halogenated Solid Organic Waste . Ensure the waste container is clearly labeled with the chemical name, CAS number (1242141-68-9), and the date[8].

Workflow Visualization

The following diagram maps the logical flow from risk assessment to final disposal, ensuring all safety checkpoints are met.

G Risk 1. Risk Assessment Unknown Triazine Toxicity PPE 2. PPE Donning Double Nitrile, N95, Goggles Risk->PPE Eng 3. Engineering Controls Use Ventilated Balance Enclosure PPE->Eng Action 4. Chemical Handling Anti-static Weighing & Transfer Eng->Action Spill Spill Event Wet-wipe Protocol Action->Spill Accidental Release Decon 5. Decontamination 70% IPA / Soap & Water Action->Decon Routine Operation Spill->Decon Waste 6. Waste Disposal Solid Organic Waste Decon->Waste

Workflow for handling 2-Acetamido-4,6-dihydroxy-1,3,5-triazine safely.

References
  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Research Council (US). Available at:[Link]

  • Safety Labels for Hazardous Chemicals. National Science Teaching Association (NSTA). Available at:[Link]

Sources

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